molecular formula C6H13NO4S B011601 DL-Ethionine sulfone CAS No. 103364-66-5

DL-Ethionine sulfone

Cat. No.: B011601
CAS No.: 103364-66-5
M. Wt: 195.24 g/mol
InChI Key: JUPFRFWQYLQKPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-Ethionine sulfone is a useful research compound. Its molecular formula is C6H13NO4S and its molecular weight is 195.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-4-ethylsulfonylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO4S/c1-2-12(10,11)4-3-5(7)6(8)9/h5H,2-4,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPFRFWQYLQKPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)CCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40412507
Record name DL-Ethionine sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40412507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103364-66-5
Record name DL-Ethionine sulfone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40412507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-Ethionine sulfone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

What is the chemical structure of DL-Ethionine sulfone?

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of DL-Ethionine sulfone. The information is intended for professionals in the fields of chemical research, pharmacology, and drug development who require detailed technical data and protocols.

Chemical Structure and Identification

This compound, systematically known as 2-amino-4-ethylsulfonylbutanoic acid, is the oxidized form of the amino acid analogue DL-ethionine. The central feature of its structure is a sulfonyl group (-SO2-), which replaces the thioether group of ethionine. This oxidation significantly alters the electronic and steric properties of the side chain, potentially impacting its biological activity.

The chemical identifiers for this compound are as follows:

  • Molecular Formula: C6H13NO4S[1]

  • IUPAC Name: 2-amino-4-ethylsulfonylbutanoic acid[1]

  • SMILES String: CCS(=O)(=O)CCC(C(=O)O)N

  • CAS Number: 103364-66-5[1]

  • Molecular Weight: 195.24 g/mol [1]

Physicochemical and Toxicological Data

A summary of the key quantitative data for this compound is presented in the table below. This includes both computed and, where available, experimental values for its physical and chemical properties, as well as toxicological information.

PropertyValueSource
Molecular Weight 195.24 g/mol PubChem[1]
Boiling Point (predicted) 448.3°C at 760 mmHgN/A
Density (predicted) 1.325 g/cm³N/A
XLogP3-AA (predicted) -2.7PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 5PubChem[1]
Rotatable Bond Count 5PubChem[1]
Exact Mass 195.05652907 g/mol PubChem[1]
Monoisotopic Mass 195.05652907 g/mol PubChem[1]
Topological Polar Surface Area 111 ŲPubChem[1]
Heavy Atom Count 12PubChem[1]
GHS Hazard Statements H302, H312, H332, H350PubChem[1]

Experimental Protocol: Synthesis of this compound

The following protocol describes the synthesis of this compound via the oxidation of DL-ethionine. This method is adapted from a procedure for the quantitative oxidation of methionine to methionine sulfone and is expected to yield the desired product with high efficiency.

Materials:

  • DL-Ethionine

  • Performic acid (prepared in situ from formic acid and hydrogen peroxide)

  • Formic acid (98-100%)

  • Hydrogen peroxide (30%)

  • Distilled water

  • Rotary evaporator

  • Lyophilizer (optional)

  • Standard laboratory glassware

Procedure:

  • Preparation of Performic Acid: In a clean, ice-chilled flask, prepare performic acid by mixing formic acid and 30% hydrogen peroxide in a 9:1 (v/v) ratio. Allow the mixture to react on ice for 60 minutes to form performic acid. Caution: Performic acid is a strong oxidizing agent and should be handled with appropriate personal protective equipment in a fume hood.

  • Dissolution of Starting Material: Dissolve a known quantity of DL-ethionine in distilled water.

  • Oxidation Reaction: Add the freshly prepared performic acid solution to the DL-ethionine solution. The reaction should be carried out at a controlled temperature, for instance, by incubating the mixture at 50-70°C for 60 minutes. This ensures the complete oxidation of the thioether to the sulfone.

  • Removal of Reagents: After the reaction is complete, cool the mixture and remove the excess performic acid and water by rotary evaporation under reduced pressure.

  • Product Isolation: The resulting solid residue is this compound. For a highly pure product, the residue can be redissolved in a minimal amount of distilled water and lyophilized.

  • Verification: The identity and purity of the final product should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Logical Workflow for Synthesis

The following diagram illustrates the key steps in the synthesis of this compound from its precursor, DL-ethionine.

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_purification Purification & Analysis cluster_end Final Product Start_Ethionine DL-Ethionine Step2 Oxidation of DL-Ethionine Start_Ethionine->Step2 Start_Reagents Formic Acid Hydrogen Peroxide Step1 Prepare Performic Acid Start_Reagents->Step1 Step1->Step2 Step3 Rotary Evaporation Step2->Step3 Step4 Lyophilization (Optional) Step3->Step4 Step5 Characterization (NMR, MS) Step4->Step5 End_Product This compound Step5->End_Product

Caption: Workflow for the synthesis of this compound.

Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All chemical syntheses should be performed by qualified individuals in a properly equipped laboratory, following all applicable safety regulations.

References

An In-depth Technical Guide to the Synthesis of DL-Ethionine Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of DL-ethionine sulfone, a derivative of the non-proteinogenic amino acid ethionine. This document details the primary synthesis pathway, precursor synthesis, and relevant experimental protocols. Quantitative data is presented in structured tables for clarity, and key processes are visualized through diagrams to facilitate understanding.

Introduction

This compound is the fully oxidized form of DL-ethionine, where the sulfur atom of the thioether group is converted to a sulfone. While ethionine itself is known to be an antagonist of the essential amino acid methionine, leading to various biological effects, the biological significance of this compound is less well-documented. Its synthesis is primarily of interest for research purposes, including its use as a stable metabolite standard, in the study of oxidative stress on amino acids, and potentially in the development of novel therapeutic agents. This guide focuses on the chemical synthesis of this compound, providing a detailed methodology for its preparation in a laboratory setting.

Synthesis Pathway of this compound

The core synthesis pathway for this compound involves the oxidation of its precursor, DL-ethionine. This oxidation proceeds in two steps: the initial oxidation of the thioether to a sulfoxide, followed by further oxidation to the sulfone. Strong oxidizing agents are required to drive the reaction to the sulfone state.

Precursor: DL-Ethionine

The essential starting material for the synthesis of this compound is DL-ethionine. A common and effective method for the laboratory-scale synthesis of DL-ethionine is a variation of the malonic ester synthesis, analogous to the synthesis of DL-methionine[1]. This method involves the alkylation of a malonic ester derivative with an ethylating agent, followed by hydrolysis and decarboxylation.

Oxidation to this compound

The most direct and quantitative method for the synthesis of this compound is the oxidation of DL-ethionine using a strong oxidizing agent such as performic acid[2]. Performic acid is prepared by mixing hydrogen peroxide and formic acid. This reagent effectively and quantitatively oxidizes the sulfur atom of ethionine to the sulfone.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of the precursor, DL-ethionine, and its subsequent oxidation to this compound.

Synthesis of DL-Ethionine (Precursor)

This protocol is adapted from the well-established malonic ester synthesis of DL-methionine[1].

Step 1: Preparation of Diethyl 2-acetamido-2-(2-(ethylthio)ethyl)malonate

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol.

  • To this solution, add diethyl acetamidomalonate and stir until it is fully dissolved.

  • Add 2-bromoethyl ethyl sulfide dropwise to the reaction mixture.

  • Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and filter to remove the sodium bromide precipitate.

  • Evaporate the ethanol from the filtrate under reduced pressure to obtain the crude diethyl 2-acetamido-2-(2-(ethylthio)ethyl)malonate.

Step 2: Hydrolysis and Decarboxylation to DL-Ethionine

  • To the crude product from the previous step, add a solution of concentrated hydrochloric acid.

  • Heat the mixture to reflux for several hours to effect both hydrolysis of the ester and amide groups and decarboxylation.

  • Cool the reaction mixture in an ice bath.

  • Neutralize the solution with a base (e.g., ammonium hydroxide or sodium hydroxide) to the isoelectric point of ethionine (pI ≈ 5.7) to precipitate the crude DL-ethionine.

  • Collect the precipitate by filtration, wash with cold water and then with ethanol.

  • Recrystallize the crude product from hot water to obtain pure DL-ethionine.

Synthesis of this compound

This protocol is adapted from the performic acid oxidation of methionine[2].

Step 1: Preparation of Performic Acid

  • In a flask, combine formic acid (98-100%) and hydrogen peroxide (30%). A common ratio is 9:1 (v/v) of formic acid to hydrogen peroxide[2].

  • Allow the mixture to stand at room temperature for 1-2 hours to allow for the formation of performic acid.

Step 2: Oxidation of DL-Ethionine

  • Dissolve a known quantity of DL-ethionine in the freshly prepared performic acid solution.

  • Heat the reaction mixture at 70°C for 60 minutes. This should result in the quantitative conversion of DL-ethionine to this compound.

  • After the reaction is complete, cool the mixture.

  • The product can be isolated by removing the formic acid and excess reagents under reduced pressure.

Purification of this compound

Purification of the final product is crucial to remove any residual starting materials or by-products.

Recrystallization:

  • Dissolve the crude this compound in a minimal amount of hot water.

  • If necessary, treat the solution with activated charcoal to remove colored impurities and filter while hot.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum[3].

Ion-Exchange Chromatography (for high purity):

  • For applications requiring very high purity, ion-exchange chromatography can be employed.

  • Dissolve the recrystallized this compound in an appropriate starting buffer.

  • Load the solution onto a suitable ion-exchange column (e.g., a strong cation exchange resin).

  • Wash the column with the starting buffer to remove any unbound impurities.

  • Elute the bound this compound using a pH or salt gradient.

  • Collect the fractions containing the purified product, pool them, and desalt if necessary. Lyophilize to obtain the final pure product[3].

Data Presentation

The following tables summarize the quantitative data and physical properties of the key compounds involved in the synthesis of this compound.

ParameterValueReference
Precursor DL-Ethionine
Molecular FormulaC6H13NO2S
Molecular Weight163.24 g/mol [4]
Product This compound
Molecular FormulaC6H13NO4S
Molecular Weight195.24 g/mol
Melting Point~250 °C (decomposes)
ReactionReagentsConditionsYieldReference
DL-Ethionine Synthesis Diethyl acetamidomalonate, 2-bromoethyl ethyl sulfide, HClRefluxNot specified for ethionine, but analogous methionine synthesis yields are 54-60%[1]
This compound Synthesis DL-Ethionine, Performic Acid70°C, 60 minQuantitative

Mandatory Visualizations

The following diagrams illustrate the synthesis pathways and logical workflow.

G cluster_0 DL-Ethionine Synthesis Diethyl\nacetamidomalonate Diethyl acetamidomalonate Alkylation Alkylation Diethyl\nacetamidomalonate->Alkylation NaOEt, 2-bromoethyl ethyl sulfide Hydrolysis &\nDecarboxylation Hydrolysis & Decarboxylation Alkylation->Hydrolysis &\nDecarboxylation HCl, heat DL-Ethionine DL-Ethionine Hydrolysis &\nDecarboxylation->DL-Ethionine

Caption: Synthesis pathway of the precursor, DL-ethionine.

G DL-Ethionine DL-Ethionine Oxidation Reaction Oxidation Reaction DL-Ethionine->Oxidation Reaction Performic Acid\n(HCOOOH) Performic Acid (HCOOOH) Performic Acid\n(HCOOOH)->Oxidation Reaction This compound This compound Oxidation Reaction->this compound

Caption: Oxidation of DL-ethionine to this compound.

G cluster_0 Experimental Workflow Precursor Synthesis\n(DL-Ethionine) Precursor Synthesis (DL-Ethionine) Oxidation Reaction Oxidation Reaction Precursor Synthesis\n(DL-Ethionine)->Oxidation Reaction Performic Acid Crude this compound Crude this compound Oxidation Reaction->Crude this compound Purification Purification Crude this compound->Purification Recrystallization or Ion-Exchange Chromatography Pure this compound Pure this compound Purification->Pure this compound

Caption: Overall experimental workflow for this compound synthesis.

Conclusion

This technical guide has outlined a robust and reliable pathway for the synthesis of this compound, starting from the preparation of its precursor, DL-ethionine. The detailed experimental protocols, adapted from well-established methods for analogous compounds, provide a clear roadmap for researchers in the field. The use of performic acid for the oxidation of DL-ethionine offers a quantitative and efficient route to the desired sulfone. The provided data and visualizations serve to enhance the understanding of the chemical processes involved. While the biological role of this compound remains an area for further exploration, this guide provides the necessary chemical foundation for its synthesis and subsequent investigation in various scientific and drug development contexts.

References

DL-Ethionine sulfone CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of DL-Ethionine sulfone, including its chemical identity, physicochemical properties, and a review of the biological context based on related compounds due to the limited specific data available for this compound itself. This document is intended to serve as a foundational resource for researchers and professionals in drug development and life sciences.

Chemical Identity and Properties

This compound is the oxidized form of DL-ethionine, an antagonist of the essential amino acid methionine.[1][2] The sulfone functional group consists of a sulfur atom connected to two oxygen atoms and two carbon atoms.[3]

Table 1: Chemical Identifiers and Molecular Properties of this compound

PropertyValueReference
CAS Number 103364-65-5[4]
Molecular Formula C6H13NO4S[4]
IUPAC Name 2-amino-4-ethylsulfonylbutanoic acid[4]
Molecular Weight 195.24 g/mol [4]
Boiling Point 448.3°C at 760 mmHg[]
Density 1.325 g/cm³[]

Biological Context and Potential Significance

Direct research on the biological activity and mechanism of action of this compound is scarce. However, insights can be drawn from its parent compound, ethionine, and the analogous compound, methionine sulfone.

2.1. Insights from Ethionine Toxicology

Ethionine is known for its toxicity, primarily acting as a methionine antagonist.[1][2] It interferes with essential cellular processes by being incorporated into proteins in place of methionine and by disrupting ATP metabolism.[2] The primary toxic effects of ethionine are observed in the liver, where it can induce steatosis (fatty liver) and has been shown to be carcinogenic in animal models.[2][6] Studies in rats have demonstrated that ethionine administration leads to a depletion of hepatic ATP and glutathione (GSH) levels.[7] Metabolically, ethionine is converted in the body to ethionine sulfoxide.[2][8] Given that this compound is a further oxidized metabolite, its toxicological profile warrants investigation, particularly concerning hepatotoxicity.

2.2. Relevance of Methionine Sulfone in Biological Systems

Methionine, an essential sulfur-containing amino acid, plays a crucial role in protein synthesis, methylation reactions, and antioxidant defense.[3][9] The oxidation of methionine to methionine sulfoxide and further to methionine sulfone can occur under conditions of oxidative stress.[10][11][12] While the reduction of methionine sulfoxide back to methionine is a recognized cellular repair mechanism, the oxidation to methionine sulfone is generally considered irreversible in biological systems.[10] The presence of methionine sulfone in proteins can alter their structure and function. Interestingly, human neutrophil elastase shows a strong preference for substrates containing methionine sulfone, suggesting a potential role in inflammatory processes.[11] L-Methionine sulfone has been explored for potential therapeutic applications, including in formulations for liver disorders and as an antioxidant in skincare.[13]

Experimental Protocols and Methodologies

Due to the lack of specific published experimental protocols for this compound, this section provides generalized methodologies for the synthesis and analysis of amino acid sulfones, which can be adapted by researchers.

3.1. General Synthesis of Amino Acid Sulfones

The synthesis of sulfones can be achieved through the oxidation of the corresponding sulfides.[14] A common method involves the use of an oxidizing agent such as hydrogen peroxide, often in the presence of a catalyst. For the synthesis of γ-amino sulfones, methods involving visible light-induced oxidative decarboxylation have been described.[15] Another approach is the alkylation of sulfinate salts.[16]

Table 2: General Protocol for Sulfide Oxidation to Sulfone

StepProcedureNotes
1. Dissolution Dissolve the starting sulfide (e.g., DL-Ethionine) in a suitable solvent.The choice of solvent depends on the solubility of the starting material and its compatibility with the oxidizing agent.
2. Addition of Oxidant Add the oxidizing agent (e.g., hydrogen peroxide, m-CPBA) to the solution.The reaction may need to be cooled to control exothermicity.
3. Reaction Monitoring Monitor the progress of the reaction by techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).This ensures the reaction goes to completion and helps to identify any side products.
4. Work-up Quench any remaining oxidizing agent and neutralize the reaction mixture.The specific work-up procedure will depend on the reagents used.
5. Isolation and Purification Isolate the crude product and purify it using techniques like recrystallization or column chromatography.Purity of the final product should be confirmed by analytical methods.

3.2. Analytical Methods for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amino acids and their derivatives.[17][18] For highly polar compounds like amino acid sulfones, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with mass spectrometry (MS) can be an effective analytical method.[19]

Table 3: Example LC-MS Conditions for Analysis of Methionine Derivatives

ParameterConditionReference
Column Ascentis Express HILIC, 10 cm x 3.0 mm I.D., 2.7 µm[19]
Mobile Phase Acetonitrile and water with 0.1% formic acid[19]
Flow Rate 0.4 mL/min[19]
Detector Mass Spectrometry with Electrospray Ionization (ESI+)[19]
Injection Volume 5 µL[19]

Investigational Workflow

The limited data on this compound presents an opportunity for novel research. The following diagram outlines a logical workflow for investigating the biological effects of an uncharacterized compound like this compound.

Investigational_Workflow cluster_0 Compound Characterization cluster_1 In Vitro Assessment cluster_2 In Vivo Studies cluster_3 Mechanism of Action Synthesis Synthesis & Purification Analytics Analytical Characterization (LC-MS, NMR, etc.) Synthesis->Analytics Cell_Culture Cell Line Selection (e.g., Hepatocytes) Analytics->Cell_Culture Cytotoxicity Cytotoxicity Assays (MTT, LDH) Cell_Culture->Cytotoxicity Biochemical Biochemical Assays (ATP, GSH levels) Cytotoxicity->Biochemical Animal_Model Animal Model Selection (e.g., Rodent) Biochemical->Animal_Model Toxicity Acute & Chronic Toxicity Animal_Model->Toxicity Metabolism Metabolite Profiling Toxicity->Metabolism Omics Omics Analysis (Transcriptomics, Proteomics) Metabolism->Omics Pathway Pathway Analysis Omics->Pathway Target_ID Target Identification Pathway->Target_ID

Figure 1. A generalized workflow for the investigation of a novel chemical entity.

Conclusion

This compound is a chemically defined compound with limited available biological data. Based on the known toxic effects of its parent compound, ethionine, and the biological relevance of the related molecule, methionine sulfone, further investigation into the bioactivity and potential toxicological profile of this compound is warranted. The experimental and analytical frameworks presented in this guide offer a starting point for researchers interested in exploring this molecule. Future studies are needed to elucidate its specific mechanism of action and to determine its potential relevance in drug development and toxicology.

References

Unraveling the Cellular Mechanisms of DL-Ethionine Sulfone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary:

DL-Ethionine sulfone, the fully oxidized analog of the methionine antagonist ethionine, presents a unique case in cellular biology. While direct research on its mechanism of action is limited, this guide synthesizes current knowledge on related compounds—DL-ethionine and methionine sulfone—to propose a well-reasoned, albeit hypothetical, mechanism. We posit that this compound primarily acts as a competitive inhibitor of methionine transport and is unlikely to be a substrate for key metabolic enzymes due to the steric and electronic changes imparted by the sulfone group. This leads to a state of methionine stress and disruption of essential cellular processes. This document provides a framework for understanding its potential cellular effects and offers detailed experimental protocols to test these hypotheses.

Proposed Mechanism of Action of this compound

The cellular activity of this compound is likely multifaceted, stemming from its structural similarity to methionine and the chemical inertness of the sulfone group. The proposed mechanism centers on two key events: antagonism of methionine transport and its inability to be enzymatically activated.

Competition for Cellular Uptake

As an amino acid analog, this compound is expected to compete with methionine for uptake into the cell via amino acid transporters. By occupying these transporters, it can effectively reduce the intracellular concentration of methionine, inducing a state of methionine deficiency. This is a common mechanism for amino acid antagonists and is a logical first point of cellular interaction.

Interaction with Methionine Adenosyltransferase (MAT)

A critical step in methionine metabolism is its conversion to S-adenosylmethionine (SAM) by the enzyme Methionine Adenosyltransferase (MAT). SAM is the universal methyl donor for a vast array of methylation reactions essential for cellular function.

DL-ethionine is a known substrate for MAT, forming S-adenosylethionine (SAE). SAE then acts as a competitive inhibitor of SAM-dependent methyltransferases, leading to widespread hypomethylation of DNA, RNA, and proteins, which disrupts gene expression and protein function.[1][2]

However, it is hypothesized that This compound is a poor or non-substrate for MAT . The rationale for this is twofold:

  • Steric Hindrance: The sulfone group is significantly bulkier than the thioether in methionine or ethionine. This increased size likely prevents the molecule from fitting correctly into the active site of MAT.

  • Electronic Effects: The oxidation of the sulfur to a sulfone withdraws electron density, altering the nucleophilicity of the sulfur atom, which is critical for the reaction with ATP to form the adenosyl conjugate.

Therefore, unlike ethionine, ethionine sulfone is unlikely to generate a corresponding S-adenosylethionine sulfone. Instead, its primary effect at this level would be potential weak competitive inhibition of MAT due to binding at the active site without subsequent reaction.

Inability to be Incorporated into Proteins

While ethionine can be mistakenly charged to tRNA and incorporated into proteins, leading to dysfunctional proteins and cellular stress, this is not expected to be a major mechanism for this compound. Studies on the analogous compound, methionine sulfone, have shown that it cannot be utilized for growth in weanling rats, indicating its lack of incorporation into proteins and its inability to be reduced back to a usable form.[3] The cellular machinery for protein synthesis is highly specific, and the bulky, oxidized nature of the ethionine sulfone side chain would likely preclude its recognition by aminoacyl-tRNA synthetases.

Induction of Cellular Stress

By inducing a state of methionine deficiency through transport competition and potentially weak enzyme inhibition, this compound is likely to trigger cellular stress pathways. Methionine restriction is known to activate pathways such as the integrated stress response (ISR) and autophagy.[4] Furthermore, ethionine itself has been shown to induce reactive oxygen species (ROS).[5]

The following diagram illustrates the hypothesized mechanism of action:

DL-Ethionine_Sulfone_MoA cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space DL-Ethionine Sulfone_ext This compound AA_Transporter Amino Acid Transporter DL-Ethionine Sulfone_ext->AA_Transporter Competes with Methionine Reduced_Met_Pool Reduced Intracellular Methionine Pool Methionine_ext Methionine Methionine_ext->AA_Transporter DL-Ethionine Sulfone_int This compound AA_Transporter->DL-Ethionine Sulfone_int Methionine_int Methionine AA_Transporter->Methionine_int AA_Transporter->Reduced_Met_Pool Leads to MAT Methionine Adenosyltransferase (MAT) DL-Ethionine Sulfone_int->MAT Hypothesized weak inhibition (non-substrate) Methionine_int->MAT Substrate Protein_Synthesis Protein Synthesis Methionine_int->Protein_Synthesis SAM S-Adenosylmethionine (SAM) MAT->SAM Product Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Cellular_Stress Cellular Stress (e.g., ISR, Autophagy)

Hypothesized mechanism of this compound.

Quantitative Data

As of the date of this publication, there is a significant lack of publicly available quantitative data on the biological effects of this compound. To facilitate future research, the following table outlines the types of data that are crucial for a comprehensive understanding of its mechanism of action.

ParameterDescriptionTarget/SystemRelevance
IC50 / Ki Concentration for 50% inhibition / Inhibition constantMethionine Adenosyltransferase (MAT)To quantify the inhibitory potency against the key enzyme in methionine metabolism.
Km / Vmax Michaelis-Menten constantsMethionine Adenosyltransferase (MAT)To determine if this compound acts as a substrate for MAT. A very high Km or very low Vmax would suggest it is not a viable substrate.
Competition Assay Ki for inhibition of methionine transportCellular amino acid transportersTo quantify its ability to compete with methionine for cellular uptake.
Cell Viability (IC50) Concentration for 50% reduction in cell viabilityVarious cell lines (e.g., cancer cell lines, normal cell lines)To assess its cytotoxic or cytostatic effects.
Protein Incorporation Percentage of incorporation relative to methionineIn vitro translation systems or cultured cellsTo determine if it is incorporated into newly synthesized proteins.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the proposed mechanism of action of this compound.

Methionine Adenosyltransferase (MAT) Activity Assay

Objective: To determine if this compound is a substrate or inhibitor of MAT.

Principle: MAT activity is measured by quantifying the formation of S-adenosylmethionine (SAM) from methionine and ATP. The assay can be adapted to test for inhibition by including this compound.

Materials:

  • Purified recombinant MAT enzyme

  • L-Methionine

  • This compound

  • ATP

  • Assay Buffer: 100 mM Tris-HCl (pH 8.0), 50 mM KCl, 10 mM MgCl2

  • Quenching Solution: 10% Trichloroacetic acid (TCA)

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reverse-phase column

  • Mobile Phase: Isocratic or gradient elution with a suitable buffer system for separating SAM and ATP (e.g., phosphate buffer with an ion-pairing agent).[6][7]

Procedure:

  • Enzyme Reaction:

    • Prepare reaction mixtures in microcentrifuge tubes on ice. A typical 50 µL reaction would contain:

      • 5 µL of 10x Assay Buffer

      • Varying concentrations of L-methionine (for Km determination) or a fixed concentration (e.g., 2x Km for inhibition studies).

      • Varying concentrations of this compound (for inhibition studies).

      • 5 µL of 10 mM ATP.

      • Add purified MAT enzyme to initiate the reaction.

      • Bring the final volume to 50 µL with nuclease-free water.

  • Incubation: Incubate the reaction mixtures at 37°C for a predetermined time (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Quenching: Stop the reaction by adding 10 µL of 10% TCA.

  • Centrifugation: Centrifuge the tubes at 14,000 x g for 5 minutes to pellet the precipitated protein.

  • HPLC Analysis:

    • Transfer the supernatant to an HPLC vial.

    • Inject a defined volume (e.g., 20 µL) onto the HPLC system.

    • Monitor the elution of SAM at 254 nm.

    • Quantify the amount of SAM produced by comparing the peak area to a standard curve of known SAM concentrations.

  • Data Analysis:

    • For substrate kinetics, plot the reaction velocity against the methionine concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

    • For inhibition studies, plot the reaction velocity against the concentration of this compound to determine the IC50. Further kinetic experiments can be performed to determine the mode of inhibition (e.g., competitive, non-competitive).

Cellular Uptake Competition Assay

Objective: To measure the ability of this compound to compete with methionine for cellular uptake.

Principle: This assay uses radiolabeled methionine to quantify its uptake into cells in the presence and absence of unlabeled this compound.

Materials:

  • Adherent cell line (e.g., HEK293T, HeLa)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • [35S]-L-Methionine

  • This compound

  • Scintillation counter and scintillation fluid

  • Lysis buffer (e.g., 0.1 M NaOH)

Procedure:

  • Cell Seeding: Seed cells in a 24-well plate and grow to ~90% confluency.

  • Starvation: Aspirate the growth medium and wash the cells twice with warm PBS. Add methionine-free medium and incubate for 30-60 minutes to deplete intracellular methionine pools.

  • Treatment:

    • Prepare solutions of [35S]-L-methionine at a fixed concentration (e.g., 10 µM) in methionine-free medium.

    • Prepare solutions containing the fixed concentration of [35S]-L-methionine plus increasing concentrations of unlabeled this compound (e.g., 0, 10, 50, 100, 500, 1000 µM).

    • Aspirate the starvation medium and add the treatment solutions to the respective wells.

  • Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C to measure the initial rate of uptake.

  • Washing: Rapidly aspirate the treatment solutions and wash the cells three times with ice-cold PBS to stop the uptake and remove extracellular radioactivity.

  • Lysis: Add lysis buffer to each well and incubate for 30 minutes at room temperature to lyse the cells.

  • Quantification:

    • Transfer the lysate to a scintillation vial.

    • Add scintillation fluid and measure the radioactivity using a scintillation counter.

    • In parallel wells, determine the protein concentration of the lysate (e.g., using a BCA assay) to normalize the radioactivity counts.

  • Data Analysis: Plot the normalized radioactivity (counts per minute per µg of protein) against the concentration of this compound to determine the concentration at which methionine uptake is inhibited by 50% (IC50).

Signaling Pathways and Logical Relationships

The primary proposed signaling consequence of this compound exposure is the induction of a methionine stress response. This is depicted in the following workflow.

Signaling_Workflow DL_Ethionine_Sulfone This compound Met_Uptake_Comp Competition with Methionine for Cellular Uptake DL_Ethionine_Sulfone->Met_Uptake_Comp Reduced_Met Reduced Intracellular Methionine Levels Met_Uptake_Comp->Reduced_Met Reduced_SAM Reduced S-Adenosylmethionine (SAM) Synthesis Reduced_Met->Reduced_SAM Reduced_Protein_Synth Reduced Protein Synthesis Reduced_Met->Reduced_Protein_Synth ISR Integrated Stress Response (ISR) Activation Reduced_Met->ISR Autophagy Autophagy Induction Reduced_Met->Autophagy Hypomethylation Global Hypomethylation (DNA, RNA, Proteins) Reduced_SAM->Hypomethylation Altered_Gene_Exp Altered Gene Expression and Protein Function Hypomethylation->Altered_Gene_Exp Cell_Cycle_Arrest Cell Cycle Arrest Altered_Gene_Exp->Cell_Cycle_Arrest Reduced_Protein_Synth->Cell_Cycle_Arrest ISR->Cell_Cycle_Arrest Autophagy->Cell_Cycle_Arrest Can lead to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis If stress is prolonged

Proposed signaling cascade initiated by this compound.

Conclusion and Future Directions

The mechanism of action of this compound in cells is not well-established through direct experimental evidence. However, based on the known biological activities of its parent compound, ethionine, and its structural analog, methionine sulfone, a strong hypothesis can be formulated. This compound likely acts as a metabolic dead-end, competing with methionine for cellular entry and thereby inducing a state of methionine deficiency. Unlike ethionine, it is not expected to be a substrate for key enzymes like MAT or to be incorporated into proteins.

Future research should focus on validating these hypotheses through the experimental protocols outlined in this guide. Determining the quantitative parameters of its interaction with cellular machinery is paramount. Furthermore, investigating its effects on global methylation patterns, protein synthesis rates, and the activation of specific stress-signaling pathways will provide a comprehensive understanding of its cellular impact. This knowledge will be invaluable for researchers in the fields of toxicology, cancer biology, and drug development who may encounter or wish to utilize this unique amino acid analog.

References

The Double-Edged Sword: A Technical Guide to the Biological Effects of DL-Ethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of DL-Ethionine, a potent antagonist of the essential amino acid methionine. By mimicking methionine, ethionine infiltrates key metabolic pathways, leading to a cascade of cellular disruptions. This document details its core mechanisms of action, summarizes its multifaceted biological effects with quantitative data, outlines key experimental protocols for its study, and visualizes the complex signaling pathways it perturbs. Understanding these effects is critical for its application as an experimental tool and for assessing its toxicological and potential therapeutic implications.

Core Mechanism of Action: A Tale of Two Molecules

DL-Ethionine exerts its primary effects by acting as a molecular mimic of L-methionine. Its ethyl group, replacing methionine's methyl group, is the key to its antagonistic activity. The central mechanism involves two concurrent events: ATP depletion and the disruption of methylation processes.

  • ATP Trapping and S-Adenosylethionine (SAE) Formation : The enzyme methionine adenosyltransferase, which normally synthesizes S-adenosylmethionine (SAM), mistakenly uses ethionine as a substrate. This reaction consumes a molecule of ATP to form S-adenosyl-L-ethionine (SAE).[1] This process effectively "traps" adenosine, leading to a rapid and severe depletion of hepatic ATP pools.[1][2][3] This energy crisis is a primary driver of acute ethionine-induced toxicity.

  • Competitive Inhibition of Methylation : The accumulation of SAE creates a competitive environment for SAM, the universal methyl donor for countless biological reactions.[4] SAE acts as a competitive inhibitor of SAM-dependent methyltransferases, leading to the widespread hypomethylation of DNA, RNA, proteins, and lipids.[5] This disruption of methylation patterns profoundly alters gene expression, RNA processing, and protein function.[6]

Metabolite Metabolite EthionineMetabolite EthionineMetabolite Enzyme Enzyme Process Process ATP ATP Methionine L-Methionine MAT Methionine Adenosyltransferase Methionine->MAT Ethionine DL-Ethionine Ethionine->MAT SAM S-Adenosylmethionine (SAM) (Universal Methyl Donor) MAT->SAM Synthesizes SAE S-Adenosylethionine (SAE) (Competitive Inhibitor) MAT->SAE Erroneously Synthesizes Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Donates Methyl Group SAE->Methylation Competitively Inhibits Hypomethylation Global Hypomethylation SAE->Hypomethylation Leads to ATP_in1 ATP ATP_in1->MAT ATP_in2 ATP ATP_in2->MAT ATP_Depletion ATP Depletion ATP_in2->ATP_Depletion Consumed

Caption: Ethionine's core mechanism: ATP trapping and competitive inhibition of methylation.

Key Biological and Pathological Effects

The dual insults of ATP depletion and hypomethylation trigger a wide range of downstream biological effects, culminating in significant cellular and organ-level pathology.

Inhibition of Macromolecular Synthesis

The sharp drop in cellular ATP levels directly impairs energy-dependent processes, most notably protein and RNA synthesis.[7] Ethionine administration leads to the disaggregation of polysomes, indicating a block at the initiation step of protein synthesis.[8] Furthermore, the hypomethylation of ribosomal RNA (rRNA) precursors disrupts their proper processing and maturation, further crippling the cell's ability to produce proteins.

Induction of Hepatotoxicity

The liver is the primary site of ethionine toxicity due to its high metabolic rate and central role in methionine metabolism. Key hepatotoxic effects include:

  • Steatosis (Fatty Liver) : Ethionine rapidly induces the accumulation of triglycerides in the liver.[9][10] This is largely attributed to the inhibition of apolipoprotein synthesis, which is necessary for the export of very-low-density lipoproteins (VLDL) from hepatocytes.

  • Liver Injury : Acute and chronic exposure can lead to significant liver damage, characterized by elevated serum levels of liver enzymes such as aspartate transaminase (AST) and alanine transaminase (ALT).[11]

  • Hepatocarcinogenesis : Chronic administration of ethionine is a well-established model for inducing hepatocellular carcinoma in rodents.[12] This is thought to be driven by long-term alterations in gene expression caused by DNA hypomethylation.

Neurotoxicity and Developmental Defects

Ethionine's impact extends beyond the liver, with significant consequences for the developing nervous system.

  • Neural Tube Defects (NTDs) : Administration of ethionine during embryogenesis is a potent inducer of NTDs, such as exencephaly, in mouse models.[13] This effect is directly linked to the reduction of the SAM/SAH (S-adenosylhomocysteine) ratio, which disrupts critical methylation events required for neural tube closure.[5]

  • Oxidative Stress and Apoptosis : In neural cells, ethionine has been shown to increase the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent apoptosis.[13]

Cause Cause Mechanism Mechanism Effect Effect Ethionine DL-Ethionine ROS ↑ Reactive Oxygen Species (ROS) Ethionine->ROS Mito Mitochondrial Dysfunction ROS->Mito Causes Caspase ↑ Caspase-3 Activation Mito->Caspase Leads to Apoptosis Apoptosis Caspase->Apoptosis Induces NTD Neural Tube Defects Apoptosis->NTD Contributes to

Caption: Pathway of ethionine-induced neurotoxicity leading to neural tube defects.

Quantitative Data Summary

The following tables summarize key quantitative data from in vivo and in vitro studies on DL-Ethionine.

Table 1: In Vivo Effects of DL-Ethionine Administration

ParameterSpeciesDoseRouteEffectReference(s)
Neural Tube Defects Mouse500 mg/kgi.p.49.3% - 54.8% incidence of NTDs[13][14]
Hepatic ATP Levels Rat1000 mg/kgi.p.ATP reduced to 35.4% of control value after 5h[3]
Hepatic ATP Levels Rat1000 mg/kgGavage~30% decrease in ATP 3-4h post-administration[2]
AFP mRNA Induction Mouse500 mg/kgi.p.10- to 30-fold increase in hepatic AFP mRNA[6]
SAM/SAH Ratio Mouse500 mg/kgi.p.Significant reduction in embryonic tissue[5][14]

Table 2: In Vitro Effects of DL-Ethionine

Cell TypeConcentrationDurationEffectReference(s)
Rat Hepatocytes 20-30 mM1 hourATP and Glutathione (GSH) depletion[15]
Rat Hepatocytes 10-30 mM1-3 hoursIncreased urea synthesis[15]
Rat Hepatocytes 18-30 mM20 hoursReduced urea synthesis[15]

Detailed Experimental Protocols

This section provides methodologies for key experiments used to investigate the effects of DL-Ethionine.

Protocol: Induction of Neural Tube Defects (NTDs) in Mice

This protocol describes the establishment of an in vivo model to study ethionine-induced neurodevelopmental toxicity.

  • 1. Animal Model:

    • Use C57BL/6 mice, 9-11 weeks old.[13]

    • House mice under a 12-hour light/dark cycle and provide ad libitum access to food and water.

    • Establish timed pregnancies by housing male and female mice together overnight. The morning of vaginal plug detection is designated as embryonic day 0.5 (E0.5).

  • 2. Ethionine Preparation and Administration:

    • Prepare a sterile solution of DL-Ethionine (Sigma-Aldrich) in phosphate-buffered saline (PBS).

    • On embryonic day 7.5 (E7.5), administer a single intraperitoneal (i.p.) injection of ethionine at a dose of 500 mg/kg body weight.[14] This time point is critical as it corresponds to the period of cranial neurulation.

    • Administer a corresponding volume of sterile PBS to control animals.

  • 3. Embryo Collection and Analysis:

    • On E13.5, euthanize pregnant dams via cervical dislocation.

    • Carefully dissect the uterine horns and isolate the embryos.

    • Examine embryos under a stereo microscope to assess viability, resorption rates, and the presence of NTDs (specifically exencephaly).[13]

    • For molecular analysis, embryonic tissues (e.g., cranial region) can be snap-frozen for subsequent measurement of SAM/SAH levels or protein/RNA extraction.

Protocol: Measurement of SAM and SAE/SAH by HPLC-MS/MS

This protocol outlines a robust method for quantifying key metabolites in the methionine cycle from biological samples.

  • 1. Sample Preparation (Plasma/Tissue):

    • For plasma, combine 20 µL of sample with 180 µL of an internal standard solution (containing heavy isotope-labeled (2)H3-SAM and (2)H4-SAH in mobile phase A).[16]

    • For tissue, homogenize the weighed tissue in a suitable acidic buffer (e.g., perchloric acid) on ice, followed by centrifugation to precipitate proteins.

    • Filter the sample supernatant/plasma mixture by ultracentrifugation through a 10 kDa molecular weight cutoff membrane to remove proteins.[16]

  • 2. Chromatographic Separation:

    • Inject a small volume (e.g., 3 µL) of the filtrate onto an HPLC system.[16]

    • Use a reversed-phase C18 column (e.g., Acquity UPLC BEH C18) for separation.[17]

    • Employ a binary gradient elution at a flow rate of ~0.20 mL/min. A typical gradient might start with an aqueous mobile phase containing an ion-pairing agent and ramp up to a high organic phase (e.g., methanol or acetonitrile).[16][17] Total run time is typically under 10 minutes.

  • 3. Mass Spectrometry Detection:

    • Interface the HPLC with a tandem mass spectrometer (e.g., a triple quadrupole) equipped with an electrospray ionization (ESI) source operating in positive ion mode.[16]

    • Use Multiple Reaction Monitoring (MRM) to detect the specific parent-to-daughter ion transitions for each analyte and internal standard (e.g., SAM: m/z 399 → 250; SAH: m/z 385 → 136).[16]

    • Quantify analyte concentrations by comparing the peak area ratios of the endogenous compounds to their corresponding stable isotope-labeled internal standards against a calibration curve.

Step Step Input Input Output Output Process Process start Start: Tissue/Plasma Sample step1 Add Internal Standards (e.g., ²H₃-SAM, ²H₄-SAH) start->step1 step2 Protein Precipitation & Deproteinization (Filtration) step1->step2 step3 HPLC Separation (Reversed-Phase C18) step2->step3 step4 ESI-MS/MS Detection (Positive Ion Mode, MRM) step3->step4 end Quantified SAM & SAH/SAE Levels step4->end

Caption: Experimental workflow for quantifying SAM and SAH via HPLC-MS/MS.

Protocol: Measurement of Hepatic ATP Levels

This protocol describes a common method for quantifying ATP in liver tissue following ethionine treatment.

  • 1. Animal Treatment and Tissue Collection:

    • Administer DL-ethionine to rats (e.g., 1000 mg/kg, i.p.) and euthanize animals at specified time points (e.g., 5 hours post-injection).[3]

    • Rapidly excise the liver and immediately freeze-clamp a portion using tongs pre-chilled in liquid nitrogen. This step is crucial to halt metabolic activity and prevent ATP degradation.

    • Store the frozen tissue at -80°C until analysis.

  • 2. Tissue Extraction:

    • Grind the frozen liver tissue to a fine powder under liquid nitrogen using a mortar and pestle.

    • Homogenize the powdered tissue in a cold solution of 0.6 M perchloric acid.

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet precipitated proteins and cellular debris.

    • Neutralize the resulting supernatant by adding a potassium hydroxide (KOH) solution to precipitate perchlorate as potassium perchlorate. Centrifuge again to remove the precipitate.

  • 3. ATP Quantification:

    • Use a commercial luminescence-based ATP assay kit (e.g., CellTiter-Glo®).[18]

    • In a 96-well plate, add a small volume of the neutralized liver extract.

    • Add the assay reagent, which contains luciferase and its substrate, D-luciferin.

    • In the presence of ATP, luciferase catalyzes the oxidation of luciferin, producing a light signal that is directly proportional to the ATP concentration.

    • Measure the luminescence using a plate-reading luminometer.

    • Calculate the ATP concentration in the samples by comparing the luminescence values to a standard curve generated with known concentrations of ATP. Normalize the results to the initial weight of the liver tissue used for extraction.

References

Spontaneous Formation of DL-Ethionine Sulfone from Ethionine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethionine, the ethyl analog of the essential amino acid methionine, is a well-documented antimetabolite used in biomedical research to study the effects of methionine depletion and to induce experimental pancreatitis and liver damage. The stability of ethionine in experimental systems is a critical factor, as its oxidation to ethionine sulfoxide and subsequently to the irreversible DL-ethionine sulfone can alter its biological activity and confound experimental results. While the enzymatic oxidation of ethionine has been observed in vivo, its spontaneous, non-enzymatic formation, particularly to the sulfone state, is less characterized. This technical guide provides an in-depth overview of the spontaneous formation of this compound from ethionine, drawing parallels from the extensively studied oxidation of methionine. It details the underlying chemical mechanisms, presents experimental protocols for the controlled synthesis and quantification of ethionine sulfone, summarizes relevant quantitative data, and discusses the biological implications and known metabolic pathways.

Introduction to Ethionine and its Oxidation

Ethionine [(2S)-2-amino-4-(ethylthio)butanoic acid] interferes with methionine metabolism primarily by acting as a substrate for S-adenosylmethionine (SAM) synthetase, leading to the formation of S-adenosylethionine (SAE). This process depletes cellular ATP and inhibits crucial methylation reactions.[1] The sulfur atom in ethionine's thioether side chain is susceptible to oxidation, mirroring the oxidative degradation of methionine.[2] This oxidation is a two-step process:

  • Ethionine Sulfoxide: The initial, reversible oxidation product is ethionine sulfoxide.

  • Ethionine Sulfone: Further oxidation leads to the formation of ethionine sulfone, a modification that is generally considered irreversible under biological conditions.[3]

The term "spontaneous formation" in the context of this guide refers to the non-enzymatic oxidation of ethionine that can occur under typical laboratory conditions, such as during storage of solutions or within cell culture media, likely mediated by atmospheric oxygen and potentially catalyzed by trace contaminants.[4][5] This process is often referred to as autoxidation. Understanding the propensity for this modification is crucial for ensuring the integrity of experimental systems and for the stability assessment of potential drug candidates containing similar functional groups.

Mechanism of Non-Enzymatic Oxidation

The spontaneous oxidation of ethionine to ethionine sulfone is analogous to that of methionine, which is known to be oxidized by various reactive oxygen species (ROS).[6] The process can be initiated by atmospheric oxygen, especially in the presence of light or trace metal ions which can catalyze the formation of ROS.

The proposed pathway involves the initial formation of ethionine sulfoxide, which then undergoes further oxidation to yield ethionine sulfone.

Ethionine DL-Ethionine (Thioether) Sulfoxide DL-Ethionine Sulfoxide (Sulfoxide) Ethionine->Sulfoxide + [O] (Reversible) Sulfone This compound (Sulfone) Sulfoxide->Sulfone + [O] (Irreversible) ROS Reactive Oxygen Species (e.g., O₂, H₂O₂) ROS->Ethionine ROS->Sulfoxide cluster_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms MS/MS Detection Sample Aqueous Sample (e.g., cell media, buffer) Filter Filter through 0.22 µm syringe filter Sample->Filter Dilute Dilute with mobile phase A Filter->Dilute Autosampler Autosampler Injection Dilute->Autosampler Column Reversed-Phase C18 Column (e.g., 100 x 2.1 mm, 1.8 µm) Autosampler->Column Gradient Gradient Elution (Water/Acetonitrile with 0.1% Formic Acid) Column->Gradient ESI Electrospray Ionization (ESI) (Positive Mode) Gradient->ESI MRM Multiple Reaction Monitoring (MRM) ESI->MRM Quant Quantification (based on standard curve) MRM->Quant Ethionine Ethionine SAE S-Adenosyl Ethionine (SAE) Ethionine->SAE SAM Synthetase ATP_Depletion ATP Depletion Ethionine->ATP_Depletion via SAM Synthetase Sulfoxide Ethionine Sulfoxide Ethionine->Sulfoxide Oxidation (in vivo) Ethylation Aberrant Ethylation of DNA, RNA, Proteins SAE->Ethylation Acetylation N-Acetyl Ethionine Sulfoxide Sulfoxide->Acetylation Excretion Urinary Excretion Sulfoxide->Excretion Acetylation->Excretion

References

The Dawn of a Metabolic Antagonist: Early Studies on the Discovery of DL-Ethionine Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and study of amino acid antagonists have been pivotal in unraveling complex metabolic pathways and have paved the way for the development of targeted therapeutic agents. DL-Ethionine, the ethyl analog of methionine, emerged in the mid-20th century as a significant tool in this field, inducing a range of biological effects by interfering with methionine metabolism. The oxidation of ethionine to its sulfoxide and sulfone derivatives was a crucial step in understanding its metabolic fate and mechanism of action. This technical guide delves into the early studies surrounding the discovery and characterization of DL-Ethionine sulfone, providing a detailed look at the foundational experimental work. While a definitive "discovery" paper is not singularly prominent, the collective body of work from the early 1940s, particularly on the oxidation of sulfur-containing amino acids, laid the groundwork for its identification and synthesis. A key contribution in this area is the work of Gerrit Toennies and Richard P. Homiller, who in 1942 detailed the oxidation of various amino acids, providing a methodology directly applicable to the synthesis of ethionine sulfone.[1] This guide reconstructs the early scientific journey into understanding this important metabolic antagonist.

Core Findings: Synthesis and Characterization

The initial preparation of this compound was achieved through the oxidation of DL-Ethionine. Early methods for the oxidation of sulfur-containing amino acids, such as methionine, to their corresponding sulfones often employed strong oxidizing agents. A common and effective method from that era, and likely the basis for the first synthesis of ethionine sulfone, involved the use of hydrogen peroxide in a formic acid solution.[1] This mixture generates performic acid in situ, a potent oxidizing agent capable of converting the thioether group of ethionine to a sulfone group.

Quantitative Data from Early Studies

The characterization of newly synthesized compounds in the early to mid-20th century relied on fundamental physical and chemical properties. The following table summarizes the key quantitative data for this compound as would have been determined in these early studies.

PropertyValueMethod
Molecular FormulaC6H13NO4SElemental Analysis
Molecular Weight195.24 g/mol Calculation from Formula
Melting Point~250 °C (decomposes)Capillary Melting Point Apparatus
AppearanceWhite, crystalline solidVisual Inspection
Sulfur (S) %16.42%Elemental Analysis
Carbon (C) %36.91%Elemental Analysis
Hydrogen (H) %6.71%Elemental Analysis
Nitrogen (N) %7.17%Elemental Analysis

Experimental Protocols

The following sections detail the likely experimental methodologies employed in the first synthesis and characterization of this compound, based on the established chemical practices of the era.

Synthesis of this compound via Performic Acid Oxidation

This protocol is based on the methods for oxidizing sulfur-containing amino acids prevalent in the early 1940s.[1]

Objective: To synthesize this compound by oxidizing DL-Ethionine with hydrogen peroxide in formic acid.

Materials:

  • DL-Ethionine

  • Formic acid (90%)

  • Hydrogen peroxide (30%)

  • Ethanol

  • Diethyl ether

  • Distilled water

  • Ice bath

  • Heating mantle or water bath

  • Round-bottom flask

  • Reflux condenser

  • Rotary evaporator (or vacuum distillation setup)

  • Buchner funnel and filter paper

Procedure:

  • Dissolution: In a round-bottom flask, dissolve a known quantity of DL-Ethionine in 90% formic acid.

  • Cooling: Place the flask in an ice bath and cool the solution to approximately 0-5 °C.

  • Addition of Oxidant: While stirring, slowly add a stoichiometric excess of 30% hydrogen peroxide to the cooled solution. The addition should be dropwise to control the exothermic reaction.

  • Reaction: After the addition is complete, remove the flask from the ice bath and allow it to warm to room temperature. The reaction mixture is then typically allowed to stand for a period of time (e.g., 24 hours) to ensure complete oxidation.

  • Removal of Solvent: The formic acid and excess hydrogen peroxide are removed under reduced pressure using a rotary evaporator or vacuum distillation.

  • Crystallization: The resulting residue is dissolved in a minimal amount of hot distilled water and then precipitated by the addition of a miscible organic solvent, such as ethanol.

  • Isolation and Purification: The precipitated crystals of this compound are collected by vacuum filtration using a Buchner funnel. The crystals are washed with a small amount of cold ethanol followed by diethyl ether to facilitate drying.

  • Drying: The purified product is dried in a desiccator over a suitable drying agent.

Characterization Techniques

1. Melting Point Determination:

  • A small amount of the dried, crystalline product is packed into a capillary tube.

  • The capillary tube is placed in a melting point apparatus.

  • The temperature is slowly raised, and the range at which the substance melts (or decomposes) is recorded.

2. Elemental Analysis:

  • A precisely weighed sample of the compound is combusted in a stream of oxygen.

  • The resulting combustion products (CO₂, H₂O, N₂, and SO₂) are collected and quantified.

  • The percentages of carbon, hydrogen, nitrogen, and sulfur in the original compound are calculated from the masses of the combustion products.

Visualizing the Chemistry and Logic

To better illustrate the processes and relationships discussed, the following diagrams are provided in the DOT language for Graphviz.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product DL-Ethionine DL-Ethionine Mixing Dissolve Ethionine in Formic Acid DL-Ethionine->Mixing H2O2 Hydrogen Peroxide (30%) Oxidation Slowly add H2O2 H2O2->Oxidation HCOOH Formic Acid (90%) HCOOH->Mixing Cooling Cool to 0-5 °C Mixing->Cooling Cooling->Oxidation Reaction Stir at Room Temp Oxidation->Reaction Evaporation Remove Solvents Reaction->Evaporation Crystallization Precipitate with Ethanol Evaporation->Crystallization Isolation Filter and Wash Crystallization->Isolation Drying Dry in Desiccator Isolation->Drying DL-Ethionine_Sulfone This compound Crystals Drying->DL-Ethionine_Sulfone

Caption: Workflow for the synthesis of this compound.

Oxidation_Pathway Ethionine DL-Ethionine (Thioether) Sulfoxide DL-Ethionine Sulfoxide (Sulfoxide) Ethionine->Sulfoxide [O] Sulfone This compound (Sulfone) Sulfoxide->Sulfone [O]

Caption: Stepwise oxidation of DL-Ethionine.

Conclusion

The early investigations into the synthesis and properties of this compound were a logical extension of the burgeoning field of amino acid chemistry in the early 20th century. While not marked by a single, dramatic discovery, its creation in the laboratory through established oxidation methods provided researchers with a critical tool to probe the intricacies of methionine metabolism and the broader consequences of S-adenosylmethionine-dependent pathways. The foundational experimental protocols, though simple by modern standards, were robust and effective, enabling the production and characterization of this important antimetabolite. The data and methods outlined in this guide offer a window into the meticulous and foundational work that underpins our current understanding of amino acid biochemistry and its pharmacological applications.

References

Methodological & Application

Protocol for synthesizing DL-Ethionine sulfone in the lab

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Synthesis of DL-Ethionine Sulfone

Introduction

This compound is the fully oxidized derivative of the amino acid DL-ethionine, where the thioether group is converted to a sulfone. This modification significantly alters the chemical properties of the side chain, making it more polar and resistant to further oxidation. In research, this compound can be used as a stable analog of ethionine to study biological processes without the complication of in-situ oxidation. These notes provide a representative protocol for the laboratory synthesis of this compound via the oxidation of DL-ethionine.

Data Summary

The following table summarizes the key quantitative data for this compound. Experimental data such as reaction yield and purity are highly dependent on the specific protocol and execution and are not available from general literature searches.

PropertyValue
IUPAC Name2-amino-4-ethylsulfonylbutanoic acid[1]
Molecular FormulaC6H13NO4S[1]
Molecular Weight195.24 g/mol [1]
CAS Number103364-66-5[1]
Appearance (L-isomer)White crystalline powder[2]
Melting Point (L-isomer)233-243 °C (decomposes)[2]
Melting Point (DL-isomer)~250 °C (decomposes)

Experimental Protocol: Representative Synthesis of this compound

This protocol describes a representative method for the synthesis of this compound by oxidation of DL-ethionine with hydrogen peroxide in an acidic medium. This method is based on general procedures for the oxidation of thioethers to sulfones.

Materials and Reagents

  • DL-Ethionine

  • Hydrogen peroxide (30% w/w aqueous solution)

  • Glacial acetic acid

  • Deionized water

  • Ethanol

  • Sodium bicarbonate (for neutralization)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature control

  • Ice bath

  • Rotary evaporator

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Procedure

  • Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-ethionine in a suitable amount of glacial acetic acid. A typical concentration would be in the range of 0.1 to 0.5 M.

  • Oxidation Reaction:

    • Cool the solution in an ice bath to 0-5 °C.

    • Slowly add a stoichiometric excess of 30% hydrogen peroxide to the stirred solution. To ensure complete oxidation to the sulfone, at least 2.2 equivalents of H₂O₂ are required. A slight excess (e.g., 2.5 equivalents) is recommended.

    • The addition should be done dropwise to maintain the temperature below 10 °C, as the reaction is exothermic.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

    • Heat the reaction mixture to 50-60 °C and maintain it at this temperature for several hours (e.g., 4-6 hours) to drive the oxidation from the sulfoxide intermediate to the sulfone.

    • Monitor the reaction progress using a suitable technique, such as Thin Layer Chromatography (TLC), to confirm the disappearance of the starting material and the intermediate sulfoxide.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the excess acetic acid by slowly adding a saturated solution of sodium bicarbonate. Be cautious as this will generate CO₂ gas.

    • The product, being a zwitterionic amino acid, may precipitate upon neutralization.

    • Reduce the volume of the solvent using a rotary evaporator.

    • Cool the concentrated solution in an ice bath to promote further precipitation of the crude product.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the collected solid with cold deionized water and then with cold ethanol to remove residual impurities.

  • Purification:

    • The crude this compound can be purified by recrystallization from a water/ethanol mixture.

    • Dissolve the crude product in a minimal amount of hot water.

    • Slowly add ethanol to the hot solution until it becomes slightly cloudy.

    • Allow the solution to cool slowly to room temperature and then place it in a refrigerator to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

  • Characterization:

    • Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point determination.

Visualizations

Reaction Pathway

G cluster_main Synthesis of this compound DLEthionine DL-Ethionine (Thioether) DLEthionineSulfoxide DL-Ethionine Sulfoxide DLEthionine->DLEthionineSulfoxide [O] DLEthionineSulfone This compound DLEthionineSulfoxide->DLEthionineSulfone [O]

Caption: Oxidation pathway of DL-Ethionine to this compound.

Experimental Workflow

G cluster_workflow Experimental Workflow Start Dissolve DL-Ethionine in Acetic Acid Oxidation Add H₂O₂ and Heat Start->Oxidation Workup Neutralize and Concentrate Oxidation->Workup Isolation Filter Crude Product Workup->Isolation Purification Recrystallize Isolation->Purification Characterization Analyze Final Product (NMR, IR, MP) Purification->Characterization

Caption: Workflow for the synthesis and purification of this compound.

References

Application Notes and Protocols: DL-Ethionine Sulfone for In Vivo Methionine Deficiency Induction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methionine is an essential sulfur-containing amino acid crucial for numerous metabolic processes, including protein synthesis, methylation reactions, and the production of antioxidants like glutathione. Inducing a state of methionine deficiency in vivo is a valuable experimental tool for studying the roles of methionine in health and disease, including cancer biology, aging, and metabolic disorders. While dietary methionine restriction is a common method, pharmacological agents that mimic this state offer advantages in terms of control and temporal precision.

DL-ethionine, an antagonist of methionine, has been utilized to induce methionine deficiency. This document focuses on DL-ethionine sulfone , an oxidized form of ethionine. While direct in vivo studies on this compound are limited, this document compiles available information on related compounds and outlines protocols to guide researchers in utilizing it as a potential tool for inducing methionine deficiency. It is important to note that L-methionine sulfone has been shown to be not utilized for growth in weanling rats, suggesting that its ethionine counterpart may effectively induce a deficiency state.

Application Notes

Principle of Action

This compound is hypothesized to induce methionine deficiency through several mechanisms:

  • Competitive Inhibition: As an analog of methionine, it may compete with methionine for transport into cells and for binding to enzymes involved in methionine metabolism, such as methionyl-tRNA synthetase, thereby inhibiting protein synthesis.

  • Metabolic Trapping: Ethionine is known to be converted to S-adenosylethionine (SAE) by methionine adenosyltransferase. SAE is a toxic metabolite that can disrupt cellular methylation reactions. The metabolic fate of ethionine sulfone is less clear but may involve similar disruptive pathways.

  • Induction of Stress Pathways: Methionine deficiency is known to activate cellular stress responses, including the integrated stress response (ISR) and pathways involving GCN2 and mTOR.

Advantages and Considerations

Potential Advantages:

  • Chemical Stability: The sulfone group is generally more stable to oxidation than the thioether in ethionine, potentially offering more consistent effects.

  • Pharmacological Control: Offers more precise temporal control over the induction of methionine deficiency compared to dietary restriction.

Considerations and Limitations:

  • Limited Data: There is a significant lack of in vivo data specifically for this compound. The protocols provided here are extrapolated from studies on DL-ethionine and general knowledge of methionine metabolism.

  • Toxicity: Ethionine and its derivatives can be toxic. D-ethionine has been shown to be more acutely toxic than L-ethionine. Therefore, careful dose-response studies are essential to determine a therapeutic window for inducing methionine deficiency without causing overt toxicity.

  • Metabolic Complexity: The precise metabolic fate of this compound in vivo is not well-characterized.

Data Presentation

The following table summarizes quantitative data from a study utilizing DL-ethionine in the diet of weanling male Wistar rats for 4, 8, and 12 weeks. This provides a reference point for potential effects, though direct equivalence to this compound cannot be assumed.

Dietary AdditiveConcentration in DietObservation PeriodKey Findings
DL-Ethionine0.05%4, 8, 12 weeksDeficits in growth and feed efficiency. Decreased serum cholesterol. Increased serum glutamate pyruvate transaminase (SGPT). Alterations in serum free amino acid levels indicative of methionine deficiency.[1]
DL-Ethionine0.10%4, 8, 12 weeksMore pronounced deficits in growth and feed efficiency compared to 0.05%. Similar changes in serum biomarkers as the 0.05% group.[1]

Experimental Protocols

Disclaimer: The following protocols are suggestions based on available literature for related compounds. Researchers must conduct pilot studies to determine the optimal dosage and administration route for this compound for their specific animal model and experimental goals. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Protocol 1: Preparation of this compound for Administration

Materials:

  • This compound powder

  • Sterile vehicle (e.g., saline, phosphate-buffered saline (PBS), or sterile water)

  • Vortex mixer

  • Sterile filters (0.22 µm) if administering via injection

Procedure:

  • Calculate the required amount of this compound based on the desired dose and the number of animals.

  • Weigh the this compound powder accurately.

  • In a sterile container, add the powder to the appropriate volume of the chosen vehicle.

  • Vortex thoroughly to dissolve the compound. Gentle warming may be required to aid dissolution, but the stability of the compound under heat should be considered.

  • If for parenteral administration, filter the solution through a 0.22 µm sterile filter into a new sterile container.

  • Store the prepared solution appropriately. Short-term storage at 4°C is generally recommended, but stability should be verified. For long-term storage, aliquoting and freezing at -20°C or -80°C may be appropriate.

Protocol 2: Induction of Methionine Deficiency in a Rodent Model (Dietary Admixture)

This protocol is adapted from studies using DL-ethionine.

Animal Model:

  • Male weanling rats (e.g., Wistar or Sprague-Dawley) or mice (e.g., C57BL/6).

Diet:

  • A purified, methionine-deficient basal diet.

  • Control diet: Basal diet supplemented with an adequate amount of L-methionine.

  • Experimental diet: Basal diet supplemented with a predetermined concentration of this compound. Based on the DL-ethionine study, a starting range of 0.05% to 0.1% (w/w) in the diet could be explored in a pilot study.

Procedure:

  • Acclimatize animals to the housing conditions and the basal diet for 3-5 days.

  • Randomly assign animals to control and experimental groups.

  • Provide the respective diets and water ad libitum.

  • Monitor animal health, body weight, and food intake daily.

  • The duration of the study will depend on the research question, but based on the DL-ethionine study, effects are observable within 4 weeks.[1]

  • At the end of the experimental period, collect blood and tissues for analysis.

Protocol 3: Monitoring and Endpoint Analysis

In-life Monitoring:

  • Animal Health: Observe for any signs of toxicity, such as lethargy, ruffled fur, or abnormal behavior.

  • Body Weight: Record body weight at least three times per week.

  • Food and Water Intake: Measure daily to assess effects on appetite and hydration.

Endpoint Biomarkers:

  • Plasma Amino Acid Analysis: Measure plasma levels of methionine, ethionine (if a standard is available), and other amino acids to confirm methionine deficiency.

  • Liver Function Tests: Analyze serum levels of enzymes such as alanine transaminase (ALT) and aspartate transaminase (AST) to monitor for potential hepatotoxicity.

  • Histopathology: Perform histological examination of the liver and other relevant organs to assess for any pathological changes.

  • Western Blotting/qPCR: Analyze the expression and phosphorylation status of key proteins in signaling pathways affected by methionine deficiency (e.g., mTORC1, GCN2-ATF4 pathway) in tissues of interest (e.g., liver, muscle).

Visualizations

Experimental_Workflow cluster_preparation Preparation cluster_animal_study In Vivo Study cluster_analysis Analysis prep Prepare this compound Diet acclimatize Acclimatize Animals randomize Randomize into Groups (Control & Treatment) acclimatize->randomize administer Administer Diets randomize->administer monitor Monitor Health, Body Weight, Food Intake administer->monitor collect Collect Blood & Tissues monitor->collect biochem Biochemical Analysis (Plasma Amino Acids, LFTs) collect->biochem pathway Molecular Analysis (Signaling Pathways) collect->pathway histology Histopathology collect->histology Methionine_Deficiency_Signaling cluster_gcn2 GCN2 Pathway cluster_mtor mTORC1 Pathway Met_Def Methionine Deficiency (induced by this compound) GCN2 GCN2 (General Control Nonderepressible 2) Met_Def->GCN2 activates mTORC1 mTORC1 (Mechanistic Target of Rapamycin Complex 1) Met_Def->mTORC1 inhibits eIF2a eIF2α (Eukaryotic Initiation Factor 2α) GCN2->eIF2a phosphorylates ATF4 ATF4 (Activating Transcription Factor 4) eIF2a->ATF4 translation Stress_Genes Stress Response Genes ATF4->Stress_Genes transcription S6K1 S6K1 mTORC1->S6K1 _4EBP1 4E-BP1 mTORC1->_4EBP1 Protein_Synth Protein Synthesis S6K1->Protein_Synth _4EBP1->Protein_Synth inhibits Mechanism_of_Action Eth_Sulf This compound Met_Transport Methionine Transporters Eth_Sulf->Met_Transport competes with Methionine Met_Enzymes Methionyl-tRNA Synthetase Methionine Adenosyltransferase Eth_Sulf->Met_Enzymes inhibits Met_Transport->Met_Enzymes Protein_Synth Protein Synthesis Met_Enzymes->Protein_Synth leads to inhibition of Methylation Cellular Methylation (via S-adenosylmethionine) Met_Enzymes->Methylation leads to disruption of Met_Def_State Methionine-Deficient State Protein_Synth->Met_Def_State Methylation->Met_Def_State

References

Application Notes and Protocols: DL-Ethionine Sulfone in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Ethionine sulfone is the oxidized form of DL-ethionine, an analog of the essential amino acid methionine. While research on this compound in cell culture is limited, the extensive studies on its parent compound, L-ethionine, provide a strong foundation for exploring its potential applications. Ethionine acts as a methionine antagonist, thereby interfering with critical cellular processes that are often dysregulated in cancer and other diseases. This document outlines potential cell culture applications, experimental protocols, and relevant signaling pathways for investigating the effects of this compound, based on the known activities of ethionine and the principles of methionine metabolism.

Many cancer cell lines exhibit a heightened dependence on exogenous methionine for survival and proliferation, a phenomenon known as "methionine addiction".[1][2] This metabolic vulnerability makes methionine pathways a compelling target for therapeutic intervention. Methionine restriction has been shown to inhibit the growth of various cancer cells and enhance the efficacy of chemotherapeutic agents.[3] Ethionine, by mimicking methionine, can disrupt these pathways, leading to effects such as cell cycle arrest and apoptosis.[4][5] DL-ethionine has been used in historical studies to induce transformation in rat liver cells, indicating its potent biological activity.[6]

These application notes aim to provide a framework for researchers to explore whether this compound retains, loses, or has altered biological activity compared to ethionine. It is important to note that the sulfone form is a stable oxidation product and may have different cellular uptake, metabolism, and target engagement than its non-oxidized counterpart. For instance, while methionine sulfoxide can be reduced back to methionine in biological systems, methionine sulfone is generally considered to be an irreversible oxidation state.[7][8]

Potential Applications in Cell Culture

Based on the known effects of ethionine and the central role of methionine metabolism, this compound can be investigated for the following applications:

  • Anticancer Drug Discovery: Screening for cytotoxic or cytostatic effects against a panel of cancer cell lines, particularly those known to be methionine-dependent (e.g., certain breast, prostate, and pancreatic cancers).[3][9]

  • Mechanistic Studies of Methionine Stress: Investigating the cellular response to methionine antagonism, including effects on protein synthesis, DNA methylation, and redox homeostasis.

  • Sensitization to Chemotherapy: Evaluating the potential of this compound to enhance the efficacy of existing anticancer drugs.[10]

  • Induction of Apoptosis and Cell Cycle Arrest: Studying the molecular pathways leading to programmed cell death and proliferation blocks.[4][11]

Data Presentation

The following table summarizes the effects of L-ethionine on various cell lines, which can serve as a reference for designing experiments with this compound. Quantitative data for this compound is not currently available in the literature.

Cell LineCompoundConcentrationObserved EffectReference
Neural Stem CellsL-Ethionine20 mMInhibition of cell viability, disruption of proliferation and apoptosis balance, prevention of differentiation.[4]
HT-22 (mouse hippocampal)L-Ethionine20 mMInhibition of cell viability, induction of apoptosis.[4]
Neuro-2a (mouse neuroblastoma)L-Ethionine20 mMInhibition of cell viability, induction of apoptosis.[4]
Human LymphocytesL-Ethionine5 mMComplete inhibition of DNA synthesis.[12]
Rat Hepatocyte SuspensionsL-Ethionine20-30 mMDepletion of ATP and GSH after 1 hour, reduction in protein synthesis.[13]

Experimental Protocols

The following are detailed protocols for key experiments to characterize the cell culture applications of this compound.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol determines the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Selected cancer cell line(s) and appropriate complete culture medium

  • This compound

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium and allow them to attach overnight.[14]

  • Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS). Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations. Remove the overnight culture medium from the cells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control group.

  • Incubation: Incubate the plate for desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[14]

  • Solubilization: Carefully aspirate the medium and add 100 µL of MTT solvent to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.[14]

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Express the results as a percentage of the vehicle-treated control. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • Cells treated with this compound as in Protocol 1

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Culture cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 48 hours).[4]

  • Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.

  • Staining: Wash the cells with cold PBS and resuspend them in 1X binding buffer provided in the kit. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.[4]

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

  • Analysis: Quantify the percentage of apoptotic cells in each treatment group compared to the control.

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol determines the effect of this compound on cell cycle progression.

Materials:

  • Cells treated with this compound

  • Cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay. Harvest the cells by trypsinization.

  • Fixation: Wash the cells with cold PBS and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at 37°C.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

  • Analysis: Determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle for each treatment group. Ethionine has been shown to cause a G1 phase arrest in some cell types.[11]

Signaling Pathways and Visualizations

This compound, as a methionine antagonist, is expected to impact several key signaling pathways. The following diagrams, created using Graphviz (DOT language), illustrate these potential interactions.

Methionine Metabolism and its Interruption by Ethionine

The central role of methionine is in the synthesis of S-adenosylmethionine (SAM), the universal methyl donor for methylation of DNA, RNA, and proteins. Methionine metabolism is also linked to the synthesis of polyamines and the antioxidant glutathione.[1] Ethionine can be converted to S-adenosylethionine (SAE), which inhibits transmethylation reactions.

Methionine Methionine SAM S-Adenosyl- methionine (SAM) Methionine->SAM Protein_Synthesis Protein Synthesis Methionine->Protein_Synthesis Ethionine Ethionine SAE S-Adenosyl- ethionine (SAE) Ethionine->SAE Inhibits transmethylation DL_Ethionine_Sulfone DL-Ethionine Sulfone DL_Ethionine_Sulfone->Ethionine Potential Conversion? DL_Ethionine_Sulfone->SAE Potential Inhibition? Methylation DNA, RNA, Protein Methylation SAM->Methylation Polyamines Polyamines SAM->Polyamines Glutathione Glutathione SAM->Glutathione

Figure 1: Potential interruption of methionine metabolism by this compound.
Experimental Workflow for Evaluating this compound

A logical workflow for the initial characterization of this compound in cell culture would involve a tiered approach from broad viability screening to more detailed mechanistic studies.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Advanced Characterization Screening Cell Viability Screening (MTT/MTS Assay) on Cancer Cell Panel IC50 Determine IC50 Values Screening->IC50 Apoptosis Apoptosis Assay (Annexin V/PI) IC50->Apoptosis Cell_Cycle Cell Cycle Analysis (PI Staining) IC50->Cell_Cycle ROS Reactive Oxygen Species (ROS) Assay IC50->ROS Combination Combination Studies with Chemotherapeutic Agents IC50->Combination Western_Blot Western Blot for Apoptotic & Cell Cycle Markers (e.g., Caspases, Cyclins) Apoptosis->Western_Blot Cell_Cycle->Western_Blot

Figure 2: A tiered experimental workflow for characterizing this compound.
Potential Signaling Pathway for Ethionine-Induced Apoptosis

Ethionine has been shown to induce apoptosis through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction.[4][15] This can lead to the release of cytochrome c and the activation of the caspase cascade.

Ethionine DL-Ethionine Sulfone ROS Increased ROS Production Ethionine->ROS Mitochondria Mitochondrial Dysfunction ROS->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase_9 Caspase-9 Activation Cytochrome_c->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Figure 3: Hypothesized signaling pathway for this compound-induced apoptosis.

Conclusion

While direct experimental data on the cell culture applications of this compound are scarce, its relationship to L-ethionine provides a strong rationale for its investigation as a potential anticancer agent and a tool to study methionine metabolism. The protocols and conceptual frameworks provided here offer a starting point for researchers to systematically evaluate the biological effects of this compound in various cell culture models. Further research is warranted to elucidate its specific mechanisms of action and to determine if it offers any advantages over its parent compound, ethionine.

References

Application Notes and Protocols for the Quantification of DL-Ethionine Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Ethionine sulfone is the oxidized form of ethionine, an analogue of the essential amino acid methionine. The quantification of ethionine and its metabolites is crucial in toxicology studies and in research investigating its effects on cellular processes. Ethionine is known to be hepatotoxic and carcinogenic, and its sulfone derivative can be an important marker for exposure and metabolic activation. These application notes provide detailed protocols for the quantification of this compound using analytical standards and modern chromatographic techniques. The methodologies are based on established principles for the analysis of sulfur-containing amino acids and their oxidized forms.[1][2]

Analytical Standards

The availability of high-quality analytical standards is fundamental for accurate quantification. Certified reference materials (CRMs) or well-characterized standards for this compound and its internal standards should be used. While a direct CRM for this compound may be less common, standards for the closely related DL-Methionine sulfone are commercially available and analytical methods can often be adapted.[3] L-Methionine sulfone is also available from various suppliers and can be used for method development.[4][5] When establishing a new analytical method, it is crucial to verify the purity and identity of the standard.

Table 1: Commercially Available Related Analytical Standards

Compound NameCAS NumberSupplier Examples
DL-Methionine Sulfone820-10-0LGC Standards
L-Methionine Sulfone7314-32-1MedchemExpress, Sigma-Aldrich
DL-Ethionine67-21-0Various

Experimental Protocols

The quantification of this compound in biological matrices typically involves sample preparation to isolate the analyte, followed by chromatographic separation and detection. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is a highly sensitive and selective method for this purpose.[5][6]

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma, Tissue Homogenate)

This protocol describes the extraction of this compound from a biological sample and its preparation for LC-MS/MS analysis. To ensure accurate quantification, especially for protein-bound amino acids, a hydrolysis and oxidation step is often necessary.[1]

Materials:

  • Perchloric acid (PCA) or Trichloroacetic acid (TCA) solution

  • Performic acid (freshly prepared: 1 part 30% hydrogen peroxide, 9 parts formic acid)

  • Internal Standard (IS) solution (e.g., stable isotope-labeled this compound or DL-Methionine-d4 sulfone)

  • 0.22 µm syringe filters

  • HPLC vials

Procedure:

  • Sample Collection and Homogenization: Collect biological samples and store them at -80°C until analysis. For tissue samples, homogenize in an appropriate buffer.

  • Internal Standard Spiking: Thaw the samples on ice. To 100 µL of the sample (plasma or tissue homogenate), add a known amount of the internal standard solution.

  • Protein Precipitation: Add 200 µL of cold 10% TCA or 6% PCA to precipitate proteins. Vortex for 1 minute.

  • Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube.

  • (Optional but Recommended) Oxidation to Sulfone: To ensure all ethionine and its partially oxidized forms are converted to the stable sulfone form for accurate total quantification, perform the following oxidation step.[2]

    • Evaporate the supernatant to dryness under a stream of nitrogen.

    • Reconstitute the residue in 50 µL of freshly prepared performic acid.

    • Incubate at 50°C for 60 minutes.

    • Evaporate the performic acid to dryness under nitrogen.

  • Reconstitution and Filtration: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 0.1% formic acid in water). Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Protocol 2: HPLC-MS/MS Quantification of this compound

This protocol outlines a general method for the quantification of this compound using a reversed-phase HPLC system coupled to a tandem mass spectrometer.

Instrumentation and Reagents:

  • HPLC or UHPLC system

  • Tandem Mass Spectrometer with an Electrospray Ionization (ESI) source

  • Reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.5 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol

  • This compound analytical standard

Procedure:

  • Standard Curve Preparation: Prepare a series of calibration standards by spiking known concentrations of this compound analytical standard into a blank matrix (e.g., charcoal-stripped plasma) that has undergone the same sample preparation procedure.

  • HPLC Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 10 µL

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-8 min: 5-95% B

      • 8-10 min: 95% B

      • 10-10.1 min: 95-5% B

      • 10.1-15 min: 5% B (re-equilibration)

  • Mass Spectrometry Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Detection Mode: Multiple Reaction Monitoring (MRM)

    • Ion Source Parameters: Optimize capillary voltage, nebulizer gas pressure, drying gas flow, and gas temperature according to the instrument manufacturer's guidelines.

    • MRM Transitions: Determine the specific precursor-to-product ion transitions for this compound and its internal standard by infusing a standard solution. For this compound (C6H13NO4S, MW: 195.24 g/mol ), the precursor ion [M+H]+ would be m/z 196.06. Product ions would need to be determined experimentally.

  • Data Analysis: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the unknown samples from this curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics for analytical methods used to quantify amino acid sulfones. These values can serve as a benchmark for method development and validation for this compound.

Table 2: Typical Method Performance Characteristics

ParameterTypical ValueReference
Linearity (r²)> 0.99[2]
Limit of Detection (LOD)0.01 - 10 µM[2][7]
Limit of Quantification (LOQ)0.04 - 15 µM[7]
Intra-day Precision (RSD%)< 15%[8]
Inter-day Precision (RSD%)< 15%[8]
Accuracy (Recovery %)85 - 115%[7][8]

Visualizations

Metabolic Pathway of Ethionine

The metabolic pathway of ethionine mirrors that of methionine, leading to its incorporation into proteins and its conversion to S-adenosylethionine, a potent inhibitor of transmethylation reactions. Oxidative stress can lead to the formation of ethionine sulfoxide and subsequently ethionine sulfone.

Ethionine Ethionine SAE S-Adenosylethionine Ethionine->SAE AdoMet Synthetase Protein Protein Ethionine->Protein Protein Synthesis Ethionine_Sulfoxide Ethionine Sulfoxide Ethionine->Ethionine_Sulfoxide Oxidative Stress Ethionine_Sulfone This compound Ethionine_Sulfoxide->Ethionine_Sulfone Oxidation

Caption: Metabolic fate of Ethionine, including its activation and oxidation.

Experimental Workflow for this compound Quantification

The following diagram illustrates the key steps in the analytical workflow for quantifying this compound in a biological sample.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation Spike->Precipitate Oxidize Performic Acid Oxidation Precipitate->Oxidize Reconstitute Reconstitution Oxidize->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MS MS/MS Detection HPLC->MS Calibrate Calibration Curve Generation MS->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for this compound quantification by LC-MS/MS.

References

Application Notes and Protocols for In Vitro Measurement of DL-Ethionine Sulfone Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Ethionine, an antagonist of the essential amino acid methionine, is known to exert various biological effects, including the inhibition of protein synthesis and the induction of cellular stress. Its oxidized form, DL-Ethionine sulfone, is a related compound whose cellular and biochemical activities are less characterized. These application notes provide detailed protocols for a panel of in vitro assays to investigate and quantify the biological activity of this compound. The described methods focus on three key cellular processes potentially affected by methionine analogs: S-adenosylmethionine (SAM) synthesis, global protein synthesis, and the endoplasmic reticulum (ER) stress response.

S-Adenosylmethionine (SAM) Synthetase Activity Assays

S-adenosylmethionine (SAM) is a universal methyl donor crucial for the methylation of DNA, RNA, proteins, and lipids. SAM is synthesized from methionine and ATP by the enzyme SAM synthetase (also known as methionine adenosyltransferase, MAT). Compounds that interfere with SAM synthesis can have profound effects on cellular function. DL-Ethionine is a known substrate for SAM synthetase, leading to the formation of the toxic analog S-adenosylethionine. It is hypothesized that this compound may act as an inhibitor of this enzyme.

Principle of the Assay

The activity of SAM synthetase can be measured by quantifying the production of SAM or the consumption of its substrates, ATP and methionine. Two primary methods are described here: a radiometric assay and a colorimetric assay.

Experimental Protocols

1.2.1. Radiometric Assay for SAM Synthetase Activity

This highly sensitive assay measures the incorporation of a radiolabeled methyl group from L-[¹⁴CH₃]methionine into SAM.

Materials:

  • Purified SAM synthetase enzyme

  • L-[¹⁴CH₃]methionine

  • ATP

  • This compound (and other test compounds)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 7.5, containing MgCl₂ and KCl)

  • Bio-Rex 70 cation exchange resin

  • Scintillation cocktail and vials

  • Scintillation counter

Protocol:

  • Prepare a reaction mixture containing reaction buffer, ATP, and purified SAM synthetase.

  • Add varying concentrations of this compound or vehicle control to the reaction mixture.

  • Initiate the reaction by adding L-[¹⁴CH₃]methionine.

  • Incubate the reaction at 37°C for a specified time (e.g., 30 minutes).

  • Stop the reaction by adding a strong acid (e.g., perchloric acid).

  • Apply the reaction mixture to a Bio-Rex 70 column to separate the positively charged [¹⁴CH₃]SAM from the unreacted neutral L-[¹⁴CH₃]methionine.[1]

  • Elute the [¹⁴CH₃]SAM from the column.

  • Quantify the amount of radioactivity in the eluate using a scintillation counter.

  • Calculate the enzyme activity and the inhibitory effect of this compound.

1.2.2. Colorimetric Assay for SAM Synthetase Activity

This assay measures the amount of inorganic pyrophosphate (PPi), a byproduct of the SAM synthesis reaction.

Materials:

  • Purified SAM synthetase enzyme

  • L-methionine

  • ATP

  • This compound (and other test compounds)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0, containing MgSO₄ and K₂SO₄)

  • Commercial pyrophosphate detection kit (e.g., based on the conversion of PPi to a colored product)

  • Microplate reader

Protocol:

  • Prepare a reaction mixture in a 96-well plate containing reaction buffer, L-methionine, ATP, and purified SAM synthetase.[2]

  • Add varying concentrations of this compound or vehicle control to the wells.

  • Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

  • Add the reagents from the pyrophosphate detection kit according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Generate a standard curve with known concentrations of pyrophosphate.

  • Calculate the enzyme activity and the inhibitory effect of this compound.

Data Presentation
CompoundAssay TypeIC₅₀ (µM) [a]
This compoundRadiometricTo be determined
This compoundColorimetricTo be determined
Known Inhibitor (Control)SpecifyKnown value

[a] IC₅₀: The half-maximal inhibitory concentration.

SAM_Synthesis_Pathway Methionine L-Methionine SAM_Synthetase SAM Synthetase (MAT) Methionine->SAM_Synthetase ATP ATP ATP->SAM_Synthetase SAM S-Adenosylmethionine (SAM) SAM_Synthetase->SAM PPi_Pi PPi + Pi SAM_Synthetase->PPi_Pi Ethionine_Sulfone This compound Ethionine_Sulfone->SAM_Synthetase Inhibition?

Caption: Proposed inhibition of SAM synthesis by this compound.

Protein Synthesis Inhibition Assays

As a methionine analog, ethionine can be mistakenly incorporated into nascent polypeptide chains, leading to the synthesis of non-functional proteins and a subsequent halt in protein production. This compound may exhibit similar activity.

Principle of the Assay

The rate of global protein synthesis can be measured by monitoring the incorporation of labeled precursors into newly synthesized proteins. A widely used method involves the use of puromycin, an aminonucleoside antibiotic that mimics aminoacyl-tRNA and is incorporated into the C-terminus of elongating polypeptide chains, causing their premature release from the ribosome. The amount of puromycin-labeled peptides is proportional to the rate of protein synthesis.

Experimental Protocol

2.2.1. Puromycin-Based Protein Synthesis Assay

This method utilizes an antibody against puromycin to detect and quantify nascent polypeptide chains via Western blotting.

Materials:

  • Cell line of interest (e.g., HeLa, HEK293)

  • Cell culture medium and supplements

  • This compound

  • Puromycin

  • Protein synthesis inhibitor (e.g., cycloheximide, as a positive control for inhibition)

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blotting apparatus and reagents

  • Anti-puromycin antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Protocol:

  • Seed cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound or vehicle control for a predetermined time (e.g., 24 hours). A set of wells should be treated with cycloheximide as a positive control for inhibition.

  • Add a low concentration of puromycin (e.g., 1-10 µM) to each well and incubate for a short period (e.g., 10-30 minutes).

  • Wash the cells with ice-cold PBS and lyse them using lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Perform SDS-PAGE and Western blotting with equal amounts of protein from each sample.

  • Probe the membrane with an anti-puromycin antibody, followed by an HRP-conjugated secondary antibody.

  • Detect the chemiluminescent signal and quantify the band intensity using imaging software.

  • Normalize the puromycin signal to a loading control (e.g., β-actin or GAPDH).

Data Presentation
CompoundCell LineIC₅₀ (µM) [a]
This compoundHeLaTo be determined
This compoundHEK293To be determined
Cycloheximide (Control)HeLaKnown value

[a] IC₅₀: The half-maximal inhibitory concentration for protein synthesis.

Protein_Synthesis_Workflow cluster_cell_culture Cell Culture cluster_biochemistry Biochemical Analysis A Seed Cells B Treat with this compound A->B C Pulse with Puromycin B->C D Cell Lysis C->D E Protein Quantification D->E F SDS-PAGE E->F G Western Blot F->G H Anti-Puromycin Ab G->H I Detection & Quantification H->I

Caption: Workflow for the puromycin-based protein synthesis assay.

Endoplasmic Reticulum (ER) Stress Induction Assays

The accumulation of misfolded proteins, which can result from the incorporation of amino acid analogs like ethionine, triggers a cellular stress response known as the Unfolded Protein Response (UPR) or ER stress. The UPR is initiated by three main sensor proteins in the ER membrane: IRE1, PERK, and ATF6.

Principle of the Assay

The induction of ER stress can be monitored by measuring the activation of key UPR signaling proteins and the upregulation of their downstream targets. Western blotting is a common method to detect changes in the levels and post-translational modifications of these proteins.

Experimental Protocol

3.2.1. Western Blot Analysis of ER Stress Markers

Materials:

  • Cell line of interest

  • Cell culture medium and supplements

  • This compound

  • ER stress inducer (e.g., tunicamycin or thapsigargin, as a positive control)

  • Lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE and Western blotting reagents

  • Primary antibodies against ER stress markers (e.g., GRP78/BiP, CHOP/GADD153, phospho-PERK, phospho-IRE1α)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Seed cells and treat with varying concentrations of this compound or a known ER stress inducer for an appropriate time course (e.g., 6, 12, 24 hours).

  • Lyse the cells and quantify the protein concentration.

  • Perform SDS-PAGE and Western blotting.

  • Probe separate membranes with primary antibodies against GRP78, CHOP, phospho-PERK, and phospho-IRE1α. Also, probe for total PERK, total IRE1α, and a loading control.[3][4][5]

  • Incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the chemiluminescent signal and quantify the band intensities.

  • Normalize the levels of the target proteins to the loading control. For phosphorylated proteins, normalize to the total protein levels.

Data Presentation
CompoundCell LineMarker Upregulation (Fold Change vs. Control) [a]
GRP78
This compound (low conc.)SpecifyTo be determined
This compound (high conc.)SpecifyTo be determined
Tunicamycin (Control)SpecifyExpected increase

[a] Fold change to be determined by densitometry analysis of Western blots.

ER_Stress_Pathway cluster_UPR Unfolded Protein Response (UPR) Ethionine_Sulfone This compound Misfolded_Proteins Misfolded Proteins in ER Ethionine_Sulfone->Misfolded_Proteins ER_Stress ER Stress Misfolded_Proteins->ER_Stress PERK PERK Activation (p-PERK) ER_Stress->PERK IRE1 IRE1α Activation (p-IRE1α) ER_Stress->IRE1 ATF6 ATF6 Activation ER_Stress->ATF6 ATF4 ATF4 Upregulation PERK->ATF4 XBP1s XBP1 Splicing IRE1->XBP1s ATF6f Cleaved ATF6 ATF6->ATF6f CHOP CHOP Upregulation ATF4->CHOP GRP78 GRP78/BiP Upregulation XBP1s->GRP78 ATF6f->GRP78

Caption: Key pathways in the ER stress response potentially activated by this compound.

Conclusion

The in vitro assays detailed in these application notes provide a comprehensive framework for characterizing the biological activity of this compound. By systematically evaluating its effects on SAM synthesis, protein synthesis, and the induction of ER stress, researchers can gain valuable insights into its mechanism of action and potential applications in drug development and other scientific research. It is recommended to perform these assays in multiple cell lines to assess any cell-type-specific effects.

References

Animal Models for Studying the Effects of DL-Ethionine Sulfone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DL-Ethionine, an antagonist of the essential amino acid methionine, is a well-established tool in experimental biology for inducing specific pathological conditions in animal models, most notably liver injury and pancreatitis. Its metabolic product, DL-Ethionine sulfone, represents a further oxidized state. However, comprehensive studies detailing the direct effects of administering this compound to animal models are notably scarce in scientific literature. The biological activity of the analogous compound, methionine sulfone, has been reported to be minimal in terms of supporting growth in weanling rats, suggesting that this compound may also exhibit limited direct biological activity as a methionine substitute.[1]

This document provides an overview of the known metabolism of ethionine and its effects, which can serve as a basis for designing studies to investigate the specific roles of this compound. It also includes detailed protocols for the widely used choline-deficient, ethionine-supplemented (CDE) diet model, a relevant framework for studying ethionine-related pathologies. While direct experimental data for this compound is limited, the provided information will guide researchers in designing toxicological and metabolic studies.

Data Presentation

Table 1: Effects of DL-Ethionine Administration in Rodent Models
ParameterAnimal ModelDosage/AdministrationObserved EffectsReference
Liver Injury RatsCholine-deficient diet with 0.05% - 0.10% DL-ethionineFatty liver, decreased serum cholesterol, increased serum glutamate pyruvate transaminase (SGPT), increased serum triglycerides.[2][2]
Growth Inhibition Weanling RatsDietary administrationDeficits in growth and feed efficiency.[2][2]
Acute Toxicity Swiss MiceIntraperitoneal injection of D-ethionine (185 mg/kg)Lethality, with blood accumulation in the thoracic cavity and pericardium. L-ethionine was not lethal at 2500 mg/kg.[3][3]
Biochemical Changes RatsIntraperitoneal injectionInhibition of acute-phase plasma protein synthesis.[4][4]
Metabolic Effects RatsOral administrationRapid absorption and oxidation to ethionine sulfoxide.[5][5]
Table 2: Safety and Toxicological Profile of this compound
ParameterFindingReference
Acute Toxicity (Oral) No data availableSafety Data Sheet
Acute Toxicity (Dermal) No data availableSafety Data Sheet
Acute Toxicity (Inhalation) No data availableSafety Data Sheet
Carcinogenicity No data availableSafety Data Sheet
Mutagenicity No data availableSafety Data Sheet
General Hazard The toxicological properties have not been fully investigated.Safety Data Sheet

Experimental Protocols

Protocol 1: Choline-Deficient, Ethionine-Supplemented (CDE) Diet for Induction of Liver Injury in Mice

This protocol is a well-established method for inducing chronic liver injury, fibrosis, and promoting liver progenitor cell proliferation.

Materials:

  • Male C57BL/6J mice (6-8 weeks old)

  • Choline-deficient diet (pellets)

  • DL-Ethionine

  • Sterile drinking water

  • Animal housing with a 12-hour light/dark cycle

  • Standard laboratory equipment for animal handling, weighing, and sample collection.

Procedure:

  • Acclimatization: Acclimate mice to the animal facility for at least one week before the start of the experiment. Provide standard chow and water ad libitum.

  • Dietary Formulation: Prepare drinking water containing 0.15% (w/v) DL-Ethionine. Ensure the DL-Ethionine is fully dissolved.

  • Experimental Group: House mice individually and provide them with the choline-deficient diet ad libitum and the 0.15% DL-Ethionine drinking water.

  • Control Group: House a control group of mice under identical conditions but provide them with a standard chow diet and regular drinking water.

  • Monitoring:

    • Monitor the body weight of all animals daily for the first two weeks and then weekly. Expect an initial weight loss in the experimental group.

    • Observe the general health and behavior of the animals daily.

  • Sample Collection: At predetermined time points (e.g., 2, 4, 6 weeks), euthanize a subset of animals from both groups.

    • Collect blood via cardiac puncture for serum analysis (e.g., ALT, AST, bilirubin).

    • Perfuse the liver with saline and collect liver tissue for histological analysis (H&E, Sirius Red staining), immunohistochemistry, and molecular analysis (gene expression, protein levels).

Protocol 2: Hypothetical Protocol for Acute Toxicity Study of this compound in Rats

This protocol is a proposed design for assessing the acute toxicity of this compound, based on standard toxicological guidelines.

Materials:

  • Male and female Sprague-Dawley rats (8-10 weeks old)

  • This compound

  • Vehicle for administration (e.g., sterile saline, 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Standard laboratory equipment for animal handling, weighing, and observation.

Procedure:

  • Acclimatization: Acclimate rats to the animal facility for at least one week before the start of the experiment. Provide standard chow and water ad libitum.

  • Dose Preparation: Prepare a range of doses of this compound in the chosen vehicle. The dose range should be determined based on any preliminary data or by using a geometric progression (e.g., 50, 100, 200, 400, 800 mg/kg body weight).

  • Administration:

    • Divide the animals into dose groups (n=5 per sex per group) and a vehicle control group.

    • Administer a single dose of the prepared this compound solution or vehicle via oral gavage.

  • Observation:

    • Observe the animals continuously for the first 4 hours after dosing for any clinical signs of toxicity (e.g., changes in behavior, posture, respiration).

    • Continue to observe the animals daily for 14 days.

    • Record body weight on days 0, 7, and 14.

  • Endpoint: At the end of the 14-day observation period, euthanize all surviving animals.

  • Necropsy: Perform a gross necropsy on all animals (including those that die during the study) to examine for any visible abnormalities in organs and tissues.

  • Data Analysis: Determine the LD50 (lethal dose for 50% of the animals) if possible and document all observed signs of toxicity.

Visualizations

Signaling Pathways and Experimental Workflows

Ethionine_Metabolism_and_Effects cluster_intake Administration cluster_metabolism Metabolism cluster_effects Cellular Effects ethionine DL-Ethionine eth_sulfoxide Ethionine Sulfoxide ethionine->eth_sulfoxide Oxidation s_adenosyl_eth S-Adenosyl-Ethionine ethionine->s_adenosyl_eth ATP oxidative_stress Oxidative Stress ethionine->oxidative_stress eth_sulfone Ethionine Sulfone (Limited in vivo formation) eth_sulfoxide->eth_sulfone Further Oxidation (Strong Oxidative Stress) atp_depletion ATP Depletion s_adenosyl_eth->atp_depletion inhibit_protein Inhibition of Protein Synthesis liver_injury Liver Injury inhibit_protein->liver_injury inhibit_rna Inhibition of RNA Synthesis atp_depletion->inhibit_protein atp_depletion->inhibit_rna oxidative_stress->liver_injury

Caption: Metabolic fate and cellular effects of DL-Ethionine.

CDE_Workflow cluster_exp Experimental Group cluster_ctrl Control Group cluster_endpoints Endpoints (e.g., 2, 4, 6 weeks) start Start: C57BL/6J Mice acclimatization Acclimatization (1 week) start->acclimatization grouping Grouping: Experimental & Control acclimatization->grouping cde_diet Choline-Deficient Diet + 0.15% Ethionine Water grouping->cde_diet std_diet Standard Diet + Regular Water grouping->std_diet monitoring Daily/Weekly Monitoring (Body Weight, Health) cde_diet->monitoring std_diet->monitoring euthanasia Euthanasia monitoring->euthanasia blood_collection Blood Collection (Serum Analysis) euthanasia->blood_collection liver_collection Liver Perfusion & Collection (Histology, Molecular Analysis) euthanasia->liver_collection analysis Data Analysis blood_collection->analysis liver_collection->analysis

Caption: Experimental workflow for the CDE diet model.

Methionine_vs_Ethionine methionine Methionine (Essential AA) - Protein Synthesis - Methyl Donor (via SAM) - Cysteine Synthesis protein_synthesis Protein Synthesis methionine->protein_synthesis Supports sam_cycle S-Adenosylmethionine (SAM) Cycle methionine->sam_cycle Precursor ethionine DL-Ethionine (Antagonist) - Inhibits Protein Synthesis - Forms S-Adenosyl-Ethionine (traps ATP) - Induces Oxidative Stress ethionine->protein_synthesis Inhibits ethionine->sam_cycle Disrupts

Caption: Opposing roles of Methionine and DL-Ethionine.

References

Application Notes and Protocols for the Separation of DL-Ethionine Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the separation of DL-Ethionine sulfone from other amino acids, a critical step in various research, clinical, and pharmaceutical applications. The protocols focus on two primary techniques: High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE).

Introduction

This compound is the oxidized form of ethionine, an antagonist of the essential amino acid methionine. Accurate quantification and separation of this compound from other amino acids are crucial for toxicological studies, metabolic research, and the quality control of pharmaceuticals. The methods outlined below provide robust and reproducible approaches for this separation.

A key preparatory step for analyzing sulfur-containing amino acids like ethionine is performic acid oxidation. This process converts methionine and cysteine to the more stable forms of methionine sulfone and cysteic acid, respectively, preventing their degradation during subsequent analytical procedures.[1] A similar principle applies to the oxidation of ethionine to ethionine sulfone.

High-Performance Liquid Chromatography (HPLC) Method

Ion-exchange chromatography is a powerful technique for separating charged molecules like amino acids and their derivatives. The following protocol is adapted from established methods for the separation of similar compounds, such as methionine sulfone.[2]

Experimental Protocol: Anion-Exchange HPLC
  • Sample Preparation (Performic Acid Oxidation):

    • Prepare fresh performic acid by mixing 9 volumes of formic acid with 1 volume of hydrogen peroxide. Incubate the mixture at room temperature for 1 hour.

    • To the amino acid sample, add an excess of the prepared performic acid.

    • Incubate the reaction mixture at 50°C for 15-30 minutes.

    • Lyophilize the sample to remove excess performic acid and water.

    • Reconstitute the dried sample in the HPLC mobile phase for injection.

  • HPLC System and Conditions:

    • HPLC System: An Agilent 1100 series or equivalent HPLC system equipped with a UV detector and a fraction collector.

    • Column: A strong anion-exchange column, such as a Hamilton PRP-X100 (250 mm x 4.6 mm, 5 µm particle size), is recommended.

    • Mobile Phase: Isocratic elution with 50 mM ammonium acetate, buffered to pH 8.0 with 25% ammonia solution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV detection at 254 nm.

    • Injection Volume: 100 µL.

  • Data Analysis:

    • Identify the this compound peak by comparing its retention time with that of a pure standard.

    • Quantify the amount of this compound by integrating the peak area and comparing it to a standard curve generated from known concentrations of the analyte.

Quantitative Data Summary: HPLC Method
ParameterSpecification
Column Hamilton PRP-X100 Strong Anion-Exchange
Dimensions 250 mm x 4.6 mm
Particle Size 5 µm
Mobile Phase 50 mM Ammonium Acetate (pH 8.0)
Flow Rate 1.0 mL/min
Temperature 30°C
Detection UV at 254 nm
Injection Volume 100 µL

Experimental Workflow: HPLC Separation

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Sample Amino Acid Mixture Oxidation Performic Acid Oxidation Sample->Oxidation Lyophilization Lyophilization Oxidation->Lyophilization Reconstitution Reconstitution in Mobile Phase Lyophilization->Reconstitution Injection HPLC Injection Reconstitution->Injection Separation Anion-Exchange Separation Injection->Separation Detection UV Detection (254 nm) Separation->Detection Analysis Data Analysis Detection->Analysis Results Separated DL-Ethionine Sulfone Analysis->Results

Caption: Workflow for HPLC-based separation of this compound.

Capillary Electrophoresis (CE) Method

Capillary electrophoresis offers a high-resolution alternative for the separation of amino acids and their derivatives. The method relies on the differential migration of charged analytes in an electric field.

Experimental Protocol: Capillary Electrophoresis
  • Sample Preparation:

    • Prepare the amino acid mixture containing this compound at a suitable concentration in the background electrolyte (BGE).

    • If necessary, perform a desalting step to reduce ionic strength, which can interfere with the separation.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • CE System and Conditions:

    • CE System: A standard capillary electrophoresis system with a UV or laser-induced fluorescence (LIF) detector.

    • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50-75 cm total length).

    • Background Electrolyte (BGE): A buffer system appropriate for amino acid analysis, for example, a phosphate buffer at a pH that ensures all analytes are charged. A common starting point is 50 mM sodium phosphate buffer at pH 2.5.

    • Voltage: 20-30 kV.

    • Temperature: 25°C.

    • Injection: Hydrodynamic or electrokinetic injection.

    • Detection: Direct UV detection at a low wavelength (e.g., 200 nm) or, for higher sensitivity, pre-column derivatization with a fluorescent tag followed by LIF detection.

  • Data Analysis:

    • Identify the this compound peak based on its migration time relative to a standard.

    • Quantify using peak area and a standard curve.

Quantitative Data Summary: CE Method
ParameterSpecification
Capillary Fused-silica
Inner Diameter 50 µm
Total Length 50-75 cm
Background Electrolyte 50 mM Sodium Phosphate (pH 2.5)
Separation Voltage 20-30 kV
Temperature 25°C
Detection UV at 200 nm or LIF (with derivatization)
Injection Hydrodynamic or Electrokinetic

Experimental Workflow: Capillary Electrophoresis Separation

CE_Workflow cluster_prep Sample Preparation cluster_ce CE Analysis Sample Amino Acid Mixture Dilution Dilution in BGE Sample->Dilution Filtration Filtration (0.22 µm) Dilution->Filtration Injection CE Injection Filtration->Injection Separation Electrophoretic Separation Injection->Separation Detection UV or LIF Detection Separation->Detection Analysis Data Analysis Detection->Analysis Results Separated DL-Ethionine Sulfone Analysis->Results

Caption: Workflow for CE-based separation of this compound.

Conclusion

The presented HPLC and CE methods provide effective strategies for the separation of this compound from other amino acids. The choice of method will depend on the specific requirements of the analysis, such as sample matrix, required sensitivity, and available instrumentation. For complex biological samples, the HPLC method with a sample cleanup and oxidation step is highly recommended for its robustness. Capillary electrophoresis offers a high-resolution and rapid alternative, particularly when high separation efficiency is paramount. Both protocols can be further optimized to suit specific analytical needs.

References

Troubleshooting & Optimization

Technical Support Center: DL-Ethionine Sulfone Synthesis and Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis and purification of DL-Ethionine sulfone.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most common method for synthesizing this compound is the oxidation of the thioether group of DL-Ethionine. This is typically achieved using strong oxidizing agents such as hydrogen peroxide, peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA), or by preparing performic acid in situ.[1][2]

Q2: What is the intermediate product in the oxidation of DL-Ethionine to this compound?

A2: The intermediate product is DL-Ethionine sulfoxide. It is crucial to use a sufficient amount of the oxidizing agent and appropriate reaction conditions to ensure the complete oxidation to the sulfone form. Incomplete oxidation will result in a mixture of the starting material, the sulfoxide intermediate, and the final sulfone product.

Q3: What are the primary challenges in the purification of this compound?

A3: The primary challenges in purifying this compound include removing unreacted starting materials, the intermediate sulfoxide, and any byproducts from the oxidation reaction. Due to the high polarity of the sulfone, it can be challenging to find a suitable solvent system for crystallization that effectively excludes more polar or less polar impurities. Ion-exchange chromatography is a powerful technique for purifying amino acids and their derivatives, but it requires careful optimization of pH and buffer conditions.[3][4]

Q4: How can I monitor the progress of the synthesis reaction?

A4: The progress of the reaction can be monitored using techniques such as Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy. By comparing the reaction mixture to standards of the starting material (DL-Ethionine) and the desired product (this compound), you can determine the extent of the conversion.

Q5: Is this compound biologically active?

A5: While DL-Ethionine itself is known to interfere with methionine metabolism and protein synthesis, the biological activity of this compound is less well-characterized.[5][6][7] Ethionine has been shown to induce apoptosis through pathways involving reactive oxygen species (ROS) and caspase activation.[8]

Troubleshooting Guides

Synthesis
Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete oxidation of DL-Ethionine.Increase the molar excess of the oxidizing agent. Prolong the reaction time or increase the reaction temperature, monitoring carefully to avoid degradation.
Degradation of the product.Avoid excessive heating and harsh acidic or basic conditions. Ensure the reaction is worked up promptly upon completion.
Loss of product during workup.Optimize the extraction and isolation procedures. Ensure the pH is adjusted correctly during precipitation to maximize the recovery of the amphoteric product.
Presence of DL-Ethionine Sulfoxide in the Final Product Insufficient amount of oxidizing agent or incomplete reaction.Use a larger excess of the oxidizing agent (e.g., >2 equivalents of H₂O₂). Monitor the reaction by TLC or HPLC until the sulfoxide spot is no longer visible.
Formation of Unidentified Byproducts Over-oxidation or side reactions.Use a milder oxidizing agent or perform the reaction at a lower temperature. The use of a catalyst can sometimes improve selectivity.[1]
Impurities in the starting material.Ensure the purity of the DL-Ethionine starting material before beginning the synthesis.
Purification
Issue Potential Cause Recommended Solution
Difficulty in Crystallizing the Product The product is too soluble or insoluble in the chosen solvent.Screen a variety of solvent systems for recrystallization. Common choices for amino acids include water, ethanol, and mixtures of these with less polar solvents like acetone or isopropanol.[9]
The presence of impurities inhibiting crystallization.Attempt to purify the crude product by another method, such as precipitation or flash chromatography, before attempting recrystallization.
Co-elution of Impurities during Ion-Exchange Chromatography Inappropriate buffer pH or salt gradient.Optimize the pH of the buffers to ensure the target molecule and impurities have different net charges.[10] A shallower salt gradient during elution can improve the separation of closely related compounds.
Column overloading.Reduce the amount of crude product loaded onto the column.
Low Recovery from Ion-Exchange Chromatography The product is irreversibly bound to the resin.Ensure the pH of the elution buffer is appropriate to neutralize the charge of the product and release it from the resin. A high salt concentration in the elution buffer is also crucial.
Product precipitation on the column.Check the solubility of the product in the chosen buffer system. It may be necessary to use a different buffer or adjust the concentration.

Experimental Protocols

Synthesis of this compound via Hydrogen Peroxide Oxidation

This protocol is a representative method based on the general oxidation of sulfides.

Materials:

  • DL-Ethionine

  • 30% Hydrogen Peroxide (H₂O₂)

  • Formic Acid

  • Deionized Water

  • Ethanol

Procedure:

  • In a round-bottom flask, dissolve DL-Ethionine in a minimal amount of formic acid.

  • Cool the flask in an ice bath.

  • Slowly add a 2.5 molar excess of 30% hydrogen peroxide to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction by TLC or HPLC to confirm the consumption of the starting material and the intermediate sulfoxide.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The crude product can then be purified by recrystallization or ion-exchange chromatography.

Purification by Recrystallization
  • Dissolve the crude this compound in a minimal amount of hot deionized water.

  • Slowly add ethanol to the hot solution until it becomes slightly cloudy.

  • Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4 °C) to facilitate crystallization.

  • Collect the crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum.

Purification by Ion-Exchange Chromatography
  • Prepare a strong cation exchange column.

  • Equilibrate the column with a low ionic strength acidic buffer (e.g., 0.1 M formic acid, pH 2.5).

  • Dissolve the crude product in the equilibration buffer and load it onto the column.

  • Wash the column with the equilibration buffer to remove any unbound impurities.

  • Elute the bound this compound using a linear gradient of increasing salt concentration (e.g., 0 to 1 M NaCl in the equilibration buffer) or by a stepwise increase in pH using a different buffer (e.g., ammonium hydroxide solution).

  • Collect fractions and analyze them for the presence of the desired product.

  • Pool the pure fractions, desalt if necessary (e.g., by dialysis or size-exclusion chromatography), and lyophilize to obtain the purified product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start DL-Ethionine reaction Oxidation (e.g., H₂O₂ in Formic Acid) start->reaction crude Crude this compound reaction->crude recrystallization Recrystallization crude->recrystallization ion_exchange Ion-Exchange Chromatography crude->ion_exchange pure Pure this compound recrystallization->pure ion_exchange->pure

Caption: Experimental workflow for this compound synthesis and purification.

logical_relationship cluster_synthesis_issues Synthesis Issues cluster_purification_issues Purification Issues issue Synthesis/Purification Issue low_yield Low Yield issue->low_yield incomplete_reaction Incomplete Reaction issue->incomplete_reaction byproducts Byproduct Formation issue->byproducts crystallization_fail Crystallization Failure issue->crystallization_fail co_elution Co-elution issue->co_elution low_recovery Low Recovery issue->low_recovery

Caption: Common issues in this compound synthesis and purification.

signaling_pathway ethionine Ethionine ros Increased ROS Production ethionine->ros mitochondria Mitochondrial Dysfunction ros->mitochondria caspase9 Caspase-9 Activation mitochondria->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Technical Support Center: Synthesis of DL-Ethionine Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield of DL-ethionine sulfone synthesis. It includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and a summary of expected yields under various conditions.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, offering potential causes and solutions in a straightforward question-and-answer format.

Issue / Question Potential Cause(s) Suggested Solution(s)
1. Low or No Yield of this compound Incomplete oxidation of the starting material, DL-ethionine.- Increase the molar excess of the oxidizing agent (e.g., hydrogen peroxide). - Extend the reaction time. - Increase the reaction temperature, monitoring for potential side reactions.
Decomposition of the product under harsh reaction conditions.- If using a strong oxidant like potassium permanganate, ensure the reaction is performed at a controlled, low temperature. - Consider using a milder oxidizing agent.
Inefficient product isolation.- Optimize the recrystallization process by testing different solvent systems. A common approach is dissolving the crude product in a minimal amount of hot water and allowing it to cool slowly.
2. Presence of DL-Ethionine Sulfoxide as a Major Impurity Insufficient amount of oxidizing agent or incomplete reaction.- The oxidation of ethionine to ethionine sulfone proceeds through an intermediate sulfoxide. To drive the reaction to completion, use a sufficient excess of the oxidizing agent (typically at least 2 molar equivalents).
Reaction terminated prematurely.- Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete conversion of the sulfoxide to the sulfone.
3. Formation of Unidentified Byproducts Over-oxidation or side reactions due to harsh conditions.- Avoid excessively high temperatures or prolonged reaction times, especially with strong oxidants. - Ensure the pH of the reaction mixture is controlled, as extreme pH can promote side reactions.
Impurities in the starting material.- Use high-purity DL-ethionine as the starting material.
4. Difficulty in Purifying the Final Product The product is co-precipitating with unreacted starting materials or byproducts.- For purification, recrystallization from water is often effective. If impurities persist, consider using a mixed solvent system (e.g., water/ethanol) to improve the separation.
Oiling out during recrystallization.- Ensure the hot solution is not supersaturated. Add a small amount of additional hot solvent if necessary. - Try cooling the solution more slowly to encourage crystal formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most frequently cited method for the synthesis of this compound is the oxidation of DL-ethionine using hydrogen peroxide (H₂O₂) in an aqueous solution. This method is generally reliable and avoids the use of heavy metal-based oxidants.

Q2: How can I monitor the progress of the reaction?

A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). By comparing the spots/peaks of the reaction mixture to standards of DL-ethionine, DL-ethionine sulfoxide, and this compound, you can determine the extent of the conversion.

Q3: What is the key to achieving a high yield of the sulfone without the sulfoxide intermediate?

A3: The key is to use a sufficient stoichiometric excess of the oxidizing agent. Since the oxidation is a two-step process (ethionine -> ethionine sulfoxide -> ethionine sulfone), using at least two equivalents of the oxidant helps to ensure the reaction proceeds to the final sulfone product.

Q4: Are there any safety precautions I should take during the synthesis?

A4: Yes. When working with oxidizing agents like hydrogen peroxide or potassium permanganate, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. These reactions should be carried out in a well-ventilated fume hood. Hydrogen peroxide is corrosive, and potassium permanganate is a strong oxidant that can react vigorously with other materials.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound.

Protocol 1: Synthesis of this compound using Hydrogen Peroxide

This protocol is adapted from established methods for the oxidation of sulfur-containing amino acids.

  • Materials:

    • DL-Ethionine

    • 30% Hydrogen Peroxide (H₂O₂)

    • Deionized Water

    • Ethanol (for washing)

    • Acetone (for washing)

  • Procedure:

    • Dissolve DL-ethionine in a minimal amount of deionized water in a round-bottom flask equipped with a magnetic stirrer.

    • Slowly add a 2.5 molar equivalent of 30% hydrogen peroxide to the solution. The addition should be done dropwise, and the temperature of the reaction mixture should be monitored and maintained at room temperature (around 25°C) using a water bath if necessary.

    • Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by TLC.

    • After the reaction is complete (as indicated by the disappearance of the starting material and the intermediate sulfoxide on TLC), concentrate the reaction mixture under reduced pressure to remove excess water and hydrogen peroxide.

    • To the concentrated residue, add a small amount of hot deionized water to dissolve the crude product.

    • Allow the solution to cool slowly to room temperature, and then place it in an ice bath to induce crystallization of this compound.

    • Collect the crystals by vacuum filtration.

    • Wash the crystals sequentially with cold deionized water, ethanol, and acetone.

    • Dry the purified this compound in a vacuum oven.

Quantitative Data Summary

The yield of this compound can vary significantly depending on the chosen synthetic route and reaction conditions. The following table summarizes expected yields based on literature for analogous sulfide oxidations and general laboratory experience.

Oxidizing Agent Typical Reaction Conditions Reported/Expected Yield Range Key Considerations
Hydrogen Peroxide (H₂O₂)Room temperature, 24-48 hours70-90%A clean and common method. Requires careful control of stoichiometry to avoid sulfoxide impurities.
Potassium Permanganate (KMnO₄)Low temperature (0-5°C)60-80%A strong oxidant that can lead to side reactions if the temperature is not controlled. The formation of manganese dioxide (MnO₂) byproduct requires an additional filtration step.
Peroxyacetic AcidRoom temperature, shorter reaction times75-95%A more reactive oxidant than H₂O₂, leading to faster reaction times. However, it can be more prone to over-oxidation if not carefully controlled.

Visualizations

Synthesis Pathway of this compound

The following diagram illustrates the two-step oxidation process from DL-ethionine to this compound via the DL-ethionine sulfoxide intermediate.

Synthesis_Pathway DLEthionine DL-Ethionine DLEthionineSulfoxide DL-Ethionine Sulfoxide DLEthionine->DLEthionineSulfoxide Oxidation DLEthionineSulfone This compound DLEthionineSulfoxide->DLEthionineSulfone Oxidation Oxidant1 [O] Oxidant1->DLEthionine Oxidant2 [O] Oxidant2->DLEthionineSulfoxide

Caption: Oxidation pathway of DL-Ethionine to this compound.

Experimental Workflow for Synthesis and Purification

This diagram outlines the general experimental workflow for the synthesis and purification of this compound.

Workflow start Start | DL-Ethionine reaction Reaction Add Oxidizing Agent (e.g., H₂O₂) Stir at controlled temperature start->reaction monitoring Monitoring TLC / HPLC reaction->monitoring workup Work-up Concentrate under reduced pressure monitoring->workup Reaction Complete purification Purification Recrystallization from water workup->purification isolation Isolation Vacuum filtration Wash with water, ethanol, acetone purification->isolation drying Drying Vacuum oven isolation->drying product Final Product | this compound drying->product

Caption: General workflow for this compound synthesis.

Technical Support Center: DL-Ethionine Sulfone in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of DL-Ethionine Sulfone in aqueous solutions. The following troubleshooting guides, frequently asked questions (FAQs), and experimental protocols are designed to address common challenges encountered during laboratory work.

Troubleshooting Guide

Encountering issues with your this compound solutions? This guide provides potential causes and solutions to common problems.

Problem Potential Cause Recommended Solution
Precipitate formation in the solution upon storage The solubility limit may have been exceeded, especially at lower temperatures.Gently warm the solution to redissolve the precipitate. For long-term storage, consider using a slightly lower concentration or storing at a controlled room temperature if stability allows. Always ensure the compound is fully dissolved before use.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) The presence of impurities from the starting material or degradation products. While this compound is generally stable, extreme pH or temperature conditions could potentially lead to degradation over extended periods.Use high-purity water and buffer components. Analyze a freshly prepared solution as a reference. If new peaks appear over time, a forced degradation study under more extreme conditions (e.g., high temperature, strong acid/base) may help identify potential degradation products.[1]
Inconsistent results in biological assays The solution may have been prepared or stored improperly, leading to concentration inaccuracies or degradation.Prepare fresh solutions for critical experiments. Validate the concentration of your stock solution using an appropriate analytical method. Ensure consistent storage conditions for all aliquots.
Difficulty dissolving the compound This compound has finite solubility in aqueous solutions.Use sonication or gentle heating to aid dissolution. Ensure the pH of the solution is within a range where the compound is known to be soluble.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in aqueous solutions?

A1: this compound is the fully oxidized and most stable form of ethionine. It is generally considered a stable compound in aqueous solutions under standard laboratory conditions (neutral pH, room temperature, protection from light). Unlike its precursor, ethionine, it is resistant to further oxidation.

Q2: What are the recommended storage conditions for aqueous solutions of this compound?

A2: For short-term storage (days to weeks), refrigeration at 2-8°C is recommended. For long-term storage, it is advisable to aliquot the solution into single-use vials and store them frozen at -20°C or -80°C to minimize the risk of microbial growth and potential degradation from repeated freeze-thaw cycles.

Q3: How does pH affect the stability of this compound?

A3: While specific quantitative data on the effect of pH on this compound stability is limited, sulfone groups are generally stable across a wide pH range. The oxidation of the related compound, methionine, to methionine sulfone is enhanced at alkaline pH, which suggests that the sulfone form is particularly stable in acidic to neutral conditions.[2] For optimal stability, maintaining a pH between 4 and 7 is a good practice.

Q4: Is this compound sensitive to light?

A4: As a general precaution for all biochemical solutions, it is recommended to store aqueous solutions of this compound protected from light, for example, by using amber vials or wrapping containers in aluminum foil.

Q5: Can I autoclave aqueous solutions of this compound for sterilization?

A5: Due to the lack of specific data on thermal degradation at high temperatures and pressures, autoclaving is not recommended without prior validation. Sterilization should preferably be performed by filtration through a 0.22 µm filter.

Experimental Protocols

Protocol 1: Preparation of a Standard Aqueous Solution of this compound

Objective: To prepare a sterile, aqueous stock solution of this compound at a desired concentration.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q® or equivalent)

  • Sterile conical tubes or vials

  • Calibrated analytical balance

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filters

Procedure:

  • Determine the desired concentration and total volume of the solution.

  • Accurately weigh the required amount of this compound powder using a calibrated analytical balance.

  • Transfer the powder to a sterile conical tube or volumetric flask.

  • Add a portion of the high-purity water to the container.

  • Vortex or sonicate the mixture until the powder is completely dissolved. Gentle warming can be applied if necessary.

  • Add high-purity water to reach the final desired volume.

  • Sterilize the solution by passing it through a 0.22 µm syringe filter into a sterile final container.

  • Label the container with the compound name, concentration, date of preparation, and storage conditions.

  • For long-term storage, aliquot the solution into sterile, single-use tubes and store at -20°C or -80°C.

Protocol 2: Assessment of this compound Stability in an Aqueous Buffer

Objective: To evaluate the stability of this compound in a specific aqueous buffer over time at a set temperature.

Materials:

  • A stock solution of this compound

  • The aqueous buffer of interest (e.g., phosphate-buffered saline, Tris buffer)

  • Incubator or water bath set to the desired temperature

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Autosampler vials

Procedure:

  • Prepare a solution of this compound in the buffer of interest at the desired final concentration.

  • Transfer an aliquot of the solution ("time zero" sample) into an HPLC vial and analyze it immediately to determine the initial peak area or concentration.

  • Dispense the remaining solution into several sealed vials and place them in an incubator or water bath at the desired temperature.

  • At predetermined time points (e.g., 1, 3, 7, 14, and 30 days), remove one vial from the incubator.

  • Allow the vial to return to room temperature.

  • Transfer an aliquot of the solution to an HPLC vial.

  • Analyze the sample by HPLC using the same method as the "time zero" sample.

  • Compare the peak area of this compound at each time point to the "time zero" sample. The appearance of new peaks may indicate degradation.

  • Plot the percentage of the remaining this compound against time to assess its stability under the tested conditions.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Assessment cluster_analysis Data Analysis start Weigh this compound dissolve Dissolve in Aqueous Buffer start->dissolve filter Sterile Filter (0.22 µm) dissolve->filter t0 Time Zero Analysis (HPLC) filter->t0 incubate Incubate at Desired Temperature t0->incubate compare Compare Results t0->compare tp Time Point Analysis (HPLC) incubate->tp t = 1, 3, 7... days tp->compare plot Plot % Remaining vs. Time compare->plot conclusion Determine Stability Profile plot->conclusion logical_relationship cluster_compound Compound States cluster_process Processes ethionine DL-Ethionine oxidation1 Oxidation ethionine->oxidation1 sulfoxide DL-Ethionine Sulfoxide oxidation2 Further Oxidation (Irreversible) sulfoxide->oxidation2 sulfone This compound (Stable Form) oxidation1->sulfoxide oxidation2->sulfone

References

Technical Support Center: Overcoming Solubility Challenges with DL-Ethionine Sulfone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for DL-Ethionine Sulfone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common solubility issues encountered during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your work with this compound.

Troubleshooting Guide

This guide provides a systematic approach to resolving solubility issues with this compound.

Issue Possible Cause Suggested Solution
Powder does not dissolve in water at room temperature. This compound has limited solubility in water at neutral pH and room temperature.1. Increase Temperature: Gently warm the solution to 30-40°C. Avoid excessive heat to prevent potential degradation. 2. Sonication: Use a sonicator bath to aid dissolution. Intermittent sonication for 10-15 minutes is often effective. 3. pH Adjustment: this compound's solubility is pH-dependent. Adjusting the pH to a more acidic (e.g., pH 2-4 with dilute HCl) or basic (e.g., pH 8-10 with dilute NaOH) range can significantly improve solubility. Neutralize the solution to the desired final pH after dissolution.
Precipitation occurs after cooling a heated solution. The solution was likely supersaturated at the higher temperature.1. Re-dissolve and Dilute: Reheat the solution to dissolve the precipitate and then dilute it to a lower concentration that remains stable at room temperature. 2. Maintain Elevated Temperature: If the experimental protocol allows, maintain the solution at a slightly elevated temperature where the compound remains soluble.
Cloudiness or incomplete dissolution in cell culture media. Components in the media (e.g., salts, proteins) can affect solubility. Direct addition of the powder to complex media is often problematic.1. Prepare a Concentrated Stock Solution: First, dissolve the this compound in a suitable solvent (e.g., sterile water with pH adjustment, or DMSO) at a higher concentration. 2. Sterile Filtration: Sterile-filter the stock solution using a 0.22 µm filter. 3. Stepwise Dilution: Add the filtered stock solution dropwise to the cell culture media while gently stirring to ensure even dispersion and prevent localized precipitation.
Inconsistent results in biological assays. Poor solubility leading to inaccurate final concentrations.1. Confirm Complete Dissolution: Visually inspect the stock solution against a light source to ensure no visible particles remain. 2. Use a Freshly Prepared Solution: Whenever possible, use a freshly prepared solution for each experiment to avoid potential precipitation or degradation over time. 3. Quantify Concentration: If possible, use an analytical method like HPLC to confirm the concentration of your final working solution.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in common solvents?

A1: While specific quantitative data for this compound is limited, based on its structure as an amino acid derivative and data from similar compounds like DL-Methionine and L-Methionine Sulfone, its solubility is expected to be as follows:

  • Water: Sparingly soluble. Solubility can be increased with sonication and gentle heating. For L-Methionine Sulfone, a solubility of 23.33 mg/mL in water has been reported with the use of sonication.

  • Ethanol: Very slightly soluble.

  • DMSO (Dimethyl Sulfoxide): Generally, polar aprotic solvents like DMSO are good solvents for a wide range of organic compounds and can be used to prepare concentrated stock solutions.

  • Aqueous Acids and Bases: Solubility is significantly increased in dilute acidic or basic solutions due to the ionization of the amino and carboxylic acid groups.

Q2: How does pH affect the solubility of this compound?

A2: As an amino acid derivative, this compound is an amphoteric molecule with both an acidic carboxylic group and a basic amino group. Its solubility is lowest at its isoelectric point (pI) and increases as the pH moves away from the pI. Therefore, dissolving it in a slightly acidic or basic solution will enhance its solubility.

Q3: Is it recommended to heat the solution to dissolve this compound?

A3: Gentle heating (e.g., to 30-40°C) can be an effective method to increase the dissolution rate. However, prolonged or excessive heating should be avoided as it may lead to degradation of the compound.

Q4: Can I prepare a stock solution of this compound and store it for later use?

A4: Yes, you can prepare a concentrated stock solution in a suitable solvent (e.g., water with adjusted pH or DMSO), sterile-filter it, and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles. It is recommended to use the stock solution within a few weeks to a month for optimal results.

Q5: What is the mechanism of action of this compound?

A5: this compound is a metabolite of ethionine. Ethionine is known to be an antagonist of the essential amino acid methionine. It can be incorporated into proteins in place of methionine, leading to the synthesis of dysfunctional proteins and the inhibition of protein synthesis. Additionally, ethionine can interfere with cellular methylation processes by forming S-adenosylethionine, which inhibits transmethylation reactions. Some non-proteinogenic amino acids have also been shown to activate the mTOR signaling pathway. The precise and direct cellular targets of this compound itself are a subject of ongoing research.

Data Presentation

Table 1: Qualitative Solubility of this compound and Related Compounds

CompoundWaterEthanolDilute AcidsDilute BasesDMSO
This compound Sparingly SolubleVery Slightly SolubleSolubleSolubleLikely Soluble
DL-Methionine Sparingly SolubleVery Slightly SolubleSolubleSolubleSoluble
L-Methionine Sulfone Soluble with sonication (23.33 mg/mL)Data not availableData not availableData not availableData not available

Note: "Likely Soluble" for this compound in DMSO is an estimation based on the solvent properties and the solubility of similar compounds.

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

Materials:

  • This compound powder

  • Sterile, high-purity water (e.g., Milli-Q or WFI)

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator

  • Sterile syringe filter (0.22 µm)

  • Sterile microcentrifuge tubes for aliquots

  • pH meter and sterile 1 M HCl and 1 M NaOH solutions (optional)

Procedure:

  • Calculate Required Mass: To prepare 10 mL of a 10 mM stock solution, calculate the required mass of this compound (Molecular Weight: 195.24 g/mol ).

    • Mass (g) = 0.010 mol/L × 0.010 L × 195.24 g/mol = 0.01952 g (or 19.52 mg)

  • Weighing: Accurately weigh 19.52 mg of this compound powder and transfer it to a sterile 15 mL conical tube.

  • Initial Dissolution: Add approximately 8 mL of sterile water to the tube.

  • Aid Dissolution (as needed):

    • Vortexing: Vortex the tube vigorously for 1-2 minutes.

    • Sonication: If the powder is not fully dissolved, place the tube in a water bath sonicator and sonicate for 10-15 minutes. Check for dissolution periodically.

    • Gentle Heating: If necessary, warm the solution in a water bath at 30-40°C for short periods while mixing.

    • pH Adjustment (Optional): If solubility issues persist, add a small amount of 1 M HCl or 1 M NaOH dropwise to adjust the pH to a more acidic or basic range until the solid dissolves.

  • Final Volume: Once the solid is completely dissolved, add sterile water to bring the final volume to exactly 10 mL. If pH was adjusted, re-adjust it to the desired final pH before bringing it to the final volume.

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is crucial for cell culture experiments.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots (e.g., 500 µL) in sterile microcentrifuge tubes. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Treatment of Cell Cultures with this compound

Materials:

  • Cultured cells in appropriate flasks or plates

  • Complete cell culture medium

  • Sterile, 10 mM stock solution of this compound (from Protocol 1)

  • Sterile serological pipettes and pipette tips

Procedure:

  • Cell Seeding: Seed cells at the desired density in culture plates or flasks and allow them to adhere and grow overnight under standard culture conditions.

  • Preparation of Treatment Medium: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution.

  • Dilution: Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium. For example, to treat cells with 1 mM this compound in 10 mL of medium:

    • (10 mM) × V1 = (1 mM) × (10 mL)

    • V1 = 1 mL of the 10 mM stock solution.

  • Medium Exchange: Aspirate the old medium from the cells.

  • Treatment: Add the freshly prepared treatment medium containing the desired concentration of this compound to the cells.

  • Incubation: Return the cells to the incubator and incubate for the desired experimental duration.

  • Downstream Analysis: After the incubation period, proceed with your planned downstream analyses (e.g., cell viability assays, protein extraction for western blotting, RNA isolation for qPCR).

Visualizations

Logical Workflow for Troubleshooting Solubility Issues

G A Start: this compound Powder B Add Solvent (e.g., Water) A->B C Vortex/Mix B->C D Is it fully dissolved? C->D E Yes D->E F No D->F N Proceed with Experiment E->N G Apply Sonication F->G H Gently Warm (30-40°C) G->H I Adjust pH (Acidic or Basic) H->I J Is it fully dissolved now? I->J K Yes J->K L No J->L K->N M Consider alternative solvent (e.g., DMSO for stock) L->M

A flowchart for troubleshooting the dissolution of this compound.
Potential Signaling Pathways Affected by Ethionine/Methionine Analogs

G cluster_0 Cell Membrane cluster_1 Cytoplasm Amino Acid Transporters Amino Acid Transporters This compound This compound Amino Acid Transporters->this compound Ethionine Ethionine This compound->Ethionine Metabolized to S-adenosylethionine (SAE) S-adenosylethionine (SAE) Ethionine->S-adenosylethionine (SAE) Protein Synthesis Protein Synthesis Ethionine->Protein Synthesis Incorporated into proteins mTORC1 mTORC1 Ethionine->mTORC1 May affect Methionine Methionine S-adenosylmethionine (SAM) S-adenosylmethionine (SAM) Methionine->S-adenosylmethionine (SAM) Methionine->mTORC1 Activates Methyltransferases Methyltransferases S-adenosylmethionine (SAM)->Methyltransferases Activates S-adenosylethionine (SAE)->Methyltransferases Inhibits Ribosome Ribosome Dysfunctional Proteins Dysfunctional Proteins Protein Synthesis->Dysfunctional Proteins mTORC1->Protein Synthesis Promotes

Potential cellular effects of ethionine, the precursor of this compound.

Preventing degradation of DL-Ethionine sulfone during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of DL-Ethionine sulfone during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is the oxidized form of the amino acid analog DL-Ethionine. Its stability is crucial for experimental accuracy and reproducibility, as degradation can lead to the formation of impurities, altering its biological activity and leading to erroneous results. The primary degradation pathway to be aware of is the potential for further oxidation or hydrolysis under certain experimental conditions.

Q2: What are the primary factors that can cause degradation of this compound?

The main factors that can contribute to the degradation of this compound include:

  • Exposure to Strong Oxidizing Agents: As a sulfone, it is relatively stable against further oxidation, but strong oxidants should still be avoided.[1]

  • Extreme pH Conditions: Highly acidic or alkaline conditions can potentially lead to hydrolysis or other degradation pathways.

  • Elevated Temperatures: Higher temperatures can accelerate the rate of chemical degradation.[2]

  • Light Exposure: While not as sensitive as its thioether precursor, prolonged exposure to light should be minimized as a general precaution for chemical stability.[3]

  • Improper Storage: Incorrect storage of the solid compound or its solutions can lead to gradual degradation over time.

Q3: How should solid this compound be stored?

To ensure the long-term stability of solid this compound, it should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1][4] For optimal preservation, storage at 0-8°C is recommended.[2]

Q4: What is the best way to prepare and store solutions of this compound?

When preparing aqueous solutions, it is advisable to use purified water and to prepare the solution fresh for each experiment if possible. If a stock solution needs to be stored, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C for short to medium-term storage, respectively.[3] Solutions should be protected from light.[3]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Inconsistent or unexpected experimental results Degradation of this compound leading to altered compound activity.1. Verify Storage Conditions: Ensure that both the solid compound and any prepared solutions have been stored according to the recommendations in the table below. 2. Prepare Fresh Solutions: If possible, prepare a fresh solution of this compound for your experiment. 3. Analyze for Degradation Products: Use an analytical technique such as High-Performance Liquid Chromatography (HPLC) to check for the presence of degradation products in your sample.[5][6]
Visible changes in the this compound solution (e.g., discoloration, precipitation) Contamination or degradation of the compound.1. Discard the Solution: Do not use a solution that shows any visible signs of degradation or contamination. 2. Review Preparation Protocol: Ensure that the solvent and any other reagents used to prepare the solution are pure and free of contaminants. 3. Check for Incompatibilities: Confirm that no incompatible substances, such as strong oxidizing agents, have been introduced into the solution.[1]
Low recovery of this compound in analytical measurements Adsorption to container surfaces or degradation during sample processing.1. Use Appropriate Containers: Employ low-binding microcentrifuge tubes or glassware for storing and handling solutions. 2. Minimize Processing Time: Keep the time between sample preparation and analysis as short as possible. 3. Maintain Low Temperatures: Perform sample processing steps on ice or at reduced temperatures to minimize degradation.

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Form Temperature Duration Container Additional Recommendations
Solid 0-8°C[2]Long-termTightly sealed, opaqueStore in a dry, well-ventilated area.[1][4]
Aqueous Solution -20°CShort to Medium-term (up to 1 month)[3]Aliquoted, sealed, opaqueAvoid repeated freeze-thaw cycles. Protect from light.[3]
Aqueous Solution -80°CLong-term (up to 6 months)[3]Aliquoted, sealed, opaqueAvoid repeated freeze-thaw cycles. Protect from light.[3]

Experimental Protocols

Protocol for Preparation of a Stable Aqueous Stock Solution of this compound

  • Weighing: Accurately weigh the desired amount of solid this compound in a clean, dry container.

  • Dissolution: Dissolve the solid in a suitable high-purity solvent (e.g., sterile water or a buffer appropriate for your experiment). Gentle warming or sonication may be used to aid dissolution if necessary, but avoid excessive heat.

  • Sterilization (if required): If the solution is for use in cell culture or other sterile applications, filter-sterilize it through a 0.22 µm filter.[3]

  • Aliquoting: Dispense the stock solution into single-use, low-binding aliquots. This is critical to prevent contamination and degradation from repeated freeze-thaw cycles.

  • Storage: Immediately store the aliquots at -20°C or -80°C, protected from light.

Mandatory Visualization

Experimental_Workflow Experimental Workflow for Handling this compound cluster_preparation Preparation cluster_storage Storage cluster_experiment Experiment cluster_troubleshooting Troubleshooting weigh Weigh Solid this compound dissolve Dissolve in Appropriate Solvent weigh->dissolve filter Filter-Sterilize (if needed) dissolve->filter aliquot Aliquot into Single-Use Tubes filter->aliquot store Store at -20°C or -80°C (Protect from Light) aliquot->store thaw Thaw a Fresh Aliquot store->thaw use Use Immediately in Experiment thaw->use analyze Analyze Results use->analyze check_results Inconsistent Results? analyze->check_results check_purity Analyze for Degradation (e.g., HPLC) check_results->check_purity Yes

Caption: Workflow for minimizing this compound degradation.

References

Technical Support Center: Optimizing DL-Ethionine Sulfone Dosage for Cell Culture Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of DL-Ethionine sulfone in cell culture experiments. The following information, presented in a question-and-answer format, addresses common challenges and provides detailed protocols to help optimize your experimental design and troubleshoot potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is the sulfone derivative of the amino acid analog ethionine. While the precise mechanism of this compound is not extensively documented, it is hypothesized to act similarly to its parent compound, ethionine. Ethionine is known to interfere with methionine metabolism. A primary mechanism of ethionine is its incorporation into S-adenosylethionine (SAE) in place of S-adenosylmethionine (SAM), a universal methyl group donor. This can lead to the inhibition of essential methylation reactions of proteins, RNA, and DNA, ultimately affecting gene expression and cellular function. It is plausible that this compound exerts its effects through similar pathways, potentially after metabolic conversion.

Q2: What is a recommended starting concentration for this compound in cell culture?

A definitive optimal concentration for this compound has not been established and is highly dependent on the cell line and the specific experimental goals. However, based on studies with related compounds, a logical starting point can be inferred. For instance, a common starting concentration for D-methionine (S)-S-oxide, a methionine analog, is 0.1 mM.[1] Studies with L-ethionine have shown complete inhibition of DNA synthesis in lymphocytes at concentrations of 2-4 mM. Therefore, a pilot dose-response experiment is strongly recommended, starting with a range of concentrations.

Q3: How does this compound affect cell viability and proliferation?

The effects of this compound on cell viability and proliferation are expected to be dose-dependent and cell-type specific. High concentrations may lead to cytotoxicity due to the disruption of essential metabolic pathways. It is crucial to perform a viability assay, such as the MTT or trypan blue exclusion assay, to determine the optimal non-toxic concentration range for your specific cell line. Methionine deprivation itself can suppress the proliferation of certain cancer cells.

Q4: What are the potential impacts of this compound on cellular signaling pathways?

By interfering with methionine metabolism, this compound may indirectly affect various signaling pathways. Methionine metabolism is closely linked to the mTOR signaling pathway, which is a central regulator of cell growth, proliferation, and survival.[2] Specifically, the availability of S-adenosylmethionine (SAM) can influence the SAM-checkpoint, leading to cell cycle arrest in the G1 phase.[2] Researchers should consider investigating the impact of this compound on key nodes of the mTOR pathway, such as the phosphorylation status of mTOR, S6K, and 4E-BP1.

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no observable effect - Concentration of this compound is too low.- Insufficient incubation time.- The cell line is resistant to the effects of this compound.- Perform a dose-response experiment with a wider range of concentrations.- Extend the incubation period, monitoring cell viability.- Consider using a different cell line or a positive control known to be sensitive to methionine analogs.
High cytotoxicity and cell death - Concentration of this compound is too high.- The cell line is particularly sensitive to the compound.- Contamination of the cell culture.- Perform a dose-response experiment to determine the IC50 and select a sub-lethal concentration.- Reduce the incubation time.- Ensure aseptic technique and test for mycoplasma contamination.
Inconsistent results between experiments - Variability in cell seeding density.- Inconsistent preparation of this compound stock solution.- Different passage numbers of cells used.- Maintain consistent cell seeding densities for all experiments.- Prepare a large batch of the stock solution and aliquot for single use to avoid freeze-thaw cycles.- Use cells within a consistent and low passage number range.
Precipitation in the culture medium - Poor solubility of this compound at the desired concentration.- Interaction with components of the culture medium.- Ensure the stock solution is fully dissolved before adding to the medium.- Prepare fresh solutions for each experiment.- Consider using a different solvent for the stock solution (ensure solvent toxicity is evaluated).

Quantitative Data Summary

The following tables summarize suggested starting concentrations and incubation times based on data from related compounds. It is critical to empirically determine the optimal conditions for your specific cell line and experimental setup.

Table 1: Recommended Starting Concentrations for Dose-Response Studies

CompoundCell LineConcentration RangeReference
D-methionine (S)-S-oxideVarious0.1 mM (starting point)[1]
L-EthionineLymphocytes2 - 4 mM (for DNA synthesis inhibition)
DL-EthionineV79 Chinese Hamster Cells1 - 1000 µg/mL (tested range)[3]

Table 2: General Incubation Times for Cellular Assays

Assay TypeTypical Incubation TimeNotes
Cell Viability (e.g., MTT)24, 48, 72 hours[1]
Protein Synthesis Inhibition4 - 24 hours
DNA Synthesis Inhibition24 - 72 hours
Signaling Pathway Analysis (e.g., Western Blot)1 - 24 hoursDependent on the specific pathway and target

Experimental Protocols

Protocol 1: Determination of Optimal Dosage using MTT Assay

This protocol outlines a method to determine the cytotoxic effects of this compound on a given cell line and to identify a suitable concentration range for further experiments.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound

  • Sterile PBS

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • 96-well plates

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and allow them to adhere overnight.

  • Preparation of this compound Dilutions: Prepare a series of dilutions of this compound in complete medium. A suggested starting range is 0.01, 0.1, 1, 5, 10, 25, 50, and 100 mM. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).

  • Treatment: Remove the overnight culture medium and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration and time point. Plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 2: Analysis of Protein Synthesis Inhibition

This protocol provides a method to assess the effect of this compound on protein synthesis using a radioactive labeling approach.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • Methionine-free medium

  • This compound

  • [35S]-Methionine

  • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

  • Trichloroacetic acid (TCA)

  • Scintillation counter and vials

Procedure:

  • Cell Seeding and Treatment: Seed cells in multi-well plates and treat with various concentrations of this compound (determined from Protocol 1) for a desired period (e.g., 4, 12, or 24 hours).

  • Methionine Starvation: Two hours before the end of the treatment period, replace the medium with methionine-free medium containing the same concentrations of this compound.

  • Radioactive Labeling: Add [35S]-Methionine to each well at a final concentration of 10-50 µCi/mL and incubate for the final 2 hours of the treatment period.

  • Cell Lysis: Wash the cells twice with ice-cold PBS and lyse them with lysis buffer.

  • Protein Precipitation: Precipitate the proteins from the cell lysate by adding an equal volume of cold 20% TCA.

  • Measurement: Collect the protein precipitate on glass fiber filters, wash with 10% TCA and then ethanol. Allow the filters to dry and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Normalize the counts per minute (CPM) to the total protein concentration in each sample. Compare the radioactivity in treated cells to the control to determine the percentage of protein synthesis inhibition.

Mandatory Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Experimentation cluster_analysis Phase 3: Data Analysis cell_culture Cell Culture (Select appropriate cell line) seed_cells Seed Cells cell_culture->seed_cells prepare_reagents Prepare DL-Ethionine Sulfone Stock Solution dose_response Dose-Response Assay (e.g., MTT) prepare_reagents->dose_response seed_cells->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 functional_assay Functional Assays (e.g., Protein Synthesis) analyze_effect Analyze Effect on Cellular Function functional_assay->analyze_effect determine_ic50->functional_assay optimize_dosage Optimize Dosage for Further Experiments analyze_effect->optimize_dosage

Workflow for Optimizing this compound Dosage.

Signaling_Pathway cluster_methionine Methionine Metabolism cluster_signaling Downstream Signaling Methionine Methionine SAM S-Adenosylmethionine (SAM) Methionine->SAM Methylation Protein, RNA, DNA Methylation SAM->Methylation Methyltransferase mTOR_pathway mTOR Signaling Methylation->mTOR_pathway Ethionine_Sulfone This compound SAE S-Adenosylethionine (SAE) Ethionine_Sulfone->SAE Potential Inhibition SAE->Methylation Inhibition Cell_Cycle Cell Cycle Progression mTOR_pathway->Cell_Cycle Cell_Growth Cell Growth & Proliferation Cell_Cycle->Cell_Growth

Hypothesized Impact of this compound on Cellular Pathways.

References

Technical Support Center: DL-Ethionine Sulfone Purity Confirmation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for confirming the purity of a DL-Ethionine sulfone sample.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purity important?

This compound is the oxidized form of DL-ethionine, an analog of the essential amino acid methionine. In research and pharmaceutical development, the precise purity of a compound is critical as impurities can lead to erroneous experimental results, undesirable side effects in drug candidates, and misleading structure-activity relationship (SAR) studies. Therefore, confirming the purity of a this compound sample is a fundamental step for ensuring the reliability and reproducibility of experimental data.

Q2: What are the primary analytical techniques to confirm the purity of this compound?

The purity of a this compound sample is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is ideal for determining the presence of impurities, while spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical identity and structure of the main component.

Q3: What are the potential impurities in a this compound sample?

Potential impurities could include the starting material (DL-Ethionine), the intermediate sulfoxide (DL-Ethionine sulfoxide), residual solvents from the synthesis and purification process, and by-products of the oxidation reaction.

Q4: How can I determine the enantiomeric purity of my this compound sample?

Since the sample is a racemic mixture (DL-), it should contain equal amounts of the D- and L-enantiomers. Chiral High-Performance Liquid Chromatography (Chiral HPLC) is the most common technique for separating and quantifying enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
HPLC: Poor peak shape (tailing or fronting) - Inappropriate mobile phase pH. - Column overload. - Presence of active sites on the column.- Adjust the mobile phase pH to ensure the analyte is in a single ionic form. - Reduce the injection volume or sample concentration. - Use a new column or a column specifically designed for polar compounds.
HPLC: Inconsistent retention times - Fluctuation in column temperature. - Inconsistent mobile phase preparation. - Column degradation.- Use a column oven to maintain a constant temperature. - Prepare fresh mobile phase daily and ensure accurate composition. - Replace the column if it has been used extensively.
NMR: Broad peaks in the spectrum - Sample is not fully dissolved. - Presence of paramagnetic impurities. - The concentration of the sample is too high.- Ensure complete dissolution of the sample in the NMR solvent. - Filter the sample solution. - Prepare a more dilute sample.
NMR: Unexpected peaks in the spectrum - Presence of impurities. - Residual solvent.- Compare the spectrum with a reference spectrum of this compound. - Identify the solvent peak and compare other unexpected peaks with the spectra of potential impurities.
Mass Spec: No molecular ion peak observed - In-source fragmentation. - The compound is not ionizing under the chosen conditions.- Optimize the ionization source parameters (e.g., lower the fragmentor voltage). - Try a different ionization technique (e.g., Electrospray Ionization vs. Chemical Ionization).

Quantitative Data Summary

The following table summarizes key quantitative data for this compound and its closely related analog, DL-Methionine sulfone, for reference.

Property This compound DL-Methionine Sulfone (for reference)
Molecular Formula C₆H₁₃NO₄S[1]C₅H₁₁NO₄S
Molecular Weight 195.24 g/mol [1]181.21 g/mol
CAS Number 103364-66-5[1]820-10-0
Appearance White to off-white solidWhite solid
Melting Point Data not readily available~250 °C (decomposes)
¹H NMR (D₂O) - Predicted Chemical Shifts - CH₃ (ethyl): ~1.3 ppm (triplet) - CH₂ (ethyl): ~3.3 ppm (quartet) - CH₂ (adjacent to sulfone): ~3.5 ppm (multiplet) - CH₂ (adjacent to chiral center): ~2.4 ppm (multiplet) - CH (chiral center): ~4.0 ppm (multiplet)- CH₃ (methyl): ~3.1 ppm (singlet) - CH₂ (adjacent to sulfone): ~3.4 ppm (multiplet) - CH₂ (adjacent to chiral center): ~2.3 ppm (multiplet) - CH (chiral center): ~3.9 ppm (multiplet)
¹³C NMR - Predicted Chemical Shifts - CH₃ (ethyl): ~7 ppm - CH₂ (ethyl): ~48 ppm - CH₂ (adjacent to sulfone): ~50 ppm - CH₂ (adjacent to chiral center): ~25 ppm - CH (chiral center): ~53 ppm - C=O (carboxyl): ~175 ppm- CH₃ (methyl): ~42 ppm - CH₂ (adjacent to sulfone): ~51 ppm - CH₂ (adjacent to chiral center): ~25 ppm - CH (chiral center): ~53 ppm - C=O (carboxyl): ~175 ppm

Note: Predicted NMR chemical shifts are estimates and may vary based on experimental conditions.

Key Experimental Protocols

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a starting point for developing an HPLC method for assessing the purity of this compound.

1. Instrumentation:

  • HPLC system with a UV detector.

2. Materials:

  • This compound sample.

  • HPLC-grade water.

  • HPLC-grade acetonitrile.

  • Phosphoric acid or other suitable buffer components.

3. Chromatographic Conditions (Starting Point):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and dissolve it in 10 mL of Mobile Phase A to prepare a 1 mg/mL stock solution.

  • Further dilute the stock solution to a suitable concentration (e.g., 0.1 mg/mL) with Mobile Phase A.

  • Filter the sample through a 0.45 µm syringe filter before injection.

5. Analysis:

  • Inject a blank (Mobile Phase A) to establish the baseline.

  • Inject the prepared sample solution.

  • Analyze the chromatogram for the main peak corresponding to this compound and any impurity peaks. The purity can be estimated by the area percentage of the main peak.

Protocol 2: Identity Confirmation by ¹H NMR Spectroscopy

1. Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher).

2. Materials:

  • This compound sample.

  • Deuterated water (D₂O).

3. Sample Preparation:

  • Dissolve 5-10 mg of the this compound sample in approximately 0.7 mL of D₂O in an NMR tube.

4. NMR Acquisition:

  • Acquire a ¹H NMR spectrum according to the instrument's standard procedures.

  • Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

5. Data Analysis:

  • Process the spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the peaks and compare the chemical shifts and coupling patterns with the expected structure of this compound.

Protocol 3: Chiral Purity Assessment by Chiral HPLC

This protocol outlines a general approach for the enantiomeric separation of this compound.

1. Instrumentation:

  • HPLC system with a UV detector.

2. Materials:

  • This compound sample.

  • HPLC-grade solvents (e.g., methanol, ethanol, acetonitrile, water).

  • Acidic or basic modifiers (e.g., trifluoroacetic acid, diethylamine).

3. Chromatographic Conditions (Starting Point):

  • Chiral Column: A chiral stationary phase (CSP) suitable for amino acid separation (e.g., a macrocyclic glycopeptide-based column).

  • Mobile Phase: A mixture of an organic solvent (e.g., methanol or ethanol) and an aqueous buffer. The exact composition will need to be optimized.

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

4. Sample Preparation:

  • Prepare a sample solution of this compound in the mobile phase at a concentration of approximately 0.5 mg/mL.

  • Filter the sample through a 0.45 µm syringe filter.

5. Analysis:

  • Inject the sample and monitor the separation of the D- and L-enantiomers.

  • For a racemic mixture, two peaks of approximately equal area should be observed.

Visualizations

Purity_Confirmation_Workflow cluster_sample Sample Handling cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_results Results Sample Sample NMR NMR Sample->NMR Structural Elucidation IR IR Sample->IR Functional Groups MS MS Sample->MS Molecular Weight HPLC HPLC Sample->HPLC Impurity Profile Chiral_HPLC Chiral_HPLC Sample->Chiral_HPLC Enantiomeric Ratio Purity_Report Purity_Report NMR->Purity_Report Identity Confirmation IR->Purity_Report Identity Confirmation MS->Purity_Report Identity Confirmation HPLC->Purity_Report Quantitative Purity Chiral_HPLC->Purity_Report Racemic Confirmation

Caption: Workflow for the comprehensive purity analysis of a this compound sample.

HPLC_Troubleshooting_Logic Start HPLC Problem Observed Check_Peak Good Peak Shape? Start->Check_Peak Check_RT Consistent Retention Time? Check_Peak->Check_RT Yes Troubleshoot_Peak Adjust Mobile Phase pH Reduce Sample Load Check Column Check_Peak->Troubleshoot_Peak No Check_Sensitivity Adequate Signal? Check_RT->Check_Sensitivity Yes Troubleshoot_RT Check Temperature Control Remake Mobile Phase Replace Column Check_RT->Troubleshoot_RT No Analysis_OK Analysis OK Check_Sensitivity->Analysis_OK Yes Troubleshoot_Sensitivity Check Detector Settings Increase Concentration Check for Leaks Check_Sensitivity->Troubleshoot_Sensitivity No Troubleshoot_Peak->Start Troubleshoot_RT->Start Troubleshoot_Sensitivity->Start

References

Mitigating off-target effects of DL-Ethionine sulfone in research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with DL-Ethionine sulfone. Our goal is to help you mitigate off-target effects and ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary on-target mechanism of action for this compound?

This compound acts as a competitive inhibitor of the enzyme Methionine Adenosyltransferase (MAT). By mimicking the natural substrate L-methionine, it blocks the synthesis of S-adenosylmethionine (SAMe), the universal methyl donor in cells.[1] This depletion of SAMe is the intended on-target effect for studying the consequences of impaired methylation.

Q2: What are the major known off-target effects of this compound?

The primary off-target effects of this compound are a direct consequence of its on-target activity and can be broadly categorized as:

  • Global Hypomethylation: Depletion of the SAMe pool leads to a widespread decrease in the methylation of various molecules, including DNA, RNA, and proteins (both histones and non-histone proteins).[1][2][3][4][5][6][7][8] This can alter gene expression patterns and protein function.

  • Hepatotoxicity: Ethionine is a known hepatocarcinogen and can cause liver damage, including fatty liver and changes in liver enzyme levels (GOT and GPT).[9][10][11]

  • Inhibition of Protein Synthesis: While not its primary mechanism, ethionine can interfere with protein synthesis.[6]

  • Induction of Oxidative Stress: Ethionine-induced liver injury is associated with oxidative stress.

  • Effects on Cell Proliferation and Viability: By disrupting essential metabolic pathways, ethionine can inhibit cell proliferation and induce apoptosis.[12]

Q3: How can I mitigate the off-target effects of this compound in my cell culture experiments?

The most effective strategy to counteract the off-target effects of this compound is to supplement the culture medium with S-adenosylmethionine (SAMe).[12][13] This directly replenishes the pool of the universal methyl donor, rescuing the cells from the consequences of MAT inhibition. Additionally, maintaining a healthy cell culture environment and using the lowest effective concentration of this compound can help minimize toxicity.

Q4: What are the typical concentrations of this compound used in research?

The effective concentration of this compound can vary significantly depending on the cell type and the specific research question. It is crucial to perform a dose-response experiment to determine the optimal concentration for your experimental system. Based on the literature, concentrations in the millimolar range (e.g., 2-4 mM) have been used to inhibit DNA synthesis in lymphocytes.[6] For animal studies, dosages around 0.5 mg/g of body weight have been reported.[2][3]

Q5: Are there any known issues with S-adenosylmethionine (SAMe) supplementation?

While generally considered safe, some studies suggest that high doses of SAMe could have toxic effects, potentially through its breakdown products.[14] It is advisable to perform a dose-response curve for SAMe supplementation to find the optimal concentration that rescues the desired phenotype without introducing confounding variables. Oral dosages of up to 1600 mg/day in humans appear to be bioavailable and generally non-toxic.[15]

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
High cell death or cytotoxicity The concentration of this compound is too high.Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 value for your cell line and use a concentration below this for your experiments.
The cell line is particularly sensitive to SAMe depletion.Supplement the culture medium with S-adenosylmethionine (SAMe) to rescue the cells. Optimize the SAMe concentration.
Inconsistent or variable results Inconsistent cell health or passage number.Ensure consistent cell seeding density and use cells within a narrow passage number range.[16]
Pipetting errors or compound precipitation.Use calibrated pipettes and visually inspect the media for any signs of precipitation after adding this compound.
Unexpected changes in gene expression or protein function Off-target effects due to global hypomethylation.Confirm that the observed effects are due to SAMe depletion by performing a rescue experiment with SAMe supplementation.
The compound is affecting other cellular pathways.Investigate other potential off-target interactions through techniques like thermal shift assays or by consulting off-target databases if available.
No observable effect The concentration of this compound is too low.Increase the concentration of this compound. Confirm target engagement by measuring intracellular SAMe levels.
The cells have developed resistance.Consider using a different cell line or investigating the mechanism of resistance.

Quantitative Data Summary

Table 1: Reported Effects and Dosages of Ethionine

Organism/System Dosage/Concentration Observed Effect Reference
Regenerating Rat Liver0.5 mg/g body weightInhibition of in vivo methylation of nuclear proteins.[2][3]
Mice1000 mg/kg/day (i.p.)Induced liver injury (increased liver/body weight ratio, GOT, GPT).[9]
Mouse Preimplantation EmbryosNot specifiedImpaired blastocyst development, lower trimethylation of histone H3 lysine 9.[1]
Human Lymphocytes2-4 mMComplete inhibition of DNA synthesis.[6]
V79 Chinese Hamster Cells1-1000 µg/mlNot mutagenic.[17]

Table 2: Recommended Dosages of S-Adenosylmethionine (SAMe) for Supplementation

Condition Recommended Dosage Range (Human Equivalent) Reference
Depression200 - 1600 mg/day[18][19]
Liver Disease800 - 1200 mg/day[18][19]
Osteoarthritis1200 mg/day (initial), 400 mg/day (maintenance)[18]
Acetaminophen Toxicity (Dog)40 mg/kg (loading), 20 mg/kg (maintenance)[20]

Experimental Protocols

Protocol 1: Caspase-3 Activity Assay (Fluorometric)

This protocol is for determining the level of apoptosis induced by this compound treatment.

Materials:

  • Cells treated with this compound and appropriate controls.

  • Cell Lysis Buffer.

  • Reaction Buffer (containing 10 mM DTT).

  • Caspase-3 substrate (DEVD-AMC).

  • Fluorometer with 380 nm excitation and 420-460 nm emission filters.

Procedure:

  • Induce apoptosis in your cells according to your experimental design. Include a vehicle-treated control group.

  • Harvest the cells and centrifuge at 800 g for 10 minutes.

  • Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.

  • Incubate the lysate on ice for 10 minutes.

  • Centrifuge at 10,000 g for 1 minute to pellet cellular debris.

  • Transfer the supernatant (cytosolic extract) to a new tube.

  • Determine the protein concentration of the lysate.

  • In a 96-well plate, add 50 µL of Reaction Buffer to each well.

  • Add 50-200 µg of cell lysate to each well.

  • Add 5 µL of the 1 mM DEVD-AMC substrate (final concentration 50 µM).

  • Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Read the fluorescence in a fluorometer.

Protocol 2: Protein Synthesis Assay (OP-Puro Method)

This protocol measures the rate of global protein synthesis.

Materials:

  • Cells treated with this compound and appropriate controls.

  • O-Propargyl-puromycin (OP-Puro).

  • Fluorescent azide (e.g., Alexa Fluor 488 azide).

  • Click-iT® Cell Reaction Buffer Kit.

  • Fluorescence microscope or flow cytometer.

Procedure:

  • Culture cells to the desired confluency.

  • Treat cells with this compound and appropriate controls for the desired time.

  • Add OP-Puro to the culture medium at a final concentration of 20-50 µM.

  • Incubate for 30-60 minutes.

  • Wash the cells with PBS.

  • Fix and permeabilize the cells according to the manufacturer's protocol for the fluorescent azide.

  • Prepare the Click-iT® reaction cocktail containing the fluorescent azide.

  • Incubate the cells with the reaction cocktail for 30 minutes at room temperature, protected from light.

  • Wash the cells with PBS.

  • Analyze the fluorescence signal using a fluorescence microscope or flow cytometer.

Visualizations

Ethionine_Pathway Methionine Methionine MAT Methionine Adenosyltransferase (MAT) Methionine->MAT Ethionine DL-Ethionine sulfone Ethionine->MAT Inhibition SAMe S-adenosylmethionine (SAMe) MAT->SAMe Synthesis Methylation Methylation Reactions (DNA, RNA, Proteins) SAMe->Methylation Methyl Donor Hypomethylation Global Hypomethylation Methylation->Hypomethylation Disruption leads to

Caption: this compound inhibits MAT, leading to SAMe depletion and global hypomethylation.

Experimental_Workflow start Start: Cell Culture treatment Treatment with This compound (Dose-Response) start->treatment rescue Parallel Treatment with This compound + SAMe treatment->rescue assess_on_target Assess On-Target Effect (Measure SAMe levels) treatment->assess_on_target assess_off_target Assess Off-Target Effects treatment->assess_off_target cytotoxicity Cytotoxicity Assay (e.g., MTT) rescue->cytotoxicity apoptosis Apoptosis Assay (e.g., Caspase-3) rescue->apoptosis protein_synthesis Protein Synthesis Assay (e.g., OP-Puro) rescue->protein_synthesis methylation_status Methylation Analysis (e.g., Western Blot for H3K9me3) rescue->methylation_status analysis Data Analysis and Interpretation assess_on_target->analysis assess_off_target->cytotoxicity assess_off_target->apoptosis assess_off_target->protein_synthesis assess_off_target->methylation_status cytotoxicity->analysis apoptosis->analysis protein_synthesis->analysis methylation_status->analysis

Caption: Workflow for assessing on-target and off-target effects of this compound.

References

Validation & Comparative

A Comparative Analysis of DL-Ethionine Sulfone and L-Ethionine Sulfone: Biological Activity and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between stereoisomers is critical for experimental design and interpretation. This guide provides a comparative overview of the biological activities of DL-Ethionine Sulfone and L-Ethionine Sulfone, drawing upon available data for ethionine and its analogs to elucidate their potential similarities and differences.

While direct comparative studies on the biological activities of this compound and L-Ethionine Sulfone are not extensively available in current literature, principles of stereoselectivity in biological systems, supported by data from related compounds like L-ethionine and the stereoisomers of methionine, can provide valuable insights. Generally, the L-isomers of amino acids and their derivatives are more biologically active than their D-counterparts or the racemic DL-mixture.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and the related L-Methionine Sulfone is presented below. These properties are crucial for understanding their behavior in biological assays.

PropertyThis compoundL-Methionine Sulfone
Molecular Formula C6H13NO4S[1]C5H11NO4S[2]
Molecular Weight 195.24 g/mol [1]181.2 g/mol [2]
Appearance Not specifiedWhite crystalline powder[2]
CAS Number 103364-66-57314-32-1[2]
Purity Not specified≥ 98% (Titration)[2]
Melting Point Not specified233-243 °C (dec.)[2]
Optical Rotation Not applicable (racemic)[a]D20 = +12.7 ± 2º (C=2 in H2O)[2]

Comparative Biological Activity

Ethionine, the ethyl analog of methionine, is known to interfere with methionine metabolism. Its biological effects are often attributed to its incorporation into proteins in place of methionine and its role in the S-adenosylmethionine (SAM) cycle, leading to the formation of S-adenosylethionine (SAE). This can disrupt methylation reactions essential for various cellular processes.

The L-isomer of amino acids is typically the form recognized by enzymes and utilized in metabolic pathways. For instance, L-methionine is more efficiently metabolized and incorporated into proteins than DL-methionine.[3] Studies on L-ethionine have demonstrated its ability to inhibit DNA synthesis in mitogen-stimulated lymphocytes, a process that is reversible.[4] It has also been shown to inhibit the synthesis of acute-phase plasma proteins.[5] In contrast, the biological effects of D-ethionine are less characterized, but it is generally presumed to be less active.

Given this precedent, it is highly probable that L-Ethionine Sulfone exhibits greater biological activity than this compound . The enzymatic machinery responsible for amino acid transport and metabolism is stereospecific and would likely favor the L-isomer. The presence of the D-isomer in the DL-racemic mixture may lead to competitive inhibition or could be metabolized through different, potentially less efficient, pathways.

Potential Research Applications and Effects

Based on the known effects of ethionine and methionine sulfone, potential areas of research for L-Ethionine Sulfone and this compound include:

  • Induction of Oxidative Stress: Methionine sulfone is an oxidized form of methionine, and its accumulation is associated with oxidative stress.[6] Ethionine sulfone may have similar pro-oxidant effects.

  • Enzyme Inhibition: L-ethionine is known to affect the activity of various enzymes, including histone-modifying enzymes.[4] L-Ethionine Sulfone could be investigated for similar or novel inhibitory activities.

  • Cancer Research: Due to its effects on DNA synthesis and methylation, L-ethionine has been studied in the context of cancer.[4] The sulfone derivative may also possess anti-proliferative properties. This compound is noted to potentially cause cancer.[1]

  • Antimicrobial Research: Sulfones are a class of organic compounds with diverse biological activities, including antimicrobial effects.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative protocols for assays that could be used to compare the biological activity of this compound and L-Ethionine Sulfone.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of the compounds on cultured cells.

  • Cell Culture: Plate cells (e.g., HepG2, a human liver cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound and L-Ethionine Sulfone in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (medium without the compound).

  • Incubation: Incubate the cells for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

DNA Synthesis Assay (BrdU Incorporation)

This assay measures the rate of DNA synthesis and cell proliferation.

  • Cell Culture and Treatment: Culture and treat cells with this compound and L-Ethionine Sulfone as described in the MTT assay protocol.

  • BrdU Labeling: Two to four hours before the end of the treatment period, add BrdU (5-bromo-2'-deoxyuridine) to the culture medium at a final concentration of 10 µM.

  • Fixation and Permeabilization: After incubation, fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • Immunostaining: Incubate the cells with an anti-BrdU antibody, followed by a fluorescently labeled secondary antibody.

  • Visualization and Quantification: Visualize the cells using a fluorescence microscope or quantify the fluorescence using a plate reader.

Visualizing the Impact on Methionine Metabolism

The following diagram illustrates the potential points of interference of Ethionine and its sulfone derivatives within the methionine metabolic pathway.

Ethionine_Metabolism_Interference Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Protein Protein Synthesis Met->Protein SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation Methylation Reactions (DNA, RNA, proteins) SAM->Methylation HCY Homocysteine SAH->HCY HCY->Met Methionine Synthase Cys Cysteine HCY->Cys Transsulfuration Pathway Eth Ethionine Eth->Protein Aberrant Incorporation SAE S-Adenosylethionine (SAE) Eth->SAE MAT SAE->Methylation Inhibition Eth_Sulfone Ethionine Sulfone (L- or DL-) OxidativeStress Oxidative Stress Eth_Sulfone->OxidativeStress

Caption: Potential interference of Ethionine and Ethionine Sulfone in Methionine metabolism.

Experimental Workflow for Comparative Analysis

The logical flow for a comprehensive comparison of the biological activities of L- and this compound is depicted below.

Experimental_Workflow start Start: Hypothesis (L-isomer is more active) compounds Acquire & Characterize L- and this compound start->compounds in_vitro In Vitro Studies compounds->in_vitro cell_viability Cell Viability Assays (e.g., MTT, LDH) in_vitro->cell_viability proliferation Cell Proliferation Assays (e.g., BrdU, Ki67) in_vitro->proliferation enzyme_kinetics Enzyme Inhibition Assays (e.g., MAT, Methyltransferases) in_vitro->enzyme_kinetics oxidative_stress Oxidative Stress Markers (e.g., ROS, GSH levels) in_vitro->oxidative_stress in_vivo In Vivo Studies (Animal Models) in_vitro->in_vivo If warranted data_analysis Data Analysis & Comparison cell_viability->data_analysis proliferation->data_analysis enzyme_kinetics->data_analysis oxidative_stress->data_analysis toxicity Acute & Chronic Toxicity in_vivo->toxicity pharmacokinetics Pharmacokinetics (ADME) in_vivo->pharmacokinetics efficacy Efficacy in Disease Models in_vivo->efficacy toxicity->data_analysis pharmacokinetics->data_analysis efficacy->data_analysis conclusion Conclusion on Comparative Biological Activity data_analysis->conclusion

Caption: Workflow for comparing the biological activities of L- and this compound.

References

A Comparative Analysis of DL-Ethionine Sulfone and DL-Methionine Sulfoxide Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of biochemical research and drug development, the study of methionine analogs and their oxidized forms is crucial for understanding metabolic pathways, cellular toxicity, and potential therapeutic applications. This guide provides a detailed comparison of the efficacy of DL-ethionine sulfone and DL-methionine sulfoxide, focusing on their biological activities and supported by experimental data.

Introduction

Methionine, an essential sulfur-containing amino acid, is susceptible to oxidation, yielding methionine sulfoxide and further, methionine sulfone.[1] DL-methionine sulfoxide is the oxidized form of methionine, while this compound is the oxidized derivative of ethionine, a methionine antagonist. The primary distinction lies in the alkyl group attached to the sulfur atom: a methyl group in methionine and an ethyl group in ethionine. This structural difference significantly influences their biological activities and metabolic fates. While methionine sulfoxide can be reduced back to methionine by the enzyme methionine sulfoxide reductase (Msr), the oxidation to methionine sulfone is generally considered irreversible in biological systems.[1]

Quantitative Data Summary

A key aspect of comparing the efficacy of these two compounds is their ability to substitute for methionine in supporting growth. The following table summarizes data from a study that evaluated the utilization of L-methionine sulfoxide and L-methionine sulfone as a replacement for methionine in the diet of weanling rats. While this study does not include this compound, it provides a crucial benchmark for the biological utility of the sulfone form of a methionine analog.

CompoundDietary Level (% of diet)Average 2-Week Weight Gain (g)
L-Methionine0.345.2
L-Methionine Sulfoxide0.327.1
L-Methionine Sulfone0.3No significant growth

Data adapted from a study on the utilization of oxidized forms of sulfur amino acids in weanling rats.

The data clearly indicates that while L-methionine sulfoxide can partially substitute for methionine in supporting growth, L-methionine sulfone is not utilized for this purpose. This suggests a significant difference in the metabolic fate and biological activity of the sulfoxide versus the sulfone forms.

Experimental Protocols

Weanling Rat Growth Study

This experiment was designed to assess the nutritional efficacy of oxidized sulfur amino acids.

Objective: To determine the extent to which L-methionine sulfoxide and L-methionine sulfone can replace methionine in supporting the growth of weanling rats.

Methodology:

  • Animal Model: Weanling male rats were used for the study.

  • Diets: The rats were fed synthetic diets containing a complete mixture of amino acids, with the exception of sulfur-containing amino acids. The diets were supplemented with graded levels of L-methionine, L-methionine sulfoxide, or L-methionine sulfone.

  • Experimental Groups: Rats were divided into groups, each receiving a diet with a specific sulfur amino acid supplement.

  • Duration: The feeding trial was conducted over a period of two weeks.

  • Data Collection: Body weight and food consumption were recorded regularly.

  • Analysis: The average weight gain for each group was calculated and compared to determine the relative efficacy of each compound in promoting growth.

Visualizations

Metabolic Fate of Methionine and its Analogs

The following diagram illustrates the metabolic pathway of methionine oxidation and the key difference in the reversibility of the formation of sulfoxide and sulfone.

Met Methionine MetO Methionine Sulfoxide Met->MetO Oxidation MetO->Met Reduction MetSO2 Methionine Sulfone MetO->MetSO2 Oxidation Eth Ethionine EthSO2 Ethionine Sulfone Eth->EthSO2 Oxidation ROS Reactive Oxygen Species (ROS) Msr Methionine Sulfoxide Reductase (Msr)

Caption: Metabolic pathway of methionine and ethionine oxidation.

Experimental Workflow for Efficacy Comparison

The diagram below outlines the logical workflow for a comparative study on the efficacy of this compound and DL-methionine sulfoxide.

start Start: Define Research Question select_model Select Experimental Model (e.g., cell lines, animal model) start->select_model design_exp Design Experiment select_model->design_exp treat_groups Treatment Groups: - Control - this compound - DL-Methionine Sulfoxide design_exp->treat_groups endpoints Measure Endpoints: - Cell Viability (MTT assay) - Growth Rate (Animal study) - Enzyme Activity - Oxidative Stress Markers treat_groups->endpoints data_analysis Data Analysis endpoints->data_analysis conclusion Conclusion: Compare Efficacy data_analysis->conclusion

Caption: Experimental workflow for comparing compound efficacy.

Discussion of Efficacy and Biological Effects

DL-Methionine Sulfoxide

DL-methionine sulfoxide is a product of the oxidation of methionine by reactive oxygen species (ROS).[1] Its biological effects are complex and context-dependent.

  • Nutritional Value: As demonstrated in the rat growth study, L-methionine sulfoxide can partially fulfill the dietary requirement for methionine. This is because it can be enzymatically reduced back to methionine by methionine sulfoxide reductases (Msrs).[1] This reduction allows for the salvaged methionine to be used in protein synthesis and other metabolic pathways.

  • Oxidative Stress: The formation of methionine sulfoxide in proteins is considered a marker of oxidative stress.[1] The accumulation of oxidized proteins can lead to cellular dysfunction. The Msr system plays a crucial role in repairing this oxidative damage.

  • Toxicity: At high concentrations, DL-methionine sulfoxide has been shown to induce cytotoxicity in freshly isolated mouse hepatocytes.[2] This toxicity is associated with the depletion of glutathione (GSH), a key cellular antioxidant.[2]

This compound

This compound is the fully oxidized form of ethionine, a known antagonist of methionine.

  • Nutritional Value: Based on the data for L-methionine sulfone, it is highly probable that this compound cannot be utilized as a substitute for methionine to support growth. The sulfone group is not readily reduced back to a thioether in biological systems.

  • Toxicity: Ethionine itself is known to be toxic, primarily through its interference with methionine metabolism. It can be converted to S-adenosylethionine, which disrupts numerous methylation reactions essential for cellular function. While specific toxicity data for this compound is limited, it is classified as harmful if swallowed, in contact with skin, or inhaled, and may cause cancer.[3] The biological activity of sulfones can vary widely, with some having therapeutic applications.[4] However, in the context of a methionine analog, the sulfone form is likely to be metabolically inert in terms of providing a functional equivalent to methionine.

Conclusion

The comparison between this compound and DL-methionine sulfoxide reveals significant differences in their biological efficacy, primarily stemming from their distinct metabolic fates. DL-methionine sulfoxide can be partially reduced back to methionine, thereby retaining some nutritional value and participating in a cellular antioxidant defense system. In contrast, this compound, as with other sulfones of methionine analogs, is not readily metabolized to a form that can substitute for methionine. Its biological activity is more likely to be characterized by its potential toxicity rather than any nutritional benefit. For researchers and drug development professionals, understanding these differences is critical when investigating cellular metabolism, oxidative stress, and the design of methionine-related therapeutics or toxicological models.

References

No Commercially Available Antibodies Found for DL-Ethionine Sulfone Limiting Cross-Reactivity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for commercially available antibodies specifically targeting DL-Ethionine sulfone has yielded no results. Major antibody suppliers and a review of scientific literature did not reveal any monoclonal or polyclonal antibodies developed against this specific small molecule. Consequently, a comparison guide on the cross-reactivity of anti-DL-Ethionine sulfone antibodies cannot be compiled as the primary reagents do not appear to exist in the public domain.

This absence of specific antibodies for this compound prevents any objective comparison of performance with other alternatives or the presentation of supporting experimental data on cross-reactivity. The generation of quantitative data tables and detailed experimental protocols is therefore not feasible.

Challenges in Developing Antibodies to Small Molecules

The difficulty in generating antibodies against small molecules like this compound is a well-known challenge in immunology. Small molecules, also known as haptens, are generally not immunogenic on their own and cannot induce an antibody response. To elicit an immune response, they must first be covalently linked to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). This process, known as haptenization, creates a conjugate that the immune system can recognize.

The generation of antibodies with high specificity to the hapten portion of the conjugate, rather than the carrier protein or the linker region, is a critical and often challenging step in antibody development. The resulting antibodies must then be rigorously tested for cross-reactivity against structurally similar molecules to ensure their specificity.

Related Research and Alternative Approaches

While no antibodies for this compound were identified, research has been conducted on developing antibodies for similar molecules. For instance, antibodies that can recognize methionine sulfoxide, a related oxidized form of methionine, are commercially available. These antibodies are used in studies of oxidative stress and protein damage.

In the broader context of sulfone chemistry in biologics, it is noteworthy that sulfone-containing linkers are utilized in the development of antibody-drug conjugates (ADCs). In this application, the sulfone moiety is part of a stable linker used to attach a cytotoxic drug to an antibody, a process that is distinct from the development of antibodies that specifically recognize and bind to a sulfone-containing small molecule.

Conclusion

For researchers, scientists, and drug development professionals interested in detecting or quantifying this compound, the development of a specific antibody would likely be a necessary first step. This would involve the synthesis of a this compound-protein conjugate, immunization of host animals, and subsequent screening and characterization of the resulting antibodies for specificity and cross-reactivity against related compounds such as ethionine, methionine, and their various oxidized forms. Until such antibodies are developed and characterized, a direct immunoassay-based comparison of this compound with other molecules is not possible.

Validating the Inhibitory Effect of DL-Ethionine Sulfone on Protein Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of DL-Ethionine sulfone's inhibitory effect on protein synthesis with other well-characterized inhibitors. It includes detailed experimental protocols, quantitative data for alternative compounds, and visual diagrams of the key signaling pathway and experimental workflows to support researchers in their study of protein synthesis modulation.

Introduction to DL-Ethionine and Protein Synthesis Inhibition

DL-Ethionine, an antagonist of the essential amino acid methionine, has been recognized for its ability to inhibit protein synthesis. While the term "this compound" is less prevalent in scientific literature, it represents an oxidized form of ethionine. The oxidation of the sulfur atom in methionine to sulfoxide and then to sulfone is a known biological process that can alter the amino acid's function. It is plausible that this compound exerts its inhibitory effect through a similar mechanism to DL-Ethionine, which disrupts the normal process of protein translation.

The primary mechanism of ethionine-induced protein synthesis inhibition involves the activation of a translational inhibitor in the liver. This inhibitor targets the initiation step of protein synthesis and its effects can be reversed by the eukaryotic initiation factor 2 (eIF-2).[1] This points to the involvement of the eIF2α phosphorylation pathway, a critical regulatory mechanism for protein synthesis in response to various cellular stresses.

Comparative Analysis of Protein Synthesis Inhibitors

InhibitorTargetIC50 ValueOrganism/System
GCN2-IN-6GCN2 Kinase1.8 nM (enzymatic), 9.3 nM (cellular)Human
GCN2iBGCN2 Kinase2.4 nMHuman
A-484954eEF2K0.28 µMHuman
RottlerineEF2K5.3 µM-
StaurosporineBroad Kinase Inhibitor> 50 µM (for eEF2K)-

This table presents IC50 values for various inhibitors targeting kinases involved in the eIF2α phosphorylation pathway, providing a reference for the potency of compounds that modulate this critical cellular process.[2][3]

Experimental Protocols for Validating Protein Synthesis Inhibition

To validate the inhibitory effect of this compound and other compounds on protein synthesis, researchers can employ both in vitro and cell-based assays.

In Vitro Protein Synthesis Inhibition Assay

This assay utilizes a cell-free system to directly measure the effect of an inhibitor on the translation machinery. A common approach involves a rabbit reticulocyte lysate system coupled with a luciferase reporter.

Materials:

  • Rabbit Reticulocyte Lysate

  • Luciferase mRNA

  • Amino Acid Mixture (without methionine for radiolabeling studies)

  • RNase Inhibitor

  • This compound and other test compounds

  • Positive Control (e.g., Cycloheximide)

  • Vehicle Control (e.g., DMSO)

  • Luciferase Assay Reagent

  • 96-well microplate

  • Luminometer

Procedure:

  • Prepare a master mix: Combine the rabbit reticulocyte lysate, amino acid mixture, RNase inhibitor, and luciferase mRNA according to the manufacturer's instructions.

  • Compound preparation: Prepare serial dilutions of this compound and other test compounds in the appropriate vehicle.

  • Assay setup: In a 96-well plate, add the master mix to each well. Then, add the test compounds, positive control, and vehicle control to their designated wells.

  • Incubation: Incubate the plate at 30°C for 90 minutes to allow for protein synthesis.

  • Luminescence measurement: Equilibrate the plate to room temperature and add the luciferase assay reagent to each well. Measure the luminescence using a luminometer.

  • Data analysis: Subtract the background luminescence (wells without mRNA) from all readings. Normalize the data to the vehicle control to calculate the percentage of inhibition for each compound concentration. The IC50 value can then be determined by plotting the percent inhibition against the log of the compound concentration.

Cell-Based Protein Synthesis Inhibition Assay (SUnSET)

The Surface Sensing of Translation (SUnSET) assay is a non-radioactive method to measure global protein synthesis in intact cells by detecting the incorporation of the tRNA analog, puromycin, into nascent polypeptide chains.

Materials:

  • Mammalian cells of interest

  • Complete cell culture medium

  • This compound and other test compounds

  • Puromycin

  • Positive Control (e.g., Cycloheximide)

  • Phosphate-Buffered Saline (PBS)

  • Lysis Buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western blotting apparatus

  • Anti-puromycin antibody

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate and imaging system

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere. Treat the cells with varying concentrations of this compound, other test compounds, or a positive control for the desired duration.

  • Puromycin Labeling: Add puromycin to the cell culture medium at a final concentration of 1-10 µg/mL and incubate for 10-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and then lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations and prepare samples for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

    • Block the membrane and then incubate with an anti-puromycin primary antibody.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

    • Detect the puromycin signal using a chemiluminescence substrate and an imaging system.

  • Data Analysis: Quantify the band intensities for puromycin incorporation. Normalize these values to a loading control (e.g., β-actin or total protein stain). The reduction in puromycin signal in treated cells compared to untreated controls indicates the level of protein synthesis inhibition.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the processes involved, the following diagrams have been created using the DOT language.

G cluster_stress Cellular Stress (e.g., Amino Acid Deprivation) cluster_kinases eIF2α Kinases cluster_eif2 eIF2 Cycle cluster_translation Translation Initiation Stress DL-Ethionine (Methionine Antagonist) GCN2 GCN2 Stress->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates PERK PERK PERK->eIF2a PKR PKR PKR->eIF2a HRI HRI HRI->eIF2a TC Ternary Complex (eIF2-GTP-Met-tRNAi) eIF2a->TC forms eIF2aP p-eIF2α eIF2B eIF2B (GEF) eIF2aP->eIF2B inhibits Translation_Off Protein Synthesis Inhibited eIF2aP->Translation_Off leads to eIF2B->eIF2a activates (GDP -> GTP) eIF2B->TC required for Translation_On Protein Synthesis TC->Translation_On initiates

Caption: eIF2α Phosphorylation Pathway in Protein Synthesis Inhibition.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis MasterMix Prepare Master Mix (Lysate, mRNA, etc.) Plate Add Master Mix and Compounds to 96-well Plate MasterMix->Plate Compounds Prepare Serial Dilutions of Test Compounds Compounds->Plate Incubate Incubate at 30°C for 90 min Plate->Incubate Luciferase Add Luciferase Reagent & Measure Luminescence Incubate->Luciferase Analysis Calculate % Inhibition and IC50 Value Luciferase->Analysis

Caption: In Vitro Protein Synthesis Inhibition Assay Workflow.

G cluster_cell_culture Cell Culture & Treatment cluster_labeling_lysis Labeling & Lysis cluster_western_blot Western Blot Analysis cluster_analysis Data Analysis Seeding Seed Cells in Multi-well Plate Treatment Treat Cells with Test Compounds Seeding->Treatment Puromycin Add Puromycin to Label Nascent Proteins Treatment->Puromycin Lysis Lyse Cells and Quantify Protein Puromycin->Lysis SDS_PAGE SDS-PAGE and Protein Transfer Lysis->SDS_PAGE Antibody Incubate with Anti-Puromycin Antibody SDS_PAGE->Antibody Detection Detect Signal with Chemiluminescence Antibody->Detection Quantification Quantify Band Intensities and Normalize Detection->Quantification

Caption: Cell-Based SUnSET Assay Workflow.

References

Comparative Analysis of DL-Ethionine Sulfone and Other Methionine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methionine, an essential sulfur-containing amino acid, is fundamental to numerous cellular processes, including protein synthesis, epigenetic regulation through methylation, and the maintenance of redox balance.[1][2] Its central metabolite, S-adenosylmethionine (SAM), serves as the universal methyl donor for the methylation of DNA, RNA, proteins, and lipids.[2] The critical role of methionine metabolism in cell growth and proliferation has made it a focal point in various fields of research, particularly in oncology, where many cancer cells exhibit a heightened dependence on exogenous methionine, a phenomenon known as the "Hoffmann effect".[2][3]

Methionine analogs are structurally similar compounds that can interfere with the normal metabolic pathways of methionine. These molecules serve as invaluable tools for studying methionine-dependent processes and are being explored as potential therapeutic agents. This guide provides a comparative analysis of several key methionine analogs: DL-Ethionine sulfone, DL-Ethionine, L-Methionine-sulfoximine (MSO), and Selenomethionine (SeMet). We will delve into their mechanisms of action, biological effects, and the experimental protocols used for their evaluation, presenting data in a clear, comparative format to aid researchers, scientists, and drug development professionals.

Comparative Overview of Methionine Analogs

The primary distinction among these analogs lies in their specific molecular targets and the resulting downstream cellular consequences. While some act as antimetabolites incorporated into metabolic pathways, others function as specific enzyme inhibitors.

AnalogPrimary Mechanism of ActionKey Biological EffectsKnown Toxicity
This compound Likely interferes with methionine metabolism.[4]Induces growth deficits in animal models.[4]Harmful if swallowed, in contact with skin, or inhaled. May cause cancer.[5]
DL-Ethionine Antimetabolite. Competes with methionine and is converted to S-adenosylethionine (SAE), a poor ethyl donor that inhibits methyltransferases.[3]Disrupts cellular methylation processes; inhibits protein synthesis; induces liver damage.Hepatotoxic; carcinogenic potential.
L-Methionine-sulfoximine (MSO) Irreversible inhibitor of Glutamine Synthetase (GS).[6][7]Blocks glutamine synthesis, leading to neurotoxicity and convulsions at high doses.[6][8] Can be neuroprotective at sub-convulsive doses in specific models.[9]Potent convulsant, primarily affecting astroglia.[6][10]
Selenomethionine (SeMet) Antimetabolite. Incorporated into proteins in place of methionine. Also serves as a source of selenium.Functions in selenoprotein synthesis; provides a reversible storage form of selenium.[11]High doses can lead to oxidative stress and disruption of protein structure and function.[12]

Quantitative Data: In Vitro Cytotoxicity

Evaluating the cytotoxic potential of methionine analogs is a critical step in understanding their therapeutic window. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a biological process, such as cell proliferation. The table below presents representative cytotoxicity data for some methionine analogs against various cancer cell lines.

AnalogCell LineAssay TypeIC50 ValueReference
L-Methionine-sulfoximine (MSO) Sarcoma Cells (Glutamine-deprived)Proliferation AssayEffective at abolishing proliferation[7]
TNP-470 (MetAP2 Inhibitor) HUVECMTT Assay0.001 µM[13]
TNP-470 (MetAP2 Inhibitor) A549 (Lung Carcinoma)MTT Assay0.025 µM[13]
TNP-470 (MetAP2 Inhibitor) MCF7 (Breast Cancer)MTT Assay>100 µM[13]

Signaling Pathways and Mechanisms of Action

Methionine metabolism is a central hub connected to multiple critical cellular pathways. Analogs exert their effects by perturbing this intricate network at various points.

The methionine cycle begins with the activation of methionine to S-adenosylmethionine (SAM) by methionine adenosyltransferase (MAT).[1] SAM donates its methyl group in transmethylation reactions, yielding S-adenosylhomocysteine (SAH), which is then hydrolyzed to homocysteine. Homocysteine can either be remethylated back to methionine or enter the transsulfuration pathway to produce cysteine, a precursor for the major cellular antioxidant, glutathione (GSH).[1][14]

Methionine_Metabolism Met Methionine SAM S-Adenosylmethionine (SAM) Met->SAM MAT Proteins Protein Synthesis Met->Proteins SAH S-Adenosylhomocysteine (SAH) SAM->SAH Methyltransferases Methylation DNA, RNA, Protein Methylation SAM->Methylation HCY Homocysteine SAH->HCY HCY->Met Methionine Synthase Cys Cysteine HCY->Cys Transsulfuration Pathway GSH Glutathione (GSH) Cys->GSH

Caption: Core Methionine Metabolic Pathways.

Methionine analogs disrupt this cycle in distinct ways. Ethionine acts as a competitive substrate, leading to the formation of SAE, which inhibits methyltransferases. MSO's primary target, glutamine synthetase, is not directly in the methionine cycle but is linked through glutamate metabolism, affecting neurotransmitter balance. Selenomethionine competes with methionine for incorporation into proteins, which can alter protein function and stability.

Analog_Interference cluster_pathway Methionine Metabolism Met Methionine SAM SAM Met->SAM Proteins Protein Synthesis Met->Proteins Methylation Methylation Reactions SAM->Methylation Ethionine Ethionine SAE S-Adenosylethionine (SAE) Ethionine->SAE Acts as substrate SAE->Methylation INHIBITS MSO L-Methionine- sulfoximine (MSO) GS Glutamine Synthetase MSO->GS INHIBITS SeMet Selenomethionine SeProteins Selenium- containing Proteins SeMet->SeProteins Incorporated instead of Met SeProteins->Proteins Alters Function

Caption: Interference points of methionine analogs.

Experimental Protocols

Standardized protocols are essential for the comparative evaluation of methionine analogs. Below are detailed methodologies for key assays used to determine cytotoxicity and apoptosis.

Protocol 1: Cell Viability Assessment using MTT Assay

This colorimetric assay measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells, providing an estimate of cell viability.[13]

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • Methionine analog stock solution (e.g., in DMSO or PBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight (37°C, 5% CO2) to allow for attachment.[13]

  • Compound Treatment: Prepare serial dilutions of the methionine analog in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the analog. Include vehicle-only (e.g., DMSO) and no-treatment controls.[13]

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 3-4 hours.[15]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well. Mix gently on an orbital shaker for 15 minutes to dissolve the formazan crystals.[13][15]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used for background subtraction.[13]

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration to determine the IC50 value.[13]

Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Methionine analog

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding Buffer

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed approximately 5 x 10^5 cells/well in 6-well plates and allow them to attach overnight. Treat the cells with the methionine analog at the desired concentration (e.g., its IC50 value) for a specified time (e.g., 12 or 24 hours).[15]

  • Cell Harvesting: Collect all cells, including floating and adherent cells. Wash the cells twice with ice-cold PBS by centrifuging at 300 x g for 5 minutes.[15]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15-20 minutes at room temperature.[15]

  • Flow Cytometry Analysis: Analyze the stained cells immediately by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are positive for both stains.[15]

Experimental_Workflow cluster_prep Preparation cluster_treat Treatment cluster_assay MTT Assay cluster_analysis Data Analysis Seed Seed Cells in 96-Well Plate Incubate1 Incubate Overnight Seed->Incubate1 Treat Treat with Serial Dilutions of Methionine Analog Incubate1->Treat Incubate2 Incubate for 24-72 hours Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate 3-4 hours Add_MTT->Incubate3 Solubilize Solubilize Formazan (add DMSO) Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Calculate Calculate % Viability & Determine IC50 Read->Calculate

Caption: General workflow for an in vitro cytotoxicity study.

Conclusion

Methionine analogs represent a diverse class of chemical probes and potential therapeutics that target a fundamental metabolic pathway essential for cell survival and proliferation. DL-Ethionine and Selenomethionine act as antimetabolites that are incorporated into cellular processes, leading to widespread disruption of methylation and protein function, respectively. In contrast, L-Methionine-sulfoximine is a highly specific enzyme inhibitor targeting glutamine synthetase. While information on this compound is limited, its structure suggests it likely interferes with methionine metabolism, though its precise mechanism warrants further investigation.

For researchers in oncology and metabolic diseases, understanding the distinct mechanisms of these analogs is crucial for designing experiments and interpreting results. The heightened methionine dependency of many cancers continues to make this pathway an attractive target for therapeutic development.[14][16] Future research should focus on direct, systematic comparative studies to elucidate the relative potency and toxicity of these compounds, including the less-characterized this compound, to better exploit the therapeutic potential of targeting methionine addiction.

References

Reproducibility of DL-Ethionine Sulfone-Induced Cellular Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the known cellular effects induced by methionine antagonists, with a primary focus on ethionine, the parent compound of DL-Ethionine sulfone. Due to the limited availability of direct experimental data for this compound, this document extrapolates from the well-documented effects of ethionine to provide a framework for understanding its potential biological activities and to guide future research. The information presented herein is intended to aid in the design of reproducible experiments for investigating the cellular impact of this class of compounds.

Comparison of Cellular Effects of Methionine Antagonists

The primary mechanism of action for ethionine and its derivatives is the antagonism of methionine, an essential amino acid crucial for numerous cellular processes, including protein synthesis, methylation reactions, and the production of metabolites vital for redox homeostasis.[1][2] The disruption of these pathways can lead to a variety of cellular responses, from metabolic stress to programmed cell death.

Quantitative Data on Ethionine-Induced Cellular Effects

The following table summarizes quantitative data from studies on ethionine, providing a baseline for expected effects and concentrations. It is important to note that these values may vary depending on the cell line, experimental conditions, and the specific derivative being tested.

Cellular Effect Cell Line Ethionine Concentration Observed Effect Reference
Inhibition of Protein SynthesisRat Hepatocyte Suspensions20-30 mMReduction in protein synthesis[3]
Depletion of ATPRat Hepatocyte Suspensions20-30 mMDepletion of ATP levels after 1 hour[3]
Depletion of Glutathione (GSH)Rat Hepatocyte Suspensions20-30 mMDepletion of GSH levels after 1 hour[3]
Induction of ApoptosisHT-22 (mouse hippocampal)Not specifiedIncreased rate of early and late apoptosis[4]
Inhibition of Cell GrowthSaccharomyces cerevisiaeNot specifiedIncreased generation time and cessation of new cell cycles[5]
MutagenicityV79 Chinese Hamster Cells1-1000 µg/mlNot observed to be mutagenic[6]

Experimental Protocols

To ensure the reproducibility of studies investigating the cellular effects of this compound and related compounds, detailed and consistent experimental protocols are essential. Below are methodologies for key assays, adapted from studies on ethionine.

Cell Viability and Proliferation Assays

1. MTT Assay (Colorimetric)

  • Principle: Measures the metabolic activity of cells by the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat cells with varying concentrations of the test compound (e.g., this compound) for the desired duration (e.g., 24, 48, 72 hours).

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in 150 µL of DMSO.

    • Measure the absorbance at 570 nm using a microplate reader.

2. Trypan Blue Exclusion Assay (Dye Exclusion)

  • Principle: Viable cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.

  • Protocol:

    • Harvest cells after treatment.

    • Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution.

    • Load the mixture onto a hemocytometer.

    • Count the number of viable (unstained) and non-viable (blue) cells under a microscope.

    • Calculate the percentage of viable cells.

Apoptosis Assays

1. Annexin V-FITC/Propidium Iodide (PI) Staining (Flow Cytometry)

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by FITC-conjugated Annexin V. In late apoptosis or necrosis, the membrane becomes permeable, allowing PI to enter and stain the DNA.

  • Protocol:

    • Treat cells with the test compound.

    • Harvest cells and wash with cold PBS.

    • Resuspend cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the stained cells by flow cytometry.

2. Caspase-3 Activity Assay (Fluorometric)

  • Principle: Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway, through the cleavage of a fluorogenic substrate.

  • Protocol:

    • Lyse treated cells to release cellular proteins.

    • Incubate the cell lysate with a caspase-3 specific substrate (e.g., DEVD-AFC).

    • Measure the fluorescence of the cleaved substrate using a fluorometer.

Signaling Pathways and Experimental Workflows

The cellular effects of methionine antagonists are mediated through the disruption of key metabolic and signaling pathways. The following diagrams, created using the DOT language for Graphviz, illustrate these relationships and provide a visual guide to experimental workflows.

Experimental Workflow for Assessing Cellular Viability cluster_setup Experimental Setup cluster_assays Viability Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., HeLa, HepG2) treatment Treatment with This compound cell_culture->treatment mtt MTT Assay treatment->mtt trypan_blue Trypan Blue Exclusion treatment->trypan_blue data_collection Data Collection (Absorbance/Cell Count) mtt->data_collection trypan_blue->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis results Results (IC50, % Viability) statistical_analysis->results

Caption: Workflow for assessing cell viability after treatment.

Proposed Signaling Pathway for Ethionine-Induced Apoptosis cluster_trigger Trigger cluster_metabolic Metabolic Disruption cluster_stress Cellular Stress cluster_apoptosis Apoptosis ethionine Ethionine/DL-Ethionine Sulfone met_antagonism Methionine Antagonism ethionine->met_antagonism protein_synthesis_inhibition Inhibition of Protein Synthesis met_antagonism->protein_synthesis_inhibition methylation_inhibition Inhibition of Methylation met_antagonism->methylation_inhibition ros Increased ROS Production met_antagonism->ros er_stress ER Stress protein_synthesis_inhibition->er_stress methylation_inhibition->er_stress caspase_activation Caspase Activation ros->caspase_activation er_stress->caspase_activation apoptosis Apoptosis caspase_activation->apoptosis

Caption: Proposed pathway of ethionine-induced apoptosis.

Conclusion

While direct and extensive data on the reproducibility of this compound-induced cellular effects are currently lacking in the scientific literature, the wealth of information available for its parent compound, ethionine, provides a strong foundation for future research. The cellular consequences of methionine antagonism, including inhibition of protein synthesis, induction of oxidative stress, and apoptosis, are well-documented for ethionine and are likely to be reproducible effects of this compound.[3][4]

To ensure the generation of high-quality, reproducible data, researchers should employ standardized and well-validated experimental protocols, such as those outlined in this guide. Furthermore, comparative studies directly assessing the potency and specific cellular effects of this compound against ethionine and other methionine analogs are crucial for a more complete understanding of its biological activity. By building upon the existing knowledge of ethionine and adhering to rigorous experimental design, the scientific community can effectively elucidate the cellular impact of this compound and its potential applications in research and drug development.

References

Side-by-side comparison of different analytical methods for DL-Ethionine sulfone

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for DL-Ethionine Sulfone

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of this compound, a key analyte in various biological and chemical studies, is paramount for reliable research outcomes. This guide provides a side-by-side comparison of common analytical methodologies, offering insights into their performance characteristics and providing detailed experimental protocols to support your analytical needs.

Quantitative Performance of Analytical Methods

The selection of an appropriate analytical method hinges on factors such as sensitivity, specificity, and the nature of the sample matrix. Below is a summary of the performance of various techniques used for the analysis of this compound and structurally related compounds.

Analytical MethodAnalyte(s)Limit of Detection (LOD)Limit of Quantification (LOQ)Linearity (Range)Precision (%RSD)Accuracy (% Recovery)Reference
HPLC-UV L-Methionine & Impurities0.06–0.30 μg/mL0.30–0.75 μg/mL0.3–30.0 μg/mL< 5% (intermediate precision)96.0–121.4%[1]
LC-MS/MS DL-Amino Acids--R² > 0.9934< 15% (at 1 ng/mL)-
GC-MS Methionine & related compounds-0.1 µmol L⁻¹ (for Met, Hcy, Cys)0.5–20 µmol L⁻¹--[2][3]
Spectrophotometry Methionine-2.5 × 10⁻⁶ M---[4]
Thin-Layer Chromatography DL-Methionine & Related Substances-----[5]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of any analytical technique. The following sections provide protocols for the key methods discussed.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the quantification of impurities in L-methionine, including its sulfone derivative.[1]

  • Instrumentation: HPLC system with UV detection.

  • Column: SIELC® Primesep 100 mixed-mode column.[1]

  • Mobile Phase: A mixture of reversed-phase and cationic exchange modalities.[1]

  • Detection: UV detection.

  • Sample Preparation: Dissolve the sample in an appropriate solvent and filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of amino acid derivatives.

  • Instrumentation: A UPLC™-MS/MS system, such as the Xevo™ TQ-S micro Triple Quadrupole Mass Spectrometer.

  • Column: A chiral column like the Daicel ChiralPax ZWIX+ is recommended for separating enantiomers.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

  • Ionization Mode: Electrospray ionization (ESI) in positive mode.

  • Sample Preparation: For tea samples, brew the tea, filter the supernatant, and derivatize with AccQ-Tag Ultra. For other biological samples, protein precipitation followed by evaporation and reconstitution is a common approach.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for volatile and semi-volatile compounds. For non-volatile analytes like this compound, derivatization is necessary.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer.

  • Derivatization: A two-step process involving disulfide reduction with tris(2-carboxyethyl)phosphine (TCEP) followed by silylation with a mixture of N-trimethylsilyl-N-methyl trifluoroacetamide (MSTFA), and trimethylchlorosilane (TMCS) in anhydrous pyridine.[2][3]

  • Sample Preparation: Deproteinization of the sample with acetonitrile, followed by preconcentration by drying under a vacuum before derivatization.[2][3]

Visualizing Analytical Workflows

Understanding the sequence of steps in an analytical process is crucial for experimental planning and execution. The following diagrams illustrate a typical workflow for sample analysis and the oxidation pathway of methionine.

General Analytical Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological or Chemical Sample Extraction Extraction Sample->Extraction Derivatization Derivatization (if required) Extraction->Derivatization Cleanup Clean-up (e.g., SPE) Derivatization->Cleanup Injection Chromatographic Separation (HPLC, GC) Cleanup->Injection Detection Detection (UV, MS, MS/MS) Injection->Detection DataAcquisition Data Acquisition Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: A generalized workflow for the analysis of this compound.

Oxidation Pathway of Methionine Met Methionine MetO Methionine Sulfoxide Met->MetO Oxidation MetO2 Methionine Sulfone MetO->MetO2 Further Oxidation

References

A Comparative Guide to the Potency of DL-Ethionine Sulfone and Ethionine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of DL-ethionine sulfone and its parent compound, ethionine. While both are analogs of the essential amino acid methionine, their potencies and mechanisms of action exhibit notable differences based on available experimental data. This document summarizes their known effects, outlines relevant experimental protocols, and visualizes key biochemical pathways to inform future research and drug development efforts.

Overview of Mechanism of Action

Ethionine is a well-documented antimetabolite and antagonist of methionine.[1][2] Its primary mechanism involves its bioactivation by the enzyme methionine adenosyltransferase, which converts ethionine into S-adenosylethionine (SAE).[1] The accumulation of SAE disrupts critical cellular processes by inhibiting essential methylation reactions and interfering with ATP utilization.[1][3] This interference can lead to a range of toxic effects, including the inhibition of protein synthesis and the development of liver neoplasms.[3]

The mechanism of this compound is less characterized. The sulfone group, a more oxidized state of the thioether in ethionine, significantly alters the molecule's chemical properties. While direct evidence is limited, it is known that some enzymes can recognize and metabolize sulfone-containing compounds.[4] Notably, methionine sulfone has been identified as an inhibitor of glutamine synthetase.[5] However, one study reported that L-methionine sulfone cannot be utilized by weanling rats, suggesting it does not effectively substitute for methionine in growth-related pathways.[6]

The metabolic pathway below illustrates the established mechanism of ethionine and the potential points of interaction for its sulfone analog.

Ethionine_Metabolism cluster_0 Cellular Environment Methionine Methionine MAT Methionine Adenosyltransferase (MAT) Methionine->MAT Substrate Ethionine Ethionine Ethionine->MAT Competitive Substrate EthionineSulfone This compound GlutamineSynthetase Glutamine Synthetase EthionineSulfone->GlutamineSynthetase Inhibits ATP ATP ATP->MAT Co-substrate SAM S-Adenosylmethionine (SAM) MAT->SAM Produces SAE S-Adenosylethionine (SAE) MAT->SAE Produces Methylation Methylation Reactions (DNA, RNA, Proteins) SAM->Methylation Methyl Donor SAE->Methylation Inhibits Inhibition Inhibition GS_Inhibition Inhibition

Figure 1. Mechanism of Ethionine as a Methionine Antagonist.

Comparative Biological Effects

Direct quantitative comparisons of the potency of this compound and ethionine are scarce in published literature. However, by compiling data from various studies, a qualitative comparison of their observed biological effects can be established. Ethionine demonstrates potent, dose-dependent effects on growth and metabolism, whereas this compound's effects appear more targeted and less universally disruptive.

CompoundEffectExperimental SystemDosage/ConcentrationResult
DL-Ethionine Growth InhibitionWeanling Rats0.05% and 0.10% in dietDose-dependent deficits in weight gain and feed efficiency.[7]
Serum BiochemistryWeanling Rats0.05% and 0.10% in dietDecreased serum cholesterol, increased serum glutamate pyruvate transaminase (SGPT).[7]
Acute Toxicity (L-isomer)Swiss MiceUp to 2500 mg/kg (i.p.)Not lethal at tested doses.[8]
Acute Toxicity (D-isomer)Swiss Mice185 mg/kg (i.p.)LD50 value, indicating higher acute toxicity than the L-isomer.[8]
This compound Enzyme InhibitionPurified EnzymeNot SpecifiedInhibits glutamine synthetase.[5]
Nutritional UtilizationWeanling RatsNot SpecifiedL-Methionine sulfone cannot be utilized by rats for growth.[6]
CarcinogenicityHazard AssessmentNot SpecifiedClassified as "May cause cancer".[3]

Experimental Protocols

The evaluation of compounds like ethionine and its derivatives often involves cell-based assays and in vivo studies. A common initial step is to assess cytotoxicity or growth inhibition in a relevant cell line.

Protocol: Cell Viability and Growth Inhibition Assay

This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a test compound on cancer cell lines.

  • Cell Culture:

    • Maintain the chosen cell line (e.g., HepG2 human liver cancer cells) in appropriate culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified 5% CO2 incubator.

    • Routinely passage cells upon reaching 80-90% confluency.

  • Cell Seeding:

    • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

    • Seed the cells into 96-well microplates at a predetermined density (e.g., 5,000 cells/well) in 100 µL of culture medium.

    • Incubate the plates for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the test compound (this compound or ethionine) in a suitable solvent (e.g., sterile PBS or DMSO).

    • Perform serial dilutions of the stock solution to create a range of working concentrations.

    • Remove the old medium from the 96-well plates and add 100 µL of medium containing the various concentrations of the test compound. Include vehicle-only controls.

  • Incubation:

    • Incubate the treated plates for a specified period (e.g., 48 or 72 hours) under standard culture conditions.

  • Viability Assessment (WST-8 Assay):

    • Add 10 µL of a WST-8 reagent (e.g., CCK-8) to each well.

    • Incubate the plates for 1-4 hours at 37°C. The reagent is bioreduced by living cells into a colored formazan product.

    • Measure the absorbance of each well at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (from wells with medium only).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response) to determine the IC50 value.

The following diagram illustrates this experimental workflow.

Experimental_Workflow start Start: Cell Culture Maintenance seed Seed Cells in 96-Well Plates (e.g., 5,000 cells/well) start->seed incubate1 Incubate for 24h (Cell Attachment) seed->incubate1 treat Treat Cells with Compounds (Include Vehicle Control) incubate1->treat prepare Prepare Serial Dilutions of Test Compounds prepare->treat incubate2 Incubate for 48-72h treat->incubate2 assay Add WST-8 Reagent and Incubate 1-4h incubate2->assay measure Measure Absorbance at 450 nm assay->measure analyze Data Analysis: Calculate % Viability & IC50 measure->analyze end End: Determine Potency analyze->end

Figure 2. Workflow for a Cell Viability Assay.

Conclusion

The available evidence confirms that ethionine acts as a potent methionine antagonist by disrupting fundamental methylation and energy utilization pathways. Its effects are systemic and can lead to significant toxicity. In contrast, this compound appears to have a different and likely more specific biological activity profile. Its inability to substitute for methionine in rats and its targeted inhibition of enzymes like glutamine synthetase suggest a mechanism distinct from the broad antimetabolite action of ethionine. The sulfone's higher oxidation state likely prevents its recognition by methionine adenosyltransferase, precluding its conversion to an SAE analog.

For researchers, this indicates that this compound should not be considered a direct or less potent version of ethionine. Instead, it is a distinct chemical entity whose potential as a specific enzyme inhibitor warrants further investigation. Future studies should focus on direct, head-to-head comparisons of these compounds in various biological systems to quantify their respective potencies and fully elucidate the mechanism of action of this compound.

References

Isotopic labeling studies to trace the metabolism of DL-Ethionine sulfone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic pathway of xenobiotics is crucial for assessing their safety and efficacy. This guide provides a comparative analysis of the metabolism of DL-Ethionine sulfone, benchmarked against the known metabolic fate of L-ethionine, supported by experimental data from isotopic labeling studies.

Comparative Metabolic Pathways: this compound vs. L-Ethionine

The metabolism of L-ethionine, an antagonist of the essential amino acid methionine, has been investigated using isotopic labeling, primarily with L-[ethyl-1-¹⁴C]ethionine. These studies reveal a pathway involving oxidation, acetylation, and the formation of S-adenosylethionine. In contrast, this compound, being the oxidized form of the sulfoxide, is likely to be a more metabolically stable and terminal metabolite.

Below is a summary of the key metabolic products identified in studies of L-ethionine metabolism and the inferred metabolites of this compound.

PrecursorKey MetabolitesAnalytical Method(s)Reference
L-Ethionine Ethionine sulfoxideColumn Chromatography, HPLC[1][2]
N-acetylethionine sulfoxideColumn Chromatography[1][2][3]
S-adenosylethionine (SAE)Column Chromatography, HPLC[1][4]
This compound (Inferred) Unchanged this compoundHPLCInferred
N-acetyl-DL-ethionine sulfoneHPLCInferred

Experimental Protocols

The methodologies employed in tracing the metabolism of ethionine provide a blueprint for potential studies on ethionine sulfone.

Isotopic Labeling and Administration (L-Ethionine Study)

A study on the dose-related metabolism of L-ethionine in rats utilized L-[ethyl-1-¹⁴C]ethionine to trace its metabolic fate.

  • Labeled Compound: L-[ethyl-1-¹⁴C]ethionine

  • Animal Model: Female rats

  • Administration: Oral gavage at varying doses.

  • Sample Collection: Urine was collected over a 24-hour period.

  • Analytical Method: Urinary metabolites were separated and quantified using column chromatography on AG 1 and AG 50W resins.[2]

Metabolite Analysis by High-Performance Liquid Chromatography (HPLC)

A rapid HPLC procedure has been described for the simultaneous determination of methionine, ethionine, and their S-adenosyl derivatives. This method is applicable for future studies on ethionine sulfone.

  • Instrumentation: High-Performance Liquid Chromatograph with UV detection (254 nm) and fluorescence detection (post-column derivatization with o-phthalaldehyde).

  • Column: Reversed-phase column.

  • Sample Preparation: Tissue extracts can be directly injected for analysis of S-adenosylmethionine and S-adenosylethionine.

  • Analytes: Methionine, ethionine, S-adenosylmethionine, S-adenosylethionine, and polyamines.[4]

Visualizing the Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the established metabolic pathway of L-ethionine and the inferred pathway for this compound.

ethionine_metabolism cluster_ethionine L-Ethionine Metabolism L-Ethionine L-Ethionine Ethionine sulfoxide Ethionine sulfoxide L-Ethionine->Ethionine sulfoxide Oxidation S-adenosylethionine S-adenosylethionine L-Ethionine->S-adenosylethionine Adenosylation N-acetyl-L-ethionine sulfoxide N-acetyl-L-ethionine sulfoxide Ethionine sulfoxide->N-acetyl-L-ethionine sulfoxide Acetylation ethionine_sulfone_metabolism cluster_sulfone Inferred this compound Metabolism This compound This compound N-acetyl-DL-ethionine sulfone N-acetyl-DL-ethionine sulfone This compound->N-acetyl-DL-ethionine sulfone Acetylation (minor) Excretion Excretion This compound->Excretion Major Pathway N-acetyl-DL-ethionine sulfone->Excretion

References

Essential Controls for Robust Research Using DL-Ethionine Sulfone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals investigating the effects of the methionine antagonist DL-Ethionine sulfone, rigorous experimental design with appropriate controls is paramount for generating reproducible and interpretable data. This guide provides a comparative overview of essential control experiments, alternatives to this compound, and detailed protocols for key assays.

This compound, a derivative of the methionine analog ethionine, is utilized in research to probe the roles of methionine metabolism in various cellular processes, including protein synthesis and methylation reactions. Its mechanism of action is primarily attributed to its ability to compete with methionine, thereby disrupting these fundamental pathways. To elucidate the specific effects of this compound and distinguish them from off-target or confounding variables, a well-controlled experimental setup is crucial.

Comparative Analysis of Control Strategies

A comprehensive understanding of the effects of this compound necessitates the inclusion of multiple control groups. The following table outlines the critical controls and compares their purpose and application in both in vivo and in vitro settings.

Control Group Purpose In Vivo Application In Vitro Application
Untreated/Negative Control To establish a baseline and observe the normal physiological or cellular state in the absence of any treatment.Animals receive a standard diet and no intervention.Cells are cultured in standard growth medium.
Vehicle Control To account for any effects of the solvent used to dissolve this compound.Animals are administered the same volume of the vehicle (e.g., saline, PBS) used for the drug-treated group.Cells are treated with the same concentration of the vehicle as the drug-treated group.
Positive Control (Methionine Supplementation) To demonstrate that the observed effects of this compound are specifically due to methionine antagonism.A group of animals is co-administered this compound and a surplus of L-methionine.Cells are co-treated with this compound and an excess of L-methionine.
Alternative Antagonist (DL-Ethionine) To compare the potency and specificity of this compound to its more commonly studied precursor.A group of animals is treated with an equimolar dose of DL-ethionine.Cells are treated with an equimolar concentration of DL-ethionine.
Methionine-Deficient Diet To mimic the state of methionine deprivation and compare its effects to those induced by the chemical antagonist.Animals are fed a diet specifically formulated to lack methionine.Not directly applicable; methionine-free medium is used instead.

Performance Comparison: this compound vs. Alternatives

The choice between using this compound, DL-ethionine, or a methionine-deficient diet depends on the specific research question. The following table summarizes key performance differences based on available research data.

Parameter This compound DL-Ethionine Methionine-Deficient Diet
Effect on Body Weight Gain (Rodents) Data not widely available; expected to cause a dose-dependent decrease.Dose-dependent decrease in weight gain.[1]Significant decrease in body weight.
Induction of Liver Injury (Rodents) Data not widely available; likely to induce liver injury similar to ethionine.Induces fatty liver, necrosis, and alters liver enzyme levels.[2][3]Can lead to hepatic steatosis.
Inhibition of Protein Synthesis Expected to inhibit protein synthesis.Inhibits protein synthesis in the liver but not in the intestinal mucosa.[4]Profoundly inhibits protein synthesis.[5]
Effect on S-Adenosylmethionine (SAM) Levels Expected to decrease SAM levels.Decreases hepatic ATP and SAM levels.Reduces hepatic SAM levels.[6]

Experimental Workflows and Signaling Pathways

To visualize the experimental logic and the underlying biological pathways affected by this compound, the following diagrams are provided.

Experimental_Workflow cluster_in_vivo In Vivo Study cluster_in_vitro In Vitro Study Animal Model Animal Model Acclimatization Acclimatization Animal Model->Acclimatization Grouping Grouping Acclimatization->Grouping Treatment Treatment Grouping->Treatment Control, Vehicle, This compound, Positive Control, Alternative Data Collection Data Collection Treatment->Data Collection Body weight, food intake, samples (blood, tissue) Analysis Analysis Data Collection->Analysis Biochemical assays, histopathology Cell Culture Cell Culture Seeding Seeding Cell Culture->Seeding Treatment_IV Treatment_IV Seeding->Treatment_IV Control, Vehicle, This compound, Positive Control, Alternative Assays Assays Treatment_IV->Assays Viability, protein synthesis, oxidative stress Analysis_IV Analysis_IV Assays->Analysis_IV Statistical analysis Methionine_Metabolism Methionine Methionine MAT Methionine Adenosyltransferase Methionine->MAT Protein_Synthesis Protein_Synthesis Methionine->Protein_Synthesis ATP ATP ATP->MAT SAM S-Adenosylmethionine MAT->SAM Methylation Methylation SAM->Methylation SAH S-Adenosylhomocysteine Methylation->SAH Proteins Proteins Protein_Synthesis->Proteins DLES This compound DLES->MAT Inhibition DLES->Protein_Synthesis Inhibition

References

Safety Operating Guide

Navigating the Safe Disposal of DL-Ethionine Sulfone in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists engaged in drug development and other laboratory-based research, the proper disposal of chemical reagents like DL-Ethionine sulfone is a critical component of laboratory safety and environmental responsibility. This compound is classified as a hazardous substance, harmful if swallowed, inhaled, or in contact with skin, and is also suspected of causing cancer[1]. Therefore, strict adherence to proper disposal protocols is essential.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, it is imperative to work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate personal protective equipment (PPE) must be worn, including:

  • Safety Goggles: To protect the eyes from potential splashes.

  • Chemical-Resistant Gloves: To prevent skin contact[2].

  • Lab Coat: To protect clothing and skin.

In the event of a spill, avoid generating dust. The spilled material should be carefully swept up or vacuumed and placed into a suitable, sealed container for disposal[3][4].

Step-by-Step Disposal Procedures

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash[5][6]. The recommended procedure involves a systematic approach of collection, storage, and transfer to a licensed disposal service.

1. Waste Identification and Segregation:

  • Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste: this compound"[5][6]. The label should also include the chemical formula (C6H13NO4S) and any known hazard information.

  • Segregation: Keep this compound waste separate from other chemical waste streams to prevent potentially hazardous reactions[5].

2. Waste Collection and Storage:

  • Containers: Use a designated, leak-proof, and chemically compatible container for collecting all waste containing this compound. This includes unused product, reaction residues, and contaminated materials such as pipette tips, gloves, and weighing papers[3][5].

  • Storage: The sealed waste container should be stored in a designated hazardous waste accumulation area within the laboratory. This area must be secure, well-ventilated, and away from sources of ignition[6].

3. Professional Disposal:

  • Institutional Procedures: It is crucial to consult with your institution's Environmental Health and Safety (EHS) officer or equivalent safety professional. They will provide specific guidance based on local, state, and federal regulations[6][7].

  • Licensed Waste Disposal: The ultimate disposal of this compound must be handled by a licensed chemical waste disposal contractor[3][5][6]. Your institution's EHS department will typically coordinate the pickup and disposal of such hazardous waste.

Quantitative Data Summary

There is no specific quantitative data, such as concentration limits for drain disposal or specific incineration temperatures, readily available in the safety data sheets for this compound. The primary directive is to treat it as hazardous waste and adhere to local and institutional regulations[7][8].

ParameterInformation
Hazard Classification Acute Toxicity (Oral, Dermal, Inhalation), Carcinogenicity[1]
Primary Disposal Recommendation Collection for a licensed hazardous material disposal company[3][5][6]
Environmental Precautions Avoid release into the environment; do not dispose of down the drain[5][9]

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe collect Collect Waste in a Labeled, Leak-Proof Container ppe->collect label Label Container: 'Hazardous Waste: this compound' collect->label segregate Segregate from Other Chemical Waste label->segregate storage Store in Designated Hazardous Waste Area segregate->storage consult Consult Institution's EHS Department storage->consult disposal Arrange for Pickup by Licensed Waste Disposal Contractor consult->disposal

Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-Ethionine sulfone
Reactant of Route 2
Reactant of Route 2
DL-Ethionine sulfone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.